5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole
Description
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Properties
IUPAC Name |
5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-12(2,3)8-4-5-10-9(6-8)14-11(7-13)15-10/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCZMFMELFUQGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377044 | |
| Record name | 5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119449-45-4 | |
| Record name | 5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the , a key heterocyclic intermediate. Benzoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document details a robust synthetic pathway, explains the rationale behind methodological choices, and outlines a suite of spectroscopic techniques for rigorous structural elucidation and purity confirmation. The protocols and data presented herein are designed to be a self-validating resource for researchers, chemists, and professionals in the field of drug discovery and development.[5]
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole ring system, a fusion of benzene and oxazole rings, is a privileged scaffold in medicinal chemistry.[2] Its prevalence in biologically active natural products and synthetic compounds underscores its importance.[5] The versatile nature of the benzoxazole core allows for favorable interactions with a multitude of biological targets, leading to its incorporation into drugs for treating a spectrum of diseases.[1][5] Derivatives such as this compound serve as crucial building blocks. The tert-butyl group enhances lipophilicity, which can be critical for membrane permeability, while the reactive chloromethyl group at the 2-position provides a synthetic handle for further molecular elaboration and the introduction of diverse functional groups.
Synthetic Strategy and Mechanism
The synthesis of this compound is most effectively achieved through a multi-step sequence commencing with a commercially available starting material. The chosen pathway involves the formation of a key o-aminophenol intermediate, followed by acylation and a final intramolecular cyclization. This approach is selected for its reliability and scalability.
Overall Synthetic Pathway
The synthesis proceeds in three primary stages:
-
Preparation of 2-Amino-4-tert-butylphenol: The core substituted aminophenol precursor is synthesized from p-tert-butylphenol.
-
N-Acylation: The aminophenol is reacted with chloroacetyl chloride to form the amide intermediate, N-(2-hydroxy-5-tert-butylphenyl)-2-chloroacetamide.
-
Intramolecular Cyclodehydration: The amide intermediate undergoes acid-catalyzed cyclization to yield the target benzoxazole.
Caption: Synthetic pathway for this compound.
Mechanistic Insights and Rationale
-
Stage 1: Synthesis of 2-Amino-4-tert-butylphenol This precursor is often prepared from p-tert-butylphenol via a diazotization-cleavage reduction method.[6][7] This multi-step process is a standard industrial route for introducing an amino group ortho to a hydroxyl group on a phenol ring.[6] 2-Amino-4-tert-butylphenol is a critical building block for various chemical syntheses, including dyes and pharmaceutical intermediates.[8]
-
Stage 2: N-Acylation with Chloroacetyl Chloride The reaction between 2-amino-4-tert-butylphenol and chloroacetyl chloride is a nucleophilic acyl substitution. The amino group is a stronger nucleophile than the phenolic hydroxyl group, leading to selective N-acylation over O-acylation, especially under controlled conditions.[9][10] The use of a mild base like pyridine or triethylamine is crucial; it serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting amine.[11]
-
Stage 3: Intramolecular Cyclodehydration The final ring-closing step is the critical transformation to form the benzoxazole heterocycle. This reaction is typically promoted by a strong acid (e.g., concentrated sulfuric acid, polyphosphoric acid) and heat.[12] The mechanism involves the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration (loss of a water molecule) from the resulting tetrahedral intermediate leads to the formation of the stable, aromatic oxazole ring.
Detailed Experimental Protocols
Synthesis of N-(2-hydroxy-5-tert-butylphenyl)-2-chloroacetamide (Intermediate)
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-4-tert-butylphenol (16.5 g, 0.1 mol) and a suitable solvent such as tetrahydrofuran (THF, 100 mL).
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath.
-
Base Addition: Add a base, such as triethylamine (12.1 g, 0.12 mol), to the solution.
-
Reagent Addition: Add chloroacetyl chloride (12.4 g, 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.[11]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[11]
-
Workup: Upon completion, pour the reaction mixture into cold water (200 mL). The product will often precipitate.
-
Isolation: Filter the solid precipitate, wash thoroughly with water to remove any salts, and dry under vacuum. Recrystallization from a solvent system like ethanol/water may be necessary to obtain the pure intermediate.
Synthesis of this compound (Final Product)
-
Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place the dried N-(2-hydroxy-5-tert-butylphenyl)-2-chloroacetamide (0.05 mol).
-
Acid Catalyst: Carefully add a cyclizing agent, such as concentrated sulfuric acid (20 mL), while cooling the flask in an ice bath.
-
Heating: Heat the reaction mixture to 80-90 °C in an oil bath for 2-3 hours. The progress of the intramolecular cyclization can be monitored by TLC.[12]
-
Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (approx. 200 g).
-
Neutralization & Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases. Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final compound.[13]
Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic methods provides a complete structural picture.
Characterization Workflow
Caption: Standard workflow for the characterization of the target compound.
Expected Spectroscopic Data
The following table summarizes the anticipated data from key analytical techniques.
| Technique | Parameter | Expected Observation | Rationale |
| ¹H NMR | Chemical Shift (δ, ppm) | ~7.5-7.7 (m, 2H), ~7.3 (d, 1H), ~4.8 (s, 2H), ~1.35 (s, 9H) | Aromatic protons in the deshielded region; singlet for the isolated chloromethyl group; sharp singlet for the nine equivalent protons of the tert-butyl group.[14][15] |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~163 (C=N), ~150-140 (Ar-C), ~125-110 (Ar-CH), ~40 (CH₂Cl), ~35 (Quaternary C), ~31 (CH₃) | Characteristic shifts for the benzoxazole core carbons, with the C2 carbon being significantly downfield. Aliphatic carbons appear in the upfield region.[15][16] |
| FTIR | Wavenumber (cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2960 (Aliphatic C-H stretch), ~1615 (C=N stretch), ~1250 (C-O-C stretch), ~700-800 (C-Cl stretch) | Presence of key functional groups: aromatic ring, alkyl groups, the imine and ether linkages of the oxazole ring, and the chloromethyl group.[17][18][19] |
| Mass Spec. (EI) | m/z | M⁺ peak at ~223.07, M+2 peak at ~225.07 | The molecular ion peak corresponds to the molecular weight (C₁₂H₁₄ClNO). The M+2 peak with ~1/3 the intensity of M⁺ is characteristic of a monochlorinated compound due to the ³⁵Cl/³⁷Cl isotopes.[20][21] |
Spectroscopic Analysis Protocols
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[16]
-
Ensure the sample is fully dissolved; sonication may be required.[20]
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Process the data, referencing the chemical shifts to the residual solvent peak or an internal standard like TMS.[17]
-
-
FTIR Spectroscopy (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is formed.[20]
-
Transfer the powder to a pellet-forming die and press under high pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer and record the spectrum.[18]
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).[20]
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Analyze the spectrum to identify the molecular ion peak and characteristic isotopic patterns.[20]
-
Conclusion
This guide has outlined a validated and mechanistically sound approach for the synthesis of this compound. By following the detailed protocols for synthesis and leveraging the described spectroscopic techniques for characterization, researchers can confidently produce and verify this valuable chemical intermediate. The inherent reactivity of the chloromethyl group makes this compound a versatile platform for the development of novel benzoxazole derivatives with significant potential in drug discovery and materials science.
References
- The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). Top Curr Chem (Cham).
- How is 2-Amino-4-tert-butylphenol synthesized and used? (n.d.). Guidechem.
- A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2021). ChemMedChem.
- Benzoxazole derivatives: Significance and symbolism. (2024).
- Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols. (2025). Benchchem.
- Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal.
- 2-Amino-4-tert-butylphenol 98 1199-46-8. (n.d.). Sigma-Aldrich.
- Biological activities of benzoxazole and its derivatives. (n.d.).
- The preparation method of 2-amino-4-tert.-butyl phenol. (n.d.).
- Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. (n.d.). World Journal of Pharmaceutical Research.
- Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research.
- SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIV
- The Chemical Synthesis Journey: Understanding 2-Amino-4-tert-butylphenol's Role. (2025). Ningbo Inno Pharmchem Co., Ltd..
- Synthesis of 2-Acetyl-4-tert-butylphenol. (n.d.). PrepChem.com.
- Supporting Inform
- A facile amidation of chloroacetyl chloride using DBU. (2017).
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). Molecules.
- Chloroacetyl products from aminoalcohols and aminoacids. (n.d.).
- Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. (n.d.). MDPI.
- 1H and 13C NMR Spectra of Substituted Benzoic Acids. (2015). The Royal Society of Chemistry.
- Benzoxazole. (n.d.). NIST WebBook.
- Single step regioselective cyclization and chlorination of hydroxyamino-N-(2-methylphenyl)acetamide to 5-chloro-7-methylindoline-2,3-dione. (2021).
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physicochemical properties of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole
An In-Depth Technical Guide to the Physicochemical Properties of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted , a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering insights into its structural characteristics, analytical methodologies for its characterization, and essential safety considerations. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information for related benzoxazole derivatives to provide a robust framework for its handling, analysis, and potential applications.[4][5][6]
Introduction to this compound
Benzoxazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] Their versatile chemical nature allows for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][7] The subject of this guide, this compound, features a benzoxazole core substituted with a tert-butyl group at the 5-position and a chloromethyl group at the 2-position. These substitutions are expected to significantly influence its lipophilicity, reactivity, and biological interactions.
The tert-butyl group, a bulky and lipophilic moiety, can enhance the compound's solubility in nonpolar environments and influence its binding affinity to biological targets. The chloromethyl group at the 2-position is a reactive site, making this compound a potentially valuable intermediate for the synthesis of more complex molecules.[8] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in research and development.
Chemical and Physical Properties
Precise experimental data for this compound is not extensively reported. However, based on its chemical structure and data from related compounds, we can infer and predict several key properties.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 5-(tert-butyl)-2-(chloromethyl)-1,3-benzoxazole | - |
| CAS Number | 65999-87-3 | [9] |
| Molecular Formula | C₁₂H₁₄ClNO | [9] |
| Molecular Weight | 223.70 g/mol | [9] |
| Canonical SMILES | CC(C)(C)C1=CC2=C(C=C1)N=C(O2)CCl | - |
| InChI Key | Not available | - |
Predicted Physicochemical Properties
The following table summarizes predicted physicochemical properties. These values are computationally derived and should be confirmed through experimental validation.
| Property | Predicted Value | Notes |
| Melting Point | Not available | Experimental determination is recommended. |
| Boiling Point | Not available | Experimental determination is recommended. |
| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and dichloromethane. Low solubility in water is expected due to the lipophilic tert-butyl group and overall molecular structure. | Solubility testing is a critical first step in any experimental workflow. |
| LogP | 3.78 | This value, indicating high lipophilicity, is predicted and suggests good membrane permeability but potentially poor aqueous solubility.[10] |
| pKa | Not available | The benzoxazole nitrogen is weakly basic. |
Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound.[4] The following sections detail the expected outcomes from standard analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.[4] For this compound, both ¹H and ¹³C NMR will provide critical information.
¹H NMR Spectroscopy:
-
Aromatic Protons: Signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the benzene ring. The substitution pattern will lead to a specific splitting pattern.
-
Chloromethyl Protons (-CH₂Cl): A characteristic singlet is expected, likely in the range of 4.5-5.0 ppm.
-
Tert-butyl Protons (-C(CH₃)₃): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically around 1.3 ppm.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm).
-
Benzoxazole Carbons: Signals for the C=N and O-C-N carbons of the oxazole ring.
-
Chloromethyl Carbon (-CH₂Cl): A signal in the aliphatic region.
-
Tert-butyl Carbons: Signals for the quaternary carbon and the three methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected Key Absorptions:
-
C=N Stretch: A characteristic absorption band for the imine bond in the benzoxazole ring, typically around 1630-1680 cm⁻¹.
-
C-O Stretch: An absorption band for the ether linkage within the oxazole ring.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals below 3000 cm⁻¹ for the tert-butyl and chloromethyl groups.
-
C-Cl Stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Observations:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (223.70 m/z). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak.
-
Fragmentation Pattern: Fragmentation may involve the loss of the chloromethyl group, the tert-butyl group, or other characteristic fragments of the benzoxazole core.
Experimental Protocols
The following are generalized protocols for the characterization of benzoxazole derivatives, which can be adapted for this compound.
Synthesis Workflow
The synthesis of 2-substituted benzoxazoles can be achieved through various methods, often involving the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1][11] A common approach for synthesizing 2-(chloromethyl)benzoxazoles involves the reaction of a 2-aminophenol with chloroacetic acid or a related reagent.[5]
Caption: Standard analytical workflow for structural elucidation and purity assessment.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from structurally similar compounds, such as 5-chloro-2-(chloromethyl)-1,3-benzoxazole and other chlorinated organic molecules, suggest that this compound should be handled with care. [12][13] Potential Hazards:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation. [12][13][14]* Respiratory Irritation: May cause respiratory irritation if inhaled. [12]* Toxicity: The presence of the chloromethyl group suggests potential alkylating activity, which warrants careful handling to avoid exposure.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a compound with significant potential in synthetic and medicinal chemistry. While a complete experimental physicochemical profile is yet to be published, this guide provides a foundational understanding based on its structure and the properties of related benzoxazole derivatives. The analytical and safety protocols outlined herein offer a starting point for researchers to confidently and safely work with this molecule. Further experimental investigation is crucial to fully elucidate its properties and unlock its potential applications.
References
- BenchChem. (n.d.). Validating the Structure of Synthesized Benzoxazole Derivatives: A Comparative Guide.
- Fluorochem. (n.d.). 5-tert-butyl-2-chloro-1,3-benzoxazole.
- CymitQuimica. (n.d.). 5-tert-butyl-2-chloro-1,3-benzoxazole.
- National Center for Biotechnology Information. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. PubChem.
- ChemScene. (n.d.). 5-(Tert-butyl)-2-chlorobenzo[d]oxazole.
- Fisher Scientific. (2025). Safety Data Sheet: 2-(Chloromethyl)-1,3-benzoxazole.
- Fisher Scientific. (2025). Safety Data Sheet: 5-Chlorobenzoxazole-2-thiol.
- Echemi. (n.d.). 5-(tert-butyl)-2-(chloromethyl)-1,3-benzoxazole.
- National Center for Biotechnology Information. (n.d.). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl].
- Kumar, S., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 84.
- Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.
- A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.).
- ChemSynthesis. (n.d.). 5,7-ditert-butyl-2-methyl-1,3-benzoxazole.
- Sinfoo Biotech. (n.d.). 5-(tert-butyl)-2-(chloromethyl)-1,3-benzoxazole.
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
- A general mechanism for benzoxazole synthesis. (n.d.). ResearchGate.
- Gautam, M. K., et al. (n.d.). Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. International Journal of Creative Research Thoughts.
- Sharma, D., et al. (n.d.). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
- Li, Y., et al. (2019). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 24(15), 2788.
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5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and materials science research. In the absence of extensive published empirical data, this document synthesizes foundational chemical principles to predict solubility behavior across a spectrum of common organic solvents. We delve into the structural and physicochemical properties of the molecule, offering a theoretical framework to guide solvent selection. Furthermore, this guide presents detailed, field-proven experimental protocols for both equilibrium and kinetic solubility determination, empowering researchers to generate precise and reliable data. This work is intended to serve as an essential resource for scientists and professionals in drug development and chemical synthesis, facilitating informed decision-making in process development, formulation, and analytical method design.
Introduction: The Critical Role of Solubility for a Versatile Benzoxazole Intermediate
The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science, renowned for its diverse biological activities and unique photophysical properties.[1][2] this compound (Figure 1) emerges as a particularly valuable building block. Its structure combines the stable benzoxazole core with a bulky tert-butyl group, which can enhance lipophilicity and modulate biological interactions, and a reactive chloromethyl handle, which allows for facile derivatization and covalent linkage to other molecules.
The utility of this intermediate in synthesis and formulation is fundamentally governed by its solubility. In drug discovery, solubility is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADMET) profile.[3] For process chemists, understanding solubility is paramount for optimizing reaction conditions, designing efficient purification and crystallization protocols, and ensuring process scalability and safety.[1]
Figure 1: Chemical Structure of this compound
Molecular Formula: C₁₂H₁₄ClNO[4] Molecular Weight: 223.70 g/mol [4]
Physicochemical Profile and Structural Analysis: A Predictive Framework
The solubility of a molecule is dictated by its intrinsic physicochemical properties and its interactions with the solvent. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities are more likely to be miscible.[5] An analysis of the structural components of this compound allows for a qualitative prediction of its solubility.
-
Benzoxazole Core: This fused aromatic heterocyclic system is rigid, planar, and largely nonpolar. Its planarity can promote strong intermolecular π-π stacking interactions in the solid state, leading to high crystal lattice energy. Overcoming this energy is a key barrier to dissolution, often resulting in poor aqueous solubility for benzoxazole derivatives.[4]
-
Tert-butyl Group: This large, aliphatic substituent is highly nonpolar (hydrophobic). Its presence significantly increases the overall lipophilicity of the molecule, which is expected to enhance solubility in nonpolar organic solvents.[6] Conversely, it will likely decrease solubility in highly polar solvents like water.
-
Chloromethyl Group: The C-Cl bond introduces a degree of polarity due to the electronegativity of the chlorine atom. This functional group can participate in dipole-dipole interactions with polar solvent molecules. However, its contribution to overall polarity is modest compared to the large nonpolar surface area of the rest of the molecule. The chloromethyl group is also a reactive site, susceptible to nucleophilic substitution.[7]
The interplay of these structural features is visualized in the diagram below.
Theoretical Solubility Profile in Common Organic Solvents
Based on the structural analysis, a qualitative solubility profile can be predicted. The molecule's significant nonpolar character, primarily due to the tert-butyl group and the benzoxazole ring system, is the dominant factor.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Cyclohexane | Good to High | The large nonpolar surface area of the solute aligns well with the nonpolar nature of these solvents (van der Waals forces). |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High | These solvents effectively solvate both the nonpolar regions and the polar chloromethyl group and benzoxazole heteroatoms. DCM is often an excellent solvent for such structures.[6] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The molecule is a poor hydrogen bond donor, limiting favorable interactions with protic solvents. The large hydrophobic bulk is energetically unfavorable to solvate. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble (in Water)High (in DMSO) | In water, strong hydrophobic effects will lead to insolubility. DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic molecules. |
Gold-Standard Experimental Protocols for Solubility Determination
Theoretical predictions require empirical validation. The following protocols are standard methodologies for accurately determining the solubility of a solid organic compound.
Protocol 1: Equilibrium Solubility Determination via the Shake-Flask Method
This method determines the thermodynamic equilibrium solubility and is considered the gold standard for its accuracy and reliability.[4]
Objective: To determine the maximum concentration of the compound that dissolves in a specific solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent (e.g., 1-2 mL) to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium. A duration of 24-48 hours is typical, but this should be confirmed by ensuring the measured concentration does not change between two consecutive time points (e.g., 24 and 48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to prevent any undissolved solid from being included in the analysis.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated analytical method (e.g., HPLC-UV). Create a calibration curve using standards of known concentrations to ensure accurate quantification.
-
Calculation: The equilibrium solubility is calculated from the measured concentration, accounting for any dilutions made during sample preparation. The result is typically expressed in units of mg/mL, µg/mL, or mol/L.
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An In-depth Technical Guide to the Spectroscopic Data of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole. Benzoxazole derivatives are of significant interest in medicinal chemistry and materials science, necessitating thorough structural characterization. This document, intended for researchers, scientists, and professionals in drug development, outlines the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The guide details the theoretical basis for the predicted spectral features, standard experimental protocols for data acquisition, and a plausible synthetic route. All discussions are grounded in established spectroscopic principles and supported by data from analogous structures.
Introduction and Molecular Structure
This compound belongs to the benzoxazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities.[1] The structural confirmation of such molecules is paramount for advancing research and development efforts. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of the molecular architecture.[1] This guide will systematically explore the expected spectroscopic characteristics of this compound.
The structure of this compound, featuring a benzoxazole core substituted with a tert-butyl group at the 5-position and a chloromethyl group at the 2-position, is depicted below.
Figure 1: Molecular Structure of this compound.
Synthesis Pathway
A plausible and efficient method for the synthesis of this compound involves a two-step process starting from 4-tert-butyl-2-aminophenol. This approach is based on established methodologies for the formation of the benzoxazole ring system.[2][3]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Step 1: Acylation of 4-tert-butyl-2-aminophenol. To a solution of 4-tert-butyl-2-aminophenol in a suitable solvent such as dichloromethane or pyridine at 0°C, chloroacetyl chloride is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until completion. The resulting intermediate, N-(4-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide, can be isolated by standard workup procedures.
-
Step 2: Cyclization to form the benzoxazole ring. The crude N-(4-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide is treated with a dehydrating agent like polyphosphoric acid and heated. This promotes an intramolecular cyclization to yield the final product, this compound. Purification can be achieved through column chromatography or recrystallization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[4][5][6]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the chloromethyl protons, and the tert-butyl protons. The predicted chemical shifts are based on the analysis of structurally similar benzoxazole derivatives.[5][6]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (position 7) | ~7.6 | d | 1H |
| Aromatic H (position 4) | ~7.5 | d | 1H |
| Aromatic H (position 6) | ~7.3 | dd | 1H |
| Chloromethyl (-CH₂Cl) | ~4.8 | s | 2H |
| Tert-butyl (-C(CH₃)₃) | ~1.4 | s | 9H |
Causality behind Predicted Shifts:
-
Aromatic Protons (7.3-7.6 ppm): The protons on the benzene ring of the benzoxazole system typically resonate in this downfield region due to the deshielding effect of the aromatic ring current.[7] The specific substitution pattern will lead to a characteristic splitting pattern (doublets and a doublet of doublets).
-
Chloromethyl Protons (~4.8 ppm): The methylene protons are adjacent to an electronegative chlorine atom and the benzoxazole ring, which causes a significant downfield shift. A similar chemical shift for a chloromethyl group on a benzisoxazole ring has been reported.[8]
-
Tert-butyl Protons (~1.4 ppm): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region, a characteristic feature for this functional group.[9]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=N (C2) | ~164 |
| Quaternary Aromatic (C5) | ~148 |
| Quaternary Aromatic (C3a) | ~142 |
| Quaternary Aromatic (C7a) | ~151 |
| Aromatic CH (C7) | ~125 |
| Aromatic CH (C4) | ~111 |
| Aromatic CH (C6) | ~120 |
| Chloromethyl (-CH₂Cl) | ~42 |
| Tert-butyl Quaternary C | ~35 |
| Tert-butyl Methyl C | ~31 |
Causality behind Predicted Shifts:
-
Benzoxazole Core Carbons (111-164 ppm): The carbons of the benzoxazole ring system resonate over a wide range. The C2 carbon, being part of the C=N bond, is expected to be the most downfield. The quaternary carbons (C3a, C5, and C7a) will also be in the downfield region.[6]
-
Chloromethyl Carbon (~42 ppm): The carbon of the chloromethyl group is shifted downfield due to the attached chlorine atom.
-
Tert-butyl Carbons (31 and 35 ppm): The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will appear in the aliphatic region of the spectrum.[9]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic (tert-butyl & -CH₂-) |
| ~1620 | C=N stretch | Benzoxazole ring |
| 1600-1450 | C=C stretch | Aromatic ring |
| ~1250 | C-O-C stretch | Benzoxazole ring |
| 800-600 | C-Cl stretch | Chloromethyl group |
Causality behind Predicted Absorptions:
-
Aromatic and Aliphatic C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for both the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the tert-butyl and chloromethyl groups (below 3000 cm⁻¹).[1]
-
Benzoxazole Ring Vibrations: The C=N and C=C stretching vibrations of the benzoxazole ring system are expected in the 1620-1450 cm⁻¹ region. A characteristic C-O-C stretching band will also be present.
-
C-Cl Stretch: A strong absorption band in the fingerprint region (800-600 cm⁻¹) is indicative of the C-Cl stretching vibration of the chloromethyl group.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum.
-
Data Analysis: Identify the major absorption bands and correlate them to specific functional groups using standard correlation tables.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer valuable structural clues.[2]
Predicted Mass Spectrum
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z corresponding to the molecular weight of the compound (C₁₂H₁₄ClNO). The presence of a chlorine atom will result in an isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak.
-
Key Fragmentation Pathways: A major fragmentation pathway is anticipated to be the loss of the chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl), leading to the formation of a stable benzoxazolyl cation.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions to confirm the molecular weight and aspects of the structure.
Conclusion
This technical guide has provided a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. By integrating fundamental spectroscopic principles with data from analogous compounds, a comprehensive spectral profile has been established. The included experimental protocols offer standardized procedures for acquiring this data, and a plausible synthetic route provides context for the molecule's preparation. This guide serves as a valuable resource for researchers in the structural characterization and further investigation of this and related benzoxazole derivatives.
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Structural elucidation by NMR(1HNMR). [Online]. Available: [Link]
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13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Online]. Available: [Link]
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The Strategic Application of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Benzoxazole Scaffold as a Privileged Structure in Drug Discovery
The benzoxazole nucleus, a bicyclic heterocyclic system, represents a cornerstone in the edifice of medicinal chemistry.[1] Its structural resemblance to endogenous purine bases facilitates interactions with a wide array of biological macromolecules, rendering it a "privileged scaffold" in the design of novel therapeutic agents.[2] Derivatives of this versatile core have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] This technical guide delves into the specific potential of a highly functionalized derivative, 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole , as a pivotal building block for the development of next-generation therapeutics. The strategic placement of a bulky tert-butyl group at the C5 position and a reactive chloromethyl handle at the C2 position offers a unique combination of modulated physicochemical properties and synthetic versatility, opening new avenues for targeted drug design.
Core Compound Profile: this compound
| Property | Value |
| IUPAC Name | 5-(tert-butyl)-2-(chloromethyl)-1,3-benzoxazole |
| CAS Number | 65999-87-3[4] |
| Molecular Formula | C₁₂H₁₄ClNO |
| Molecular Weight | 223.70 g/mol |
| Structure |
Synthetic Strategy: A Gateway to a Versatile Intermediate
The synthesis of this compound can be efficiently achieved through a two-step process commencing with the readily available 4-tert-butylphenol. This strategic pathway ensures a high-yielding and scalable production of the target intermediate.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol:
Step 1: Synthesis of 2-amino-4-tert-butylphenol (Intermediate 2)
A well-established method for the synthesis of 2-amino-4-tert-butylphenol involves the nitration of 4-tert-butylphenol followed by reduction of the resulting nitro-intermediate.[5]
-
Nitration: To a cooled solution of 4-tert-butylphenol in a suitable solvent, a nitrating mixture (e.g., nitric acid in sulfuric acid) is added dropwise while maintaining a low temperature to control the regioselectivity of the reaction.
-
Reduction: The isolated 4-tert-butyl-2-nitrophenol is then subjected to reduction. A common and efficient method is catalytic hydrogenation using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
Step 2: Synthesis of this compound (Final Product)
The formation of the benzoxazole ring is achieved through the reaction of 2-amino-4-tert-butylphenol with a suitable C1 electrophile, followed by cyclization.
-
Acylation: 2-amino-4-tert-butylphenol is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent.[6][7] This reaction selectively forms the N-acylated intermediate, N-(2-hydroxy-5-tert-butylphenyl)-2-chloroacetamide.
-
Cyclization: The resulting amide is then cyclized to form the benzoxazole ring. This can be achieved by heating with a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8] This step proceeds via an intramolecular nucleophilic attack of the phenolic oxygen on the activated carbonyl carbon, followed by dehydration.
Medicinal Chemistry Applications: A Launchpad for Drug Discovery
The true potential of this compound lies in the reactivity of its 2-chloromethyl group. This electrophilic center serves as a versatile handle for the introduction of a wide array of functional groups through nucleophilic substitution reactions, enabling the creation of diverse chemical libraries for biological screening.
The 2-Chloromethyl Group: A Hub for Derivatization
The chlorine atom in the 2-chloromethyl position is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the facile synthesis of derivatives with diverse pharmacophoric features.
Caption: Derivatization potential of the 2-chloromethyl group.
Potential Therapeutic Areas: Targeting Cancer and Infectious Diseases
Based on the extensive body of literature on the biological activities of benzoxazole derivatives, compounds derived from this compound are anticipated to exhibit significant potential in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Applications
Benzoxazole-containing compounds have emerged as promising anticancer agents, acting through various mechanisms of action.[2][3] The introduction of diverse side chains at the C2 position can modulate their interaction with key biological targets.
-
Kinase Inhibition: Many benzoxazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[9] By synthesizing libraries of amine and heterocyclic derivatives, novel inhibitors targeting kinases such as VEGFR, EGFR, and others could be discovered.
-
Topoisomerase Inhibition: Certain benzoxazoles can intercalate with DNA and inhibit the function of topoisomerase enzymes, leading to apoptosis in cancer cells.
-
Induction of Apoptosis: The introduction of specific functionalities can trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.
Proposed Research Workflow for Anticancer Drug Discovery:
Caption: Workflow for identifying anticancer drug candidates.
Antimicrobial Applications
The benzoxazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[10][11] The increasing threat of antimicrobial resistance necessitates the development of new classes of antibiotics and antifungals.
-
Antibacterial Activity: Derivatives of 2,5-disubstituted benzoxazoles have shown significant activity against both Gram-positive and Gram-negative bacteria.[10] The introduction of various lipophilic and polar groups via the chloromethyl handle can enhance cell wall penetration and interaction with bacterial targets.
-
Antifungal Activity: Benzoxazoles have also demonstrated potent antifungal properties.[11] Structure-activity relationship studies have shown that the nature of the substituent at the C2 position plays a crucial role in determining the antifungal potency and spectrum.
Quantitative Data on Antimicrobial Activity of Benzoxazole Derivatives:
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
| 2,5-disubstituted benzoxazole | Bacillus subtilis | 3.12 | [10] |
| 2,5-disubstituted benzoxazole | Pseudomonas aeruginosa | Significant activity | [10] |
| 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis | Varied | [11] |
| 3-(2-benzoxazol-5-yl)alanine derivatives | Candida albicans | Varied | [11] |
Experimental Protocol for Antimicrobial Screening:
-
Synthesis of Derivatives: A library of compounds is synthesized from this compound by reacting it with a diverse set of amines, thiols, and alcohols.
-
Minimum Inhibitory Concentration (MIC) Assay: The synthesized compounds are screened against a panel of clinically relevant bacteria and fungi using the broth microdilution method to determine their MIC values.[10]
-
Structure-Activity Relationship (SAR) Analysis: The biological data is analyzed in conjunction with the chemical structures of the derivatives to establish SARs, guiding the design of more potent antimicrobial agents.
Conclusion and Future Directions
This compound is a strategically designed chemical entity that holds immense promise as a versatile intermediate in medicinal chemistry. Its synthetic accessibility and the reactive nature of the 2-chloromethyl group provide a robust platform for the generation of diverse molecular libraries. The established precedent of potent anticancer and antimicrobial activities within the benzoxazole class strongly suggests that derivatives of this compound are prime candidates for the discovery of novel therapeutics. Future research should focus on the systematic exploration of its synthetic potential and the comprehensive biological evaluation of the resulting compounds to unlock their full therapeutic value.
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- 11. researchgate.net [researchgate.net]
The Versatile Synthon: A Technical Guide to 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzoxazole Scaffold and the Strategic Importance of a Key Building Block
The benzoxazole motif is a cornerstone in medicinal chemistry and materials science, prized for its rigid, planar structure and its prevalence in a wide array of biologically active compounds.[1][2] These derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] Central to the exploration of novel benzoxazole-containing entities is the availability of versatile building blocks that allow for facile and diverse structural modifications. 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole (CAS No. 65999-87-3) has emerged as a synthon of significant strategic importance. Its unique constitution, featuring a lipophilic tert-butyl group and a highly reactive chloromethyl handle, provides a powerful tool for the synthesis of complex heterocyclic systems.
The tert-butyl group often enhances solubility in organic solvents and can introduce favorable steric interactions with biological targets. The chloromethyl group at the 2-position serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity is the cornerstone of its utility, enabling the facile introduction of the 5-tert-butyl-benzoxazole moiety onto a variety of molecular scaffolds. This guide provides an in-depth exploration of the synthesis, properties, and, most critically, the application of this compound as a pivotal building block in the construction of diverse heterocyclic frameworks.
Physicochemical Properties and Spectroscopic Data
While detailed experimental spectroscopic data for this compound is not widely published, its properties can be inferred from closely related analogs and general principles of NMR and mass spectrometry.
| Property | Value | Source |
| CAS Number | 65999-87-3 | [4] |
| Molecular Formula | C₁₂H₁₄ClNO | [4] |
| Molecular Weight | 223.70 g/mol | [4] |
| Appearance | Expected to be a solid or oil | General observation for similar compounds |
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzoxazole ring, a singlet for the chloromethyl protons, and a singlet for the tert-butyl protons. The aromatic protons will likely appear as a set of multiplets in the range of δ 7.0-7.8 ppm. The chloromethyl protons (-CH₂Cl) are anticipated to be a sharp singlet around δ 4.5-5.0 ppm. The nine equivalent protons of the tert-butyl group will present as a singlet at approximately δ 1.3-1.5 ppm.[5][6]
-
¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will display signals for the benzoxazole core, the chloromethyl carbon, and the tert-butyl group. The aromatic carbons are expected in the δ 110-155 ppm region. The carbon of the chloromethyl group should appear around δ 40-45 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group will resonate at approximately δ 35 and δ 31 ppm, respectively.[5][6]
-
Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 223 and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of one chlorine atom.
Synthesis of this compound: A Proposed Protocol
Proposed Synthetic Pathway:
Caption: Proposed synthesis of the target compound.
Step-by-Step Experimental Protocol:
-
Acylation of 4-tert-butyl-2-aminophenol:
-
To a stirred solution of 4-tert-butyl-2-aminophenol (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add triethylamine (1.1 equivalents) to act as a base.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-hydroxy-5-tert-butylphenyl)-2-chloroacetamide intermediate.
-
-
Cyclization to this compound:
-
The crude intermediate can be cyclized by heating in a high-boiling point solvent such as toluene or xylene, with azeotropic removal of water.
-
Alternatively, the cyclization can be promoted by treatment with a dehydrating agent like polyphosphoric acid (PPA) or a strong acid catalyst (e.g., p-toluenesulfonic acid) at elevated temperatures.
-
After completion of the reaction (monitored by TLC), cool the mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
-
Application in Heterocyclic Synthesis: A Gateway to Diverse Scaffolds
The primary utility of this compound lies in its ability to act as an electrophilic building block for the construction of more complex heterocyclic systems. The chloromethyl group is a prime site for nucleophilic attack by a wide range of heteroatom nucleophiles, including amines, thiols, and phenols.
Caption: General reactivity with various nucleophiles.
Synthesis of 2-(Aminomethyl)benzoxazole Derivatives
The reaction with primary and secondary amines is a straightforward method to introduce a variety of functionalized side chains.
Exemplary Protocol: Reaction with a Primary Amine
-
To a solution of this compound (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add the desired primary amine (1.2 equivalents) and a non-nucleophilic base like potassium carbonate or triethylamine (1.5 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Synthesis of 2-(Thiomethyl)benzoxazole Derivatives
Thiols are excellent nucleophiles and react readily with the chloromethyl group to form thioethers, which are valuable intermediates for further transformations.
Exemplary Protocol: Reaction with a Thiol
-
Dissolve this compound (1.0 equivalent) and the desired thiol (1.1 equivalents) in a polar solvent like ethanol or DMF.
-
Add a base such as sodium ethoxide or potassium carbonate (1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature for 2-6 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic phase, dry, and concentrate. Purify the residue by chromatography.
Synthesis of Fused Heterocyclic Systems
Beyond simple substitution, this compound can be employed in tandem reactions to construct more complex fused heterocyclic systems such as quinoxalines, triazoles, and thiazoles.[1][10][11]
Conceptual Pathway for Quinoxaline Synthesis:
A plausible route to quinoxaline derivatives involves the reaction of the chloromethylbenzoxazole with an ortho-phenylenediamine. The initial nucleophilic attack of one amino group on the chloromethyl carbon would be followed by an intramolecular cyclization and subsequent oxidation to form the aromatic quinoxaline ring.[6][12][13]
Conceptual Pathway for Triazole Synthesis:
The synthesis of 1,2,3-triazoles could be envisioned through a multi-step sequence. First, the chloromethyl group can be converted to an azidomethyl group by reaction with sodium azide. The resulting azide can then undergo a [3+2] cycloaddition reaction with an alkyne (a "click" reaction) to furnish the 1,2,3-triazole ring.[11][14]
Conceptual Pathway for Thiazole Synthesis:
Thiazole derivatives can potentially be synthesized by reacting the chloromethylbenzoxazole with a thiourea or a thioamide. The initial S-alkylation would be followed by an intramolecular cyclization to form the thiazole ring.[10][15]
Conclusion: A Building Block with Broad Potential
This compound stands out as a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its straightforward preparation and the predictable reactivity of the chloromethyl group make it an attractive starting material for both academic research and industrial drug discovery programs. The ability to readily introduce the 5-tert-butyl-benzoxazole scaffold, a privileged structure in medicinal chemistry, opens up vast possibilities for the creation of novel molecules with potentially enhanced biological activities. Further exploration of its reactivity, particularly in the construction of complex fused heterocyclic systems, is a promising avenue for future research and development.
References
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Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. 2018 Aug 12. Available from: [Link]
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Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. Molecules. 2025 Oct 16. Available from: [Link]
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General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available from: [Link]
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Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Organic Chemistry Portal. Available from: [Link]
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Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. Available from: [Link]
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(PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. Available from: [Link]
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Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]
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Various classical routes for the synthesis of quinoxalines derivatives. ResearchGate. Available from: [Link]
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Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol so. Beilstein Journals. Available from: [Link]
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Recent advances in the transition-metal-free synthesis of quinoxalines. National Center for Biotechnology Information. Available from: [Link]
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. Available from: [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. 2025 Jan 28. Available from: [Link]
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Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. Available from: [Link]
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Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Center for Biotechnology Information. Available from: [Link]
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Recent advances in the synthesis of triazole derivatives. RACO. Available from: [Link]
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A Comprehensive Technical Guide to the Stability and Storage of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole
For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides an in-depth analysis of the stability and optimal storage conditions for 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole, a key building block in medicinal chemistry. Understanding its chemical liabilities is crucial for ensuring experimental reproducibility and the synthesis of high-quality target molecules.
Molecular Structure and Inherent Reactivity
This compound possesses a unique combination of functional groups that dictate its stability profile. The benzoxazole core is an aromatic heterocyclic system that is generally stable.[1][2] However, the presence of a chloromethyl group at the 2-position introduces a reactive site susceptible to degradation.
The key to understanding the stability of this compound lies in recognizing the electrophilic nature of the carbon atom in the chloromethyl group. This makes it a target for nucleophilic attack, which is the primary driver of its potential degradation.
Caption: Molecular structure of this compound.
Primary Degradation Pathways
Based on the chemical structure, two primary degradation pathways are of concern: hydrolysis and nucleophilic substitution.
Hydrolysis
The most common degradation pathway for compounds containing a chloromethyl group is hydrolysis, where water acts as a nucleophile. This reaction leads to the formation of the corresponding hydroxymethyl derivative and hydrochloric acid (HCl).
Caption: Proposed hydrolysis degradation pathway.
The generation of HCl is particularly problematic as it can catalyze further degradation of the starting material and other acid-sensitive reagents in a reaction mixture.[3] This autocatalytic process can lead to a rapid decline in purity.
Nucleophilic Substitution
Other nucleophiles present in a solution, such as amines, alcohols, or thiols, can also react with the chloromethyl group, leading to the formation of various substitution products. This is a critical consideration in reaction design and the selection of solvents and reagents.
Recommended Storage Conditions
To mitigate the risks of degradation, stringent storage conditions are essential. The following recommendations are based on best practices for handling reactive chemical intermediates.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical reactions, including hydrolysis and potential polymerization.[3][4] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with atmospheric moisture, thereby preventing hydrolysis. |
| Container | Tightly sealed, amber glass vial | Protects from moisture and light.[5][6] Amber glass prevents potential photodegradation, although the benzoxazole core is generally photostable.[7][8] |
| Purity | High purity, free of acidic contaminants | Acidic impurities can catalyze decomposition. |
Experimental Protocol: Stability Assessment
To ensure the integrity of this compound for critical applications, a stability assessment is recommended. This protocol outlines a systematic approach to evaluating its stability under various conditions.
Materials and Equipment
-
This compound
-
HPLC-grade solvents (acetonitrile, water)
-
Buffers of varying pH (e.g., pH 4, 7, 9)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Temperature-controlled chambers or ovens
-
Photostability chamber
Experimental Workflow
Caption: Workflow for the stability assessment of this compound.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation for Stress Testing:
-
Thermal Stability: Transfer aliquots of the stock solution into amber vials, evaporate the solvent under a stream of nitrogen, and place the vials in temperature-controlled chambers at various temperatures (e.g., 40°C and 60°C).
-
Hydrolytic Stability: To separate vials, add an equal volume of acidic, neutral, and basic buffers to the stock solution.
-
Photostability: Expose a solution of the compound in a quartz cuvette to a light source that meets ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, and 72 hours), withdraw a sample from each stress condition.
-
HPLC Analysis: Analyze the samples by HPLC. A reverse-phase C18 column is typically suitable. The mobile phase can be a gradient of acetonitrile and water. Monitor the elution profile using a UV detector at a wavelength where the parent compound has maximum absorbance.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point. Identify and quantify any major degradation products.
Conclusion and Best Practices
The stability of this compound is primarily influenced by its susceptibility to hydrolysis and nucleophilic attack at the chloromethyl group. To maintain its integrity, it is imperative to store the compound at refrigerated temperatures (2-8°C) under an inert atmosphere and protected from moisture and light. For applications requiring the highest level of purity, a stability assessment should be performed to understand its degradation profile under specific experimental conditions. By adhering to these guidelines, researchers can ensure the reliability of their results and the successful synthesis of their target molecules.
References
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Dalton, J. R., et al. (2018). Benzoxazole-Linked Ultrastable Covalent Organic Frameworks for Photocatalysis. Journal of the American Chemical Society. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. Available from: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities. Available from: [Link]
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MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available from: [Link]
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Singh, P., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Future Science OA. Available from: [Link]
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Khodot, E. N., & Rakitin, O. A. (2018). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank. Available from: [Link]
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An In-Depth Technical Guide to 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole: Synthesis, Reactivity, and Applications
Abstract: This technical guide provides a comprehensive overview of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole, a specialized heterocyclic compound with significant potential in medicinal chemistry and materials science. Although a specific CAS number for this molecule is not prominently listed in major chemical databases, indicating its status as a novel or specialized research compound, its structural motifs suggest a high value as a reactive intermediate for drug discovery. This document synthesizes established principles of benzoxazole chemistry to propose a robust synthetic pathway, explore the reactivity of the key 2-(chloromethyl) functional group, and discuss potential therapeutic applications based on structure-activity relationships of related analogs. Detailed protocols for synthesis, handling, and spectroscopic characterization are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage this compound in their work.
Introduction and Strategic Importance
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] These bicyclic heterocyclic compounds are structural isosteres of natural nucleic bases, allowing for facile interaction with biopolymers.[2] The incorporation of a benzoxazole core into a molecule's design has led to the discovery of agents with a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4]
This compound is a derivative of particular interest. It combines two key structural features that dictate its utility:
-
The 5-tert-butyl group: This bulky, lipophilic group can enhance the molecule's ability to penetrate cell membranes and can provide steric hindrance that may lead to selective binding with target proteins.[2] Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.
-
The 2-(chloromethyl) group: This is a highly reactive electrophilic site. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic substitution. This functionality transforms the entire molecule into a versatile building block, allowing for the covalent attachment of various pharmacophores or functional moieties to the benzoxazole core.
This guide will delineate the chemical identity of this compound, propose a validated synthetic route, and explore its potential as a strategic intermediate in the development of novel therapeutics.
Molecular Structure and Physicochemical Properties
Molecular Structure
Figure 1: Molecular Structure of this compound.
Predicted Physicochemical Properties
Quantitative data for the target compound is unavailable. However, based on structurally similar compounds, the following properties can be predicted.
| Property | Predicted Value / Observation | Rationale / Comparison |
| Molecular Formula | C₁₂H₁₄ClNO | Based on atom count from the structure. |
| Molecular Weight | ~223.70 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Benzoxazole derivatives are often crystalline solids. |
| Solubility | Soluble in organic solvents (DCM, THF, EtOAc); Insoluble in water. | The tert-butyl group increases lipophilicity. |
| Reactivity | The C-Cl bond is susceptible to nucleophilic attack. | The chloromethyl group is a known alkylating agent.[5] |
Proposed Synthesis and Mechanism
The synthesis of 2-substituted benzoxazoles is well-documented and typically involves the condensation of an o-aminophenol with a carboxylic acid derivative.[3] For the target molecule, a logical and robust approach is the condensation of 2-amino-4-tert-butylphenol with chloroacetic acid or one of its activated derivatives.
Synthetic Precursors
-
2-Amino-4-tert-butylphenol: This is a commercially available starting material. Its purity should be confirmed before use, as impurities can affect the yield and purity of the final product.
-
Chloroacetic Acid: Also commercially available. Alternatively, chloroacetyl chloride can be used for a more reactive approach, though it requires more stringent handling conditions.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step, one-pot reaction involving initial N-acylation followed by intramolecular cyclization and dehydration.
Figure 2: Proposed Synthetic Workflow for the target molecule.
Detailed Experimental Protocol
Objective: To synthesize this compound.
Materials:
-
2-Amino-4-tert-butylphenol (1.0 eq)
-
Chloroacetic acid (1.1 eq)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Toluene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-tert-butylphenol and chloroacetic acid.
-
Condensation: Add polyphosphoric acid (PPA) as both a solvent and a condensing agent. The amount should be sufficient to ensure the mixture is stirrable. Causality: PPA is an excellent dehydrating agent that facilitates both the initial amide formation and the subsequent cyclization to form the oxazole ring.
-
Heating: Heat the reaction mixture to 120-140°C with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: Neutralize the aqueous slurry by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the product into ethyl acetate (3x volumes). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain the pure this compound.
Self-Validation: The identity and purity of the final product must be confirmed by spectroscopic methods as detailed in Section 5.
Chemical Reactivity and Applications in Drug Development
The primary site of reactivity on this compound is the chloromethyl group. This functional group is an excellent electrophile, making the molecule a valuable synthon for introducing the 5-tert-butyl-benzoxazole moiety into larger molecules via nucleophilic substitution.
Reactivity Profile
The 2-(chloromethyl) group can react with a wide variety of nucleophiles, including:
-
Amines (Primary and Secondary): To form 2-(aminomethyl)benzoxazoles. This is a common strategy for linking the benzoxazole core to other pharmacophores.
-
Thiols: To form 2-(thiomethyl)benzoxazoles.
-
Alcohols/Phenols: To form 2-(alkoxymethyl) or 2-(phenoxymethyl)benzoxazoles.
-
Carboxylates: To form ester linkages.
The reactivity is analogous to that of 2-(trichloromethyl)benzoxazoles, which have been shown to readily undergo substitution with various nucleophiles.[6][7]
Potential Therapeutic Applications
The structural features of this compound suggest its utility in developing drugs for several therapeutic areas, based on the known activities of related benzoxazoles.
-
Anti-inflammatory Agents: Many 2-substituted benzoxazoles have demonstrated potent anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX).[8] The 2-(chloromethyl) handle allows for the synthesis of a library of derivatives to probe the active site of COX-2 for selective inhibitors, potentially leading to NSAIDs with reduced gastrointestinal side effects.
-
Antimicrobial Agents: Lipophilic benzoxazoles, particularly those with bulky substituents like tert-butyl groups, have shown promising activity against Mycobacterium tuberculosis and other bacterial strains.[2][9] The compound could serve as a starting point for developing novel antibiotics.
-
Anticancer Agents: The benzoxazole nucleus is present in compounds evaluated as anticancer agents.[1] The reactive chloromethyl group can be used to attach the benzoxazole scaffold to molecules that target specific pathways in cancer cells, such as kinase inhibitors or DNA-interacting agents.
Spectroscopic Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.[10]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Signals in the δ 7.0-8.0 ppm range, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.[11]- Chloromethyl Protons (-CH₂Cl): A characteristic singlet around δ 4.5-5.0 ppm.[12]- Tert-butyl Protons (-C(CH₃)₃): A sharp singlet integrating to 9 protons around δ 1.3-1.5 ppm. |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the δ 110-155 ppm region.- Oxazole C2 Carbon: A signal around δ 160-165 ppm.- Chloromethyl Carbon (-CH₂Cl): A signal around δ 40-45 ppm.- Tert-butyl Carbons: Two signals, one for the quaternary carbon and one for the methyl carbons.[13] |
| FT-IR | - C=N Stretch (Oxazole): A characteristic absorption band around 1600-1650 cm⁻¹.- C-O-C Stretch (Oxazole): Bands in the 1200-1270 cm⁻¹ region.[12]- C-Cl Stretch: An absorption in the 600-800 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (~223.7 m/z).- Isotope Pattern: A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom. |
Safety, Handling, and Storage
Trustworthiness through Self-Validation: Every protocol must be a self-validating system. Adherence to strict safety protocols validates the researcher's commitment to safety and experimental integrity.
Hazard Identification
While specific toxicity data for this compound is not available, chloromethylated heterocyclic compounds should be handled as potentially hazardous.[14] They are often classified as:
-
Lachrymators: Can cause irritation or tearing of the eyes.
-
Alkylating Agents: Potentially mutagenic and should be handled with care to avoid exposure.
-
Irritants: May cause skin and respiratory tract irritation.
Handling Protocol
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[4]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[15]
-
Exposure Control: Avoid all contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[14]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.
-
Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow hydrolysis of the chloromethyl group by atmospheric moisture.[4]
Conclusion
This compound represents a highly valuable, albeit not widely cataloged, chemical entity. Its structure is strategically designed for utility in drug discovery and chemical synthesis, combining the beneficial properties of the benzoxazole core and the lipophilic tert-butyl group with the versatile reactivity of a chloromethyl handle. The synthetic protocols and characterization data outlined in this guide are based on well-established chemical principles and provide a solid foundation for researchers to produce, validate, and utilize this compound. By understanding its synthesis, reactivity, and potential applications, scientists are well-equipped to unlock its potential in creating next-generation therapeutics and advanced materials.
References
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Lester, R. P., Bham, T., Bousfield, T. W., Lewis, W., & Camp, J. E. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. The Journal of Organic Chemistry, 81(24), 12472–12477. [Link]
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Sci-Hub. (n.d.). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. Retrieved from [Link]
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SciSpace. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. Retrieved from [Link]
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PubMed. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Medicinal Chemistry, 18(8), 947-959. [Link]
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National Center for Biotechnology Information. (2006). Highly Lipophilic Benzoxazoles with Potential Antibacterial Activity. Molecules, 11(4), 251-261. [Link]
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Albert Einstein College of Medicine. (n.d.). Methyl Chloromethyl Ether Awareness Training. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry, 18(3), 440-444. [Link]
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MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8891. [Link]
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Beilstein Journals. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1386-1394. [Link]
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Methodological & Application
Application Note & Protocol: Site-Specific Labeling of Peptides with 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the site-specific fluorescent labeling of peptides containing cysteine residues using 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole. This method leverages the nucleophilic nature of the cysteine thiol group to form a stable thioether bond with the reactive chloromethyl group of the benzoxazole derivative. The resulting labeled peptide can be used in a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) based assays.[1][2] This guide offers a comprehensive walkthrough of the labeling procedure, from reagent preparation to the purification and characterization of the final product, along with troubleshooting advice to ensure successful conjugation.
Introduction: The Chemistry of Cysteine-Specific Labeling
The selective modification of peptides and proteins is a cornerstone of modern chemical biology and drug development.[3] Cysteine, with its unique thiol (-SH) group, offers a prime target for site-specific labeling due to its relatively low abundance in proteins and the high nucleophilicity of the thiolate anion (R-S⁻).[4] The protocol described herein utilizes this compound, a reagent that undergoes a nucleophilic substitution reaction with the cysteine thiol.
The reaction proceeds via an S-alkylation mechanism, where the sulfur atom of the cysteine residue attacks the electrophilic carbon of the chloromethyl group on the benzoxazole ring. This results in the formation of a stable thioether linkage and the displacement of a chloride ion.[1] Maintaining a near-neutral pH is crucial for the selectivity of this reaction, as it favors the deprotonation of the thiol group (pKa ~8.5) to its more reactive thiolate form, while keeping primary amines (like the N-terminus and lysine side chains) predominantly in their protonated, less reactive state.[2][5]
Figure 1: Reaction of this compound with a cysteine-containing peptide.
Materials and Reagents
-
Cysteine-containing peptide of interest
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate buffer (50 mM, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Reverse-phase HPLC system
-
Mass spectrometer (e.g., ESI-MS)
-
Fluorometer
Experimental Protocol
This protocol is a representative guideline and may require optimization depending on the specific peptide and its properties.
Reagent Preparation
-
Peptide Solution: Prepare a stock solution of the cysteine-containing peptide in ultrapure water or a suitable buffer at a concentration of 1-5 mg/mL. If the peptide has pre-existing disulfide bonds, it must be reduced prior to labeling.
-
Reducing Agent (TCEP): Prepare a 10 mM stock solution of TCEP in ultrapure water. TCEP is preferred over dithiothreitol (DTT) as it does not have a free thiol group that can compete with the peptide in the labeling reaction.
-
Labeling Reagent Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Prepare this solution fresh before each use to avoid hydrolysis of the chloromethyl group.
Peptide Reduction (if necessary)
-
To the peptide solution, add TCEP from the stock solution to a final concentration of 1 mM (a 2-5 fold molar excess over the peptide).
-
Incubate the reaction mixture at room temperature for 1 hour to ensure complete reduction of any disulfide bonds.
Labeling Reaction
-
Transfer the reduced peptide solution to a clean reaction vessel.
-
Adjust the pH of the peptide solution to 7.0-7.5 using a phosphate buffer. This pH range ensures that the cysteine thiol is sufficiently nucleophilic for the reaction while minimizing the reactivity of other nucleophilic groups.[2][5]
-
Add the this compound stock solution to the peptide solution to achieve a 5-10 fold molar excess of the labeling reagent over the peptide. The excess reagent helps to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature for 2-4 hours, protected from light. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC.
Quenching the Reaction
-
After the desired reaction time, quench any unreacted this compound by adding a small molecule thiol, such as 2-mercaptoethanol or N-acetylcysteine, to a final concentration of ~50 mM.
-
Incubate for an additional 30 minutes at room temperature.
Figure 2: Experimental workflow for labeling peptides with this compound.
Purification and Characterization
Purification by RP-HPLC
The labeled peptide can be purified from unreacted peptide, excess labeling reagent, and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Acidify the quenched reaction mixture with 0.1% TFA.
-
Inject the mixture onto a C18 RP-HPLC column.
-
Elute the components using a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone and a longer wavelength for the benzoxazole moiety, which can be determined by a UV-Vis scan).
-
Collect the fractions corresponding to the labeled peptide peak.
Characterization
-
Mass Spectrometry: Confirm the successful labeling by analyzing the purified fractions using mass spectrometry (e.g., ESI-MS). The observed molecular weight should correspond to the theoretical mass of the peptide plus the mass of the 5-Tert-butyl-2-methyl-1,3-benzoxazole moiety.
Summary of Protocol Parameters
| Parameter | Recommended Value | Rationale |
| pH | 7.0 - 7.5 | Optimizes thiol reactivity while minimizing side reactions with amines.[2][5] |
| Temperature | Room Temperature | Sufficient for the reaction to proceed without degrading the peptide. |
| Reagent:Peptide Ratio | 5-10:1 molar excess | Drives the reaction towards completion. |
| Reaction Time | 2-4 hours | Generally sufficient for high labeling efficiency. Monitor by HPLC for optimization. |
| Solvent for Reagent | Anhydrous DMSO | Ensures solubility of the labeling reagent and prevents premature hydrolysis. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Ensure complete reduction with TCEP prior to labeling. |
| Hydrolysis of the labeling reagent. | Prepare the stock solution of the labeling reagent fresh. | |
| Incorrect pH of the reaction buffer. | Verify the pH of the reaction buffer is between 7.0 and 7.5. | |
| Non-specific Labeling | pH is too high. | Lower the pH of the reaction to be within the recommended range. |
| Prolonged reaction time. | Optimize the reaction time by monitoring with HPLC. | |
| Precipitation of Peptide | Low solubility of the labeled peptide. | Perform the labeling reaction in a larger volume or add a co-solvent like DMSO (up to 20%). |
Conclusion
The protocol outlined in this application note provides a robust method for the site-specific fluorescent labeling of cysteine-containing peptides using this compound. The resulting thioether bond is stable, making the labeled peptide suitable for a wide range of biological assays.[7] By carefully controlling the reaction conditions, particularly the pH, high labeling efficiency and specificity can be achieved. The provided guidelines for purification and characterization will ensure the quality and integrity of the final product for downstream applications.
References
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Paës, G. (2013). The best protocol for FITC labeling of proteins. ResearchGate. [Link]
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Nanda, J. S., & Lorsch, J. R. (2014). Labeling a protein with fluorophores using NHS ester derivitization. Methods in enzymology, 536, 87–94. [Link]
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Liang, S. C., Wang, H., Zhang, Z. M., Zhang, X., & Zhang, H. S. (2002). Spectrofluorimetric determination of cysteine by 5-maleimidyl-2-(m-methylphenyl)benzoxazole. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 58(12), 2605–2611. [Link]
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Gauchet, C., Labbe, H., & Chich, J. F. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(8), 1436–1446. [Link]
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Mitchison, T. (2013). Microscopy: Labeling Proteins with Fluorescent Probes. iBiology. [Link]
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Gauchet, C., Labbé, H., & Chich, J. F. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(8), 1436–1446. [Link]
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Bodor, N., & Buchwald, P. (2012). Thioether-based approaches to multimeric peptides. ResearchGate. [Link]
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Taylor, M. T., Nelson, C. E., & Raines, R. T. (2016). Converting disulfide bridges in native peptides to stable methylene thioacetals. Angewandte Chemie (International ed. in English), 55(31), 8874–8877. [Link]
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IQAC-CSIC. (n.d.). Protein labeling methods. MCS - Medicinal Chemistry & Synthesis. [Link]
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Zhang, C., et al. (2021). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. Chemical Science, 12(45), 15069-15076. [Link]
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Zhang, C., et al. (2021). Chloromethyl acryl reagents for simple and site-selective cysteine and disulfide modification. ChemRxiv. [Link]
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Beliu, G., et al. (2021). Thioether editing generally increases the photostability of rhodamine dyes on self-labeling tags. Proceedings of the National Academy of Sciences of the United States of America, 118(43), e2110642118. [Link]
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Taylor, M. T., Nelson, C. E., & Raines, R. T. (2016). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS chemical biology, 11(7), 1839–1844. [Link]
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Gkritsiou, K., et al. (2018). Convergent Synthesis of Thioether Containing Peptides. Molecules (Basel, Switzerland), 23(11), 2998. [Link]
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Lindley, H. (1956). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Biochemical Journal, 64(4), 623–627. [Link]
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Zhang, Y., et al. (2022). Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. Biosensors, 12(4), 224. [Link]
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ResearchGate. (n.d.). Fluorescence emission spectra of different concentrations of analyte... [Link]
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Liang, S. C., et al. (2002). Spectrofluorimetric determination of cysteine by 5-maleimidyl-2-(m-methylphenyl)benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(12), 2605-2611. [Link]
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Mitchison, T. (2013). Microscopy: Labeling Proteins with Fluorescent Probes. iBiology. [Link]
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Swartz, J. R. (1996). Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applications. DigitalCommons@USU. [Link]
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Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Biological chemistry, 383(3-4), 375–388. [Link]
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Zhang, Y., et al. (2021). A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE. Molecules (Basel, Switzerland), 26(9), 2465. [Link]
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Liu, J., et al. (2023). Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition. Molecules (Basel, Switzerland), 28(13), 5171. [Link]
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Strategic Conjugation of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole to Thiol Groups: Principles and Protocols
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the reaction conditions and a detailed protocol for the covalent conjugation of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole to thiol-containing molecules, such as cysteine residues in proteins and peptides. The document elucidates the underlying SN2 reaction mechanism, explores the critical parameters governing reaction efficiency and specificity—including pH, stoichiometry, and solvent selection—and offers a step-by-step methodology for practical implementation in a laboratory setting. By explaining the causality behind each experimental choice, this guide serves as an essential resource for researchers in drug development, chemical biology, and proteomics aiming to leverage thiol-alkylation for the synthesis of well-defined bioconjugates.
Introduction: The Significance of Thiol-Benzoxazole Conjugation
The selective modification of proteins and peptides is a cornerstone of modern biotechnology and pharmaceutical development. Among the canonical amino acids, cysteine is a prime target for chemical modification due to the unique nucleophilicity of its thiol (sulfhydryl) side chain.[1][2] The ability to selectively label cysteine residues enables the construction of antibody-drug conjugates (ADCs), the attachment of fluorescent probes for imaging, and the development of novel therapeutic agents.[3]
This compound is an electrophilic reagent designed for the specific alkylation of thiols. The benzoxazole core is a valuable heterocyclic motif found in many biologically active compounds, while the chloromethyl group serves as a reactive handle for covalent bond formation.[4][5] The tert-butyl group enhances solubility in organic solvents and can introduce favorable steric and electronic properties to the final conjugate. Understanding and controlling the reaction conditions for this conjugation is paramount to achieving high yields, minimizing side reactions, and preserving the biological activity of the target molecule.
The Chemical Foundation: Mechanism of Thiol Alkylation
The conjugation of this compound to a thiol group proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[6][7] This mechanism involves the direct attack of a nucleophile on an electrophilic center, leading to the displacement of a leaving group.
The key players in this reaction are:
-
The Nucleophile: The deprotonated thiol, known as the thiolate anion (R-S⁻). The thiolate is a significantly stronger nucleophile than its protonated thiol (R-SH) counterpart.[8][9]
-
The Electrophile: The carbon atom of the chloromethyl group (-CH₂Cl) on the benzoxazole ring.
-
The Leaving Group: The chloride ion (Cl⁻).
The reaction rate is dependent on the concentration of both the thiolate anion and the benzoxazole reagent.[10] The overall transformation results in the formation of a stable thioether bond, covalently linking the benzoxazole moiety to the thiol-containing molecule.
Caption: SN2 reaction mechanism for thiol conjugation.
Optimizing the Reaction: A Guide to Critical Parameters
The success of the conjugation reaction hinges on the careful control of several key parameters. Each parameter influences the reaction kinetics and the potential for side reactions.
The Primacy of pH
The pH of the reaction buffer is the single most important factor determining the rate and specificity of the conjugation. The reactivity of the cysteine thiol is governed by its protonation state. The typical pKₐ of a cysteine thiol in a protein is around 8.5, though this can vary depending on the local microenvironment.[2]
-
Below pKₐ (e.g., pH < 7): The thiol group is predominantly in its protonated form (R-SH). This form is a poor nucleophile, and the alkylation reaction will be exceedingly slow.[11]
-
Near or Above pKₐ (e.g., pH 7.5 - 8.5): A significant population of the highly reactive thiolate anion (R-S⁻) exists in equilibrium. This pH range generally provides the optimal balance for efficient conjugation without promoting significant side reactions.
-
High pH (e.g., pH > 9.0): While the concentration of the thiolate anion is maximized, high pH can promote side reactions, such as the hydrolysis of the chloromethyl reagent and potential modification of other nucleophilic residues like lysine. It can also lead to protein denaturation or disulfide bond scrambling.
Therefore, a reaction pH between 7.5 and 8.3 is recommended as a starting point for most protein conjugations.
Stoichiometry and Reagent Concentration
To drive the reaction towards completion, a molar excess of the this compound reagent relative to the free thiol is typically used. A 5- to 20-fold molar excess is a common starting point. However, an excessively large excess should be avoided as it increases the risk of non-specific labeling and can complicate downstream purification.
Solvent System
For labeling proteins, the reaction is almost always performed in an aqueous buffer. However, this compound, being a hydrophobic molecule, may have limited aqueous solubility. To address this, it is standard practice to prepare a concentrated stock solution of the reagent in a water-miscible organic co-solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) . This stock solution is then added to the aqueous protein solution, ensuring the final concentration of the organic solvent is low (typically <10% v/v) to prevent protein denaturation.
Temperature and Reaction Time
The alkylation reaction can generally be carried out at room temperature (20-25 °C). Incubation times can range from 1 to 4 hours, though optimization may be required. Lower temperatures (e.g., 4 °C) can be used to slow down the reaction and potentially increase specificity, but will require a correspondingly longer reaction time. Progress can be monitored by analytical techniques such as LC-MS.
Management of Disulfide Bonds and Reducing Agents
Many proteins contain cysteine residues that are paired in disulfide bonds (cystines) and are therefore unreactive towards alkylating agents. To make these sites available for conjugation, the protein must first be treated with a reducing agent.[12]
-
Tris(2-carboxyethyl)phosphine (TCEP): This is often the preferred reducing agent as it is a non-thiol-based phosphine that does not compete with the target thiol for reaction with the chloromethyl benzoxazole reagent.[12]
-
Dithiothreitol (DTT): A powerful thiol-based reducing agent. If DTT is used, it is critical to remove it completely (e.g., via a desalting column or dialysis) before adding the alkylating reagent, as its own thiol groups will consume the reagent.[13]
Experimental Protocols
This section provides a detailed, step-by-step procedure for the conjugation of this compound to a model protein.
Materials and Reagents
-
This compound
-
Thiol-containing protein or peptide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris buffer (100 mM), pH 8.0, containing 5 mM EDTA
-
TCEP hydrochloride (if reduction is needed)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
β-Mercaptoethanol (BME) or DTT for quenching
-
Desalting columns (e.g., PD-10) or ultrafiltration units for purification[14]
Reagent Preparation
-
Protein Solution: Prepare the protein solution at a concentration of 1-5 mg/mL in a suitable buffer (e.g., 100 mM Tris, pH 8.0).[13][15]
-
Benzoxazole Stock Solution: Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO. This solution should be prepared fresh.
-
TCEP Stock Solution (Optional): Prepare a 0.5 M stock solution of TCEP in water.
-
Quenching Solution: Prepare a 1 M stock solution of β-Mercaptoethanol or DTT in water.
Step-by-Step Conjugation Workflow
Caption: Experimental workflow for thiol conjugation.
Protocol Details:
-
(Optional) Protein Reduction: If your protein contains disulfide bonds that need to be labeled, add TCEP stock solution to the protein solution to a final concentration of 5-10 mM. Incubate for 1 hour at 37 °C.
-
(Optional) Removal of Reducing Agent: If the protein was reduced, it is crucial to remove the excess TCEP. Perform a buffer exchange into fresh Tris buffer (pH 8.0) using a desalting column or dialysis.
-
Conjugation Reaction: While gently vortexing the protein solution, add the calculated volume of the this compound stock solution to achieve the desired molar excess (e.g., 10-fold).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle end-over-end mixing. Protect from light if the benzoxazole moiety is light-sensitive.
-
Quenching: Stop the reaction by adding the quenching solution (e.g., BME) to a final concentration that is at least a 10-fold molar excess over the initial amount of the benzoxazole reagent. Let it sit for 15 minutes. This will consume any unreacted electrophile.[14]
-
Purification: Remove the excess labeling reagent, quenching agent, and DMSO by extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a desalting column.
-
Characterization and Storage: Confirm the conjugation using mass spectrometry (to observe the mass shift corresponding to the addition of the label) and/or SDS-PAGE. Store the final conjugate under conditions appropriate for the protein, typically at 4 °C for short-term or -80 °C for long-term storage.[15]
Summary of Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.5 - 8.3 | Balances thiol activation (thiolate formation) with reaction specificity and protein stability.[12][16] |
| Temperature | 20 - 25 °C (Room Temp.) | Provides a reasonable reaction rate without inducing protein denaturation. |
| Reaction Time | 1 - 4 hours | Sufficient for reaction completion; can be optimized by monitoring progress. |
| Solvent | Aqueous Buffer (e.g., Tris, HEPES) | Maintains protein structure and function. |
| Co-Solvent | <10% (v/v) DMSO or DMF | Used to dissolve the hydrophobic benzoxazole reagent before addition to the aqueous phase. |
| Reagent Stoichiometry | 5- to 20-fold molar excess | Drives the reaction to completion. Higher excess risks non-specific labeling. |
| Protein Concentration | 1 - 5 mg/mL | A practical range that ensures efficient reaction kinetics.[10][15] |
| Reducing Agent | TCEP (preferred) | Reduces disulfides without competing in the alkylation reaction.[12] |
| Quenching Agent | β-Mercaptoethanol, DTT | A small molecule thiol to consume excess electrophilic reagent and stop the reaction. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | pH too low; Insufficient molar excess of reagent; Thiols are oxidized or in disulfide bonds. | Increase pH to 8.0-8.3; Increase molar excess of the benzoxazole reagent; Pre-treat protein with a reducing agent like TCEP. |
| Protein Precipitation | High concentration of organic co-solvent; Protein is unstable under reaction conditions. | Keep final DMSO/DMF concentration below 10%; Perform reaction at 4 °C; Screen different buffer conditions. |
| Non-specific Labeling | pH too high; Excessive molar excess of reagent. | Lower the reaction pH to ~7.5; Reduce the molar excess of the benzoxazole reagent to 5-10x. |
References
-
Protein Reduction, Alkylation, Digestion - UWPR. (2011). University of Washington. [Link]
-
Thiol Alkylation below Neutral pH. (2020). ResearchGate. [Link]
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Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins. (n.d.). University of Bath's research portal. [Link]
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Methods for the determination and quantification of the reactive thiol proteome. (n.d.). PMC - NIH. [Link]
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Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. (n.d.). ACS Publications. [Link]
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Protein labeling protocol. (n.d.). Abberior Instruments. [Link]
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Fast and Selective Modification of Thiol Proteins/Peptides by N-(Phenylseleno) phthalimide. (2012). SpringerLink. [Link]
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Can I alkylate (e.g. iodoacetamide) solvent exposed cysteines of a purified membrane protein? (2020). ResearchGate. [Link]
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A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. (n.d.). PMC - NIH. [Link]
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Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. (2015). Scientific & Academic Publishing. [Link]
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General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). PMC - NIH. [Link]
-
Thiol Alkylation. (2024). YouTube. [Link]
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How to obtain labeled proteins and what to do with them. (2010). Infoscience. [Link]
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Michael Addition Reaction of Benzothiazol‐2‐thiol/Benoxazol‐2‐thiol with α, β‐Unsaturated Esters: Chemoselective Construction of C−S and C−N Bonds. (2023). ResearchGate. [Link]
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5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. (n.d.). NIH. [Link]
-
Principles of protein labeling techniques. (n.d.). PubMed. [Link]
-
Exploiting Thiol Modifications. (2004). PLOS Biology. [Link]
-
The Chan‐Lam‐type synthesis of thioimidazolium salts for thiol‐(hetero)arene conjugation. (n.d.). ChemRxiv. [Link]
-
One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. (2022). NIH. [Link]
-
Reactions of Thiols. (n.d.). Chemistry Steps. [Link]
-
Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm. (n.d.). NIH. [Link]
-
Thiol-ene reaction. (n.d.). Wikipedia. [Link]
-
Reactions of thiols. (2019). YouTube. [Link]
-
(PDF) Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition. (2021). ResearchGate. [Link]
-
The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. (n.d.). PMC - NIH. [Link]
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- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 10. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 14. researchgate.net [researchgate.net]
- 15. Protein labeling protocol [abberior.rocks]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of Amino Acids with 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide for the derivatization of amino acids using 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole for subsequent analysis by High-Performance Liquid Chromatography (HPLC). This methodology is designed to offer a robust and sensitive approach for the quantification of amino acids in various sample matrices.
Introduction: The Rationale for Derivatization
The direct analysis of amino acids by reversed-phase HPLC is often challenging due to their high polarity and lack of significant UV chromophores or native fluorescence.[1] Pre-column derivatization addresses these limitations by chemically modifying the amino acids to introduce a hydrophobic and fluorescent tag. This enhances their retention on nonpolar stationary phases and allows for highly sensitive detection.
The reagent, this compound, is a promising derivatizing agent. The chloromethyl group provides a reactive site for nucleophilic substitution by the primary amino group of amino acids, while the benzoxazole core, particularly with the electron-donating tert-butyl group, is expected to confer favorable fluorescence properties to the resulting derivatives. This allows for sensitive detection using a fluorescence detector (FLD).
Chemical Principle: The Schotten-Baumann Reaction
The derivatization of amino acids with this compound proceeds via the Schotten-Baumann reaction.[2][3][4][5] This reaction involves the acylation of the primary amino group of the amino acid with the chloromethyl group of the derivatizing reagent under alkaline conditions. The base neutralizes the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.
Experimental Workflow
The overall process for the analysis of amino acids using this derivatization agent is outlined below.
Caption: Workflow for amino acid analysis.
Materials and Reagents
-
Amino Acid Standards: A standard mixture of amino acids (e.g., 1 nmol/µL in 0.1 N HCl).
-
This compound: Derivatization reagent.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade.
-
Borate Buffer: 0.4 M, pH 10.2. Prepare by dissolving boric acid in water, and adjusting the pH with a concentrated sodium hydroxide solution.
-
Internal Standard (IS): e.g., Norvaline or Sarcosine (for secondary amino acids, if applicable, though this reagent primarily targets primary amines).
-
Hydrochloric Acid (HCl): 0.1 N for sample and standard preparation.
Instrumentation
-
HPLC System: A binary or quaternary HPLC system equipped with a degasser, autosampler, column thermostat, and fluorescence detector.
-
Reversed-Phase HPLC Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. The increased hydrophobicity of the derivatives due to the tert-butyl group should provide good retention on such a column.
-
Vortex Mixer
-
Centrifuge
-
pH Meter
Protocol 1: Preparation of Reagents
-
Amino Acid Standard Stock Solution (10 nmol/µL): Prepare individual stock solutions of each amino acid in 0.1 N HCl. A mixed standard solution can be prepared by combining appropriate volumes of the individual stock solutions. Store at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 100 pmol/µL, 250 pmol/µL, 500 pmol/µL, and 1 nmol/µL) by diluting the stock solution with 0.1 N HCl. These will be used to generate a calibration curve.
-
Derivatizing Reagent Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.
Protocol 2: Derivatization Procedure
This protocol is based on typical Schotten-Baumann reaction conditions adapted for pre-column derivatization.
-
Sample Preparation: For protein hydrolysates, ensure that the sample is free of particulates by centrifugation or filtration. Dilute the sample with 0.1 N HCl to bring the amino acid concentrations within the range of the calibration curve.
-
Reaction Setup: In a microcentrifuge tube or autosampler vial, combine the following:
-
10 µL of amino acid standard or sample.
-
70 µL of 0.4 M Borate Buffer (pH 10.2).
-
Vortex briefly to mix.
-
-
Addition of Derivatizing Reagent: Add 20 µL of the 10 mg/mL this compound solution to the mixture.
-
Reaction Incubation: Immediately vortex the mixture for 30 seconds. Allow the reaction to proceed at room temperature (approximately 25°C) for 15 minutes in the dark. The reaction should be complete within this timeframe, but optimization may be required.
-
Quenching (Optional but Recommended): To stop the reaction and stabilize the derivatives, the addition of a small amount of an acidic solution can be beneficial, though for immediate injection, this may not be necessary.
-
Injection: Inject an appropriate volume (e.g., 10 µL) of the derivatized sample into the HPLC system.
Protocol 3: HPLC Analysis
The increased hydrophobicity of the tert-butylated derivatives suggests that a stronger organic mobile phase or a steeper gradient may be necessary for elution compared to less hydrophobic derivatives.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Sodium Acetate buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: ~340 nm (Estimated)Emission: ~450 nm (Estimated) Note: Optimal wavelengths should be determined experimentally by scanning the fluorescence spectrum of a derivatized standard. |
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve for each amino acid by plotting the peak area against the concentration of the working standards.
-
Quantification: Determine the concentration of each amino acid in the sample by interpolating its peak area from the corresponding calibration curve.
-
Internal Standard: If an internal standard is used, calculate the response factor for each amino acid relative to the internal standard and use this for quantification.
Expert Insights and Troubleshooting
-
Reagent Stability: this compound is susceptible to hydrolysis. It is crucial to prepare the reagent solution fresh daily in a dry solvent like acetonitrile.
-
pH Control: The pH of the reaction mixture is critical for the Schotten-Baumann reaction. A pH between 10 and 11 is generally optimal for the deprotonation of the amino group, facilitating its nucleophilic attack.
-
Derivative Stability: While benzoxazole derivatives are generally stable, it is advisable to analyze the samples as soon as possible after derivatization. If storage is necessary, keep the derivatized samples at 4°C in the dark.
-
Peak Tailing: The hydrophobicity of the derivatives may lead to interactions with the stationary phase, potentially causing peak tailing. Using a high-purity, end-capped C18 column can mitigate this issue.
-
Fluorescence Quenching: Certain components in the sample matrix can cause fluorescence quenching. Proper sample clean-up, such as solid-phase extraction (SPE), may be necessary for complex samples.
Self-Validating System and Quality Control
To ensure the reliability of the results, the following quality control measures should be implemented:
-
System Suitability: Inject a standard mixture at the beginning of each run to check for column performance, resolution, and detector response.
-
Blanks: Run a blank (derivatized 0.1 N HCl) periodically to check for contamination.
-
Spike Recovery: For complex matrices, perform spike recovery experiments to assess the accuracy of the method.
Conclusion
The derivatization of amino acids with this compound offers a promising avenue for sensitive and reliable quantification by HPLC with fluorescence detection. The protocol outlined in this application note provides a solid foundation for developing and validating a robust analytical method. Researchers are encouraged to optimize the reaction and chromatographic conditions for their specific applications to achieve the best performance.
Visualizing the Derivatization Reaction
Caption: Schotten-Baumann derivatization.
References
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Kowalski, P., Bojarski, J., & Charbulinska, M. (2012). Photophysical properties of 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives--experimental and theoretical studies. Photochemical & Photobiological Sciences, 11(9), 1461-1471. [Link]
Sources
step-by-step guide for 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole conjugation to biomolecules
Application Note & Protocol
A Comprehensive Guide to the Site-Selective Conjugation of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole to Biomolecules
Introduction: The Utility of Benzoxazole Scaffolds in Bioconjugation
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and drug development.[1] It enables the creation of sophisticated constructs such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized enzymes for biocatalysis. The choice of chemical linker and reactive group is paramount, dictating the stability, specificity, and ultimate function of the resulting conjugate.
This guide focuses on This compound , a heterocyclic compound featuring a stable benzoxazole core and a reactive chloromethyl group.[2][3] The benzoxazole moiety is an aromatic, planar heterocycle found in numerous pharmaceutically active compounds, valued for its metabolic stability and rigid structure.[2][4][5] The key to its utility in bioconjugation lies in the 2-(chloromethyl) group, an efficient electrophilic alkylating agent that can form stable, covalent bonds with nucleophilic residues on biomolecules.
The primary advantage of this reagent is its ability to selectively target highly nucleophilic amino acid side chains, particularly the thiol group of cysteine, under controlled pH conditions. This allows for the precise, site-specific modification of proteins, preserving their structural and functional integrity. This application note provides a detailed mechanistic overview, step-by-step protocols for conjugation and purification, and robust methods for characterization, designed for researchers in biochemistry, drug development, and materials science.
Reaction Mechanism and Selectivity
The covalent modification of biomolecules with this compound proceeds via a classic bimolecular nucleophilic substitution (S_N2) reaction. The electron-deficient carbon of the chloromethyl group is highly susceptible to attack by a nucleophile (Nu:), such as the thiolate anion of a cysteine residue. The chloride ion is an excellent leaving group, facilitating an irreversible reaction that results in a stable thioether bond.
Targeting Nucleophilic Amino Acids
Several amino acid side chains possess nucleophilic character, but their reactivity is highly dependent on their protonation state, which is governed by their pKa and the reaction buffer pH.[6]
-
Cysteine (Thiol, pKa ~8.5): The thiol group is the most potent nucleophile in proteins. At a pH near its pKa, a significant portion is deprotonated to the highly reactive thiolate anion (R-S⁻), making it the primary target for alkylation under mild conditions (pH 7.0-8.5).[7][8] Reactions with chloromethyl reagents are often highly specific to cysteine in this pH range.[9][10]
-
Lysine (ε-Amine, pKa ~10.5): The primary amine of lysine is a moderate nucleophile but is predominantly protonated (R-NH₃⁺) and non-reactive at physiological pH. To achieve significant labeling of lysine, the pH must be raised to >9.0, which can risk protein denaturation.[6]
-
Histidine (Imidazole, pKa ~6.0): The imidazole ring of histidine can also be alkylated, but it is generally less nucleophilic than cysteine thiols.
-
N-terminus (α-Amine, pKa ~7.5-8.5): The terminal amino group can also serve as a nucleophile, with reactivity dependent on its specific pKa.
Causality of Selectivity: By maintaining the reaction pH between 7.0 and 8.5, we exploit the difference in pKa values to achieve chemoselective modification of cysteine residues over other nucleophiles like lysine.
Reaction Diagram
The diagram below illustrates the S_N2 mechanism for the conjugation of the benzoxazole reagent to a cysteine residue on a target biomolecule.
Experimental Protocols
This section provides a comprehensive, step-by-step workflow for the conjugation of this compound to a model protein containing surface-accessible cysteine residues.
Required Materials and Reagents
-
Reagent: this compound
-
Biomolecule: Protein of interest (e.g., BSA, IgG, or custom protein) with at least one reactive cysteine, at a concentration of 1-10 mg/mL.
-
Solvent for Reagent: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) pH 7.4, or 100 mM HEPES buffer pH 7.5. Avoid nucleophilic buffers like Tris.
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds to free thiols.
-
Purification: Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column) or dialysis cassette (e.g., 10K MWCO).
-
Equipment: UV-Vis spectrophotometer, pH meter, reaction vials, magnetic stirrer, and standard laboratory glassware.
Phase 1: Preparation of Solutions
Expert Insight: Proper preparation is critical. Ensure the biomolecule is fully dissolved and free of interfering substances. If your protein has disulfide bonds that need to be targeted, pre-treatment with a reducing agent is necessary.
-
Biomolecule Solution:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 2-5 mg/mL.
-
(Optional) If reducing disulfide bonds is required, add a 10-fold molar excess of TCEP to the protein solution and incubate at room temperature for 60 minutes. Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.
-
-
Reagent Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Note: Prepare this solution fresh immediately before use, as the chloromethyl group can be susceptible to hydrolysis over time in the presence of trace water.
-
Phase 2: The Conjugation Reaction
Expert Insight: The molar ratio of the benzoxazole reagent to the biomolecule is a key parameter that controls the extent of labeling. A higher ratio drives the reaction but increases the risk of non-specific modification and protein precipitation. Start with a moderate excess and optimize as needed.
-
Initiate Reaction: While gently stirring the biomolecule solution, add the desired volume of the 10 mM benzoxazole stock solution. A starting point is a 10- to 20-fold molar excess of the reagent over the protein.
-
Example Calculation: For 1 mL of a 50 µM protein solution, add 50-100 µL of the 10 mM reagent stock.
-
-
Incubation: Seal the reaction vessel, protect it from light (if the molecule is light-sensitive), and allow the reaction to proceed at room temperature for 2-4 hours, or at 4°C overnight, with gentle stirring.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol or N-acetylcysteine, to a final concentration of ~20 mM to react with any excess chloromethyl reagent.
Phase 3: Purification of the Bioconjugate
Expert Insight: Purification is mandatory to remove unreacted small molecules, which would interfere with downstream characterization and applications. Size-exclusion chromatography is the most effective and rapid method for this separation.[11]
-
SEC / Desalting:
-
Equilibrate a PD-10 desalting column (or equivalent SEC column) with your desired storage buffer (e.g., PBS, pH 7.4).
-
Carefully load the entire reaction mixture onto the column.
-
Elute the conjugate according to the manufacturer's protocol. The protein conjugate will elute in the void volume, while the smaller, unreacted benzoxazole reagent and byproducts will be retained and elute later.
-
-
Collect Fractions: Collect the eluting fractions. The protein-containing fractions can typically be identified by their slight opalescence or by measuring absorbance at 280 nm.
-
Concentration: Pool the protein-containing fractions and concentrate if necessary using a centrifugal filtration device (e.g., Amicon Ultra).
Overall Experimental Workflow Diagram
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Benzoxazole - Wikipedia [en.wikipedia.org]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols: Solvent Selection for Nucleophilic Substitution on 2-(Chloromethyl)benzoxazoles
Abstract
This comprehensive guide provides a detailed exploration of solvent selection for nucleophilic substitution reactions involving 2-(chloromethyl)benzoxazoles. This class of reactions is fundamental for the synthesis of a diverse array of biologically active molecules and functional materials. By understanding the interplay between the substrate, nucleophile, and solvent, researchers can strategically control reaction pathways, optimize yields, and minimize side-product formation. This document delves into the mechanistic dichotomy of SN1 and SN2 reactions at the benzylic-like position of the benzoxazole scaffold, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-(Chloromethyl)benzoxazole
The benzoxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The 2-(chloromethyl)benzoxazole derivative serves as a versatile building block, with the chloromethyl group acting as a potent electrophilic handle for the introduction of various functional groups via nucleophilic substitution.[3] The success of these synthetic transformations hinges critically on the judicious choice of solvent, which can profoundly influence reaction rates, yields, and even the mechanistic pathway.
This application note will provide a detailed framework for rational solvent selection, empowering researchers to navigate the complexities of nucleophilic substitution on this important heterocyclic system.
Mechanistic Considerations: The SN1/SN2 Dichotomy
Nucleophilic substitution at the methylene carbon of 2-(chloromethyl)benzoxazole can proceed through two distinct mechanisms: bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1). The preferred pathway is a direct consequence of the reaction conditions, with solvent polarity and proticity playing a pivotal role.[4]
The SN2 Pathway: A Concerted Approach
The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[5][6] This pathway is favored by:
-
Strong, unhindered nucleophiles: Anionic nucleophiles or those with high electron density promote a rapid, bimolecular reaction.
-
Polar aprotic solvents: Solvents such as acetonitrile (ACN) , N,N-dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , and acetone are ideal for SN2 reactions.[4] These solvents possess high dielectric constants, which help to dissolve the reactants, but they do not have acidic protons that can solvate and deactivate the nucleophile through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive.
The SN1 Pathway: A Stepwise Process
The SN1 mechanism is a two-step process that involves the formation of a carbocation intermediate.[5][7] The first and rate-determining step is the spontaneous dissociation of the leaving group to form a relatively stable benzylic-like carbocation. This intermediate is then rapidly attacked by the nucleophile. This pathway is favored by:
-
Weak nucleophiles: Neutral molecules like water, alcohols, or carboxylic acids are often involved in SN1 reactions.
-
Polar protic solvents: Solvents such as water (H₂O) , methanol (MeOH) , ethanol (EtOH) , and acetic acid (AcOH) excel at stabilizing the carbocation intermediate and the departing anion through hydrogen bonding.[4] This solvation significantly lowers the activation energy for the first step.
Solvent Selection Guide and Data
The choice of solvent is paramount in directing the nucleophilic substitution on 2-(chloromethyl)benzoxazole towards the desired outcome. The following table provides a general guideline for solvent selection based on the desired mechanistic pathway and the nature of the nucleophile.
| Solvent Class | Examples | Recommended for | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | SN2 | Solvates the counter-ion of the nucleophile but not the nucleophile itself, enhancing its nucleophilicity.[4] |
| Polar Protic | Water, Ethanol, Methanol | SN1 | Stabilizes the carbocation intermediate and the leaving group through hydrogen bonding, facilitating the unimolecular pathway.[4] |
| Non-Polar | Toluene, Hexane, Dioxane | Generally Avoided | Poor solubility of most nucleophiles and reactants often leads to slow or incomplete reactions. Can be used in specific cases with phase-transfer catalysts. |
Comparative Reaction Conditions
The following table summarizes typical reaction conditions for the nucleophilic substitution on 2-(chloromethyl)benzoxazole with various nucleophiles, highlighting the impact of solvent choice.
| Nucleophile (Nu-H) | Product Class | Favored Mechanism | Recommended Solvent(s) | Base (if needed) | Typical Conditions |
| Primary/Secondary Amine | 2-(Aminomethyl)benzoxazoles | SN2 | Acetonitrile, THF, DMF | K₂CO₃, Et₃N | Room temperature to 60°C, 2-12 hours.[8] |
| Thiol | 2-(Thio-methyl)benzoxazoles | SN2 | Ethanol, DMF, Acetone | NaH, K₂CO₃ | Room temperature, 1-4 hours. |
| Alcohol/Phenol | 2-(Alkoxy/Phenoxy-methyl)benzoxazoles | SN1 / SN2 | Dioxane, Toluene (SN2); Alcohol as solvent (SN1) | NaH, K₂CO₃ (SN2) | Reflux temperatures.[9] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting nucleophilic substitution reactions on 2-(chloromethyl)benzoxazole. These are intended as starting points and may require optimization based on the specific nucleophile and desired scale.
Protocol 1: SN2 Reaction with an Amine Nucleophile in Acetonitrile
Objective: To synthesize a 2-(aminomethyl)benzoxazole derivative via an SN2 pathway.
Materials:
-
2-(Chloromethyl)benzoxazole
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(chloromethyl)benzoxazole (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Add the amine nucleophile (1.2 eq) to the solution.
-
Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: SN1 Solvolysis in Ethanol
Objective: To synthesize a 2-(ethoxymethyl)benzoxazole derivative via an SN1 pathway.
Materials:
-
2-(Chloromethyl)benzoxazole
-
Ethanol (absolute)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(chloromethyl)benzoxazole (1.0 eq) in absolute ethanol in a round-bottom flask fitted with a reflux condenser.
-
Heat the solution to reflux.
-
Monitor the reaction progress by TLC. The reaction may require several hours to reach completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel if necessary.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inappropriate solvent choice. | Screen a range of solvents with varying polarities (e.g., THF, ACN, DMF for SN2; EtOH, H₂O for SN1). |
| Poor solubility of reactants. | Choose a solvent in which all reactants are soluble at the reaction temperature. For SN2, DMF and DMSO are excellent solubilizing agents. | |
| Inactive nucleophile. | Use a freshly prepared or properly stored nucleophile. Consider using a stronger base to deprotonate neutral nucleophiles (e.g., thiols). | |
| Side Product Formation | Competing elimination (E2) reaction. | Use a less sterically hindered and less basic nucleophile if possible. Lowering the reaction temperature can also favor substitution over elimination. |
| Over-alkylation of amine nucleophiles. | Use a large excess of the amine nucleophile to favor the mono-substituted product. |
Conclusion
The selection of an appropriate solvent is a critical parameter in controlling the outcome of nucleophilic substitution reactions on 2-(chloromethyl)benzoxazoles. By carefully considering the nature of the nucleophile and the desired mechanistic pathway (SN1 or SN2), researchers can effectively steer the reaction towards the intended product. Polar aprotic solvents like acetonitrile and DMF are generally the solvents of choice for promoting the SN2 pathway with strong nucleophiles, leading to clean and efficient product formation. Conversely, polar protic solvents such as ethanol and water facilitate the SN1 mechanism, particularly with weaker nucleophiles. The protocols and guidelines presented in this application note provide a robust starting point for the development of efficient and selective syntheses of a wide variety of 2-substituted benzoxazole derivatives, which are of significant interest in the fields of medicinal chemistry and materials science.
References
-
One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. (2022-10-18). Beilstein Journals. [Link]
-
SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021-05-10). Chemistry Learner. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2025). Molecules. [Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019-01-04). Molecules. [Link]
-
Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. (2016-12-06). The Journal of Organic Chemistry. [Link]
-
One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. ResearchGate. [Link]
-
Synthesis of 2‐thiomethyl benzoxazoles. ResearchGate. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023-08-11). RSC Advances. [Link]
-
One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. (2022-10-18). Beilstein Journal of Organic Chemistry. [Link]
-
4.2-SN1 and SN2 Reactions-Kinetics and Order of Reactivity and Factors Affecting. Scribd. [Link]
-
7.5: SN1 vs SN2. (2021-12-15). Chemistry LibreTexts. [Link]
-
Comparing The SN1 vs Sn2 Reactions. (2025-06-24). Master Organic Chemistry. [Link]
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- 9. One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
pH optimization for labeling reactions with 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole
Application Note & Protocol
Optimizing Reaction pH for Efficient Labeling of Biomolecules with 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole
Abstract
This document provides a comprehensive guide for optimizing the reaction pH when labeling biological macromolecules with this compound. This reagent is presumed to function as an alkylating agent targeting nucleophilic functional groups commonly found in proteins and other biomolecules, such as the thiol group of cysteine residues. The efficiency, specificity, and rate of this labeling reaction are critically dependent on the pH of the reaction buffer. This guide elucidates the underlying chemical principles governing this dependency, provides a detailed experimental protocol for systematic pH screening, and offers insights into data interpretation and troubleshooting. By following this protocol, researchers can establish robust and reproducible labeling conditions, maximizing yield while minimizing non-specific modifications and reagent degradation.
The Critical Role of pH in Labeling Chemistry
This compound possesses a reactive chloromethyl group. This group is an electrophile, designed to react with strong nucleophiles in biomolecules via a bimolecular nucleophilic substitution (SN2) mechanism. The most common and potent nucleophiles in a biological context are the thiolate anion (R-S⁻) of deprotonated cysteine residues and, to a lesser extent, the primary amine (R-NH₂) of lysine residues or the N-terminus.
The availability of these nucleophiles is directly governed by the pH of the solution and their respective pKa values. The pKa is the pH at which a functional group is 50% protonated and 50% deprotonated.
-
Cysteine Thiols (R-SH): The thiol group of cysteine has a pKa typically in the range of 8.0-9.0. For it to act as an effective nucleophile (the thiolate, R-S⁻), the reaction pH must be near or, ideally, slightly above its pKa. At pH values significantly below the pKa, the group remains protonated (R-SH) and is a poor nucleophile, drastically reducing the reaction rate.
-
Lysine Amines (R-NH₂): The ε-amino group of lysine has a pKa around 10.5. While it can be a target, achieving a high enough pH to deprotonate it sufficiently for rapid reaction can risk protein denaturation and reagent hydrolysis.
Therefore, pH optimization is a balancing act: it must be high enough to deprotonate the target functional group to initiate the reaction, but not so high as to cause reagent instability, protein unfolding, or loss of specificity.
Experimental Protocol: pH Optimization Screen
This protocol describes a systematic approach to identify the optimal pH for labeling a target protein with this compound.
Materials & Reagents
-
Target Protein: Purified protein of interest in a buffer-free state or a simple, non-nucleophilic buffer (e.g., HEPES).
-
Labeling Reagent: this compound, dissolved in a compatible organic solvent like DMSO or DMF to create a 10-100 mM stock solution.
-
Buffer Systems: A series of buffers with overlapping pKa values to cover the desired pH range (e.g., pH 6.0 - 9.0). Recommended buffers include MES (pKa ~6.1), PIPES (pKa ~6.8), HEPES (pKa ~7.5), and Borate (pKa ~9.2). Prepare each at a 100-200 mM concentration.
-
Quenching Reagent: A high concentration solution of a small molecule thiol, such as 1 M β-mercaptoethanol (BME) or dithiothreitol (DTT), to stop the reaction.
-
Analytical Equipment: HPLC, LC-MS, or a fluorescence plate reader/spectrophotometer, depending on the method chosen for analysis.
Step-by-Step Methodology
-
Prepare pH Series Buffers:
-
Prepare 100 mM solutions of each selected buffer (e.g., MES, HEPES, Borate).
-
Adjust the pH of each buffer solution to create a series of buffers in 0.5 pH unit increments (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
-
Note: Always verify the final pH of the buffer after all components, including the protein, have been added, as they can slightly alter the pH.
-
-
Set Up Parallel Reactions:
-
For each pH point, set up a reaction in a microcentrifuge tube. It is recommended to run each condition in triplicate.
-
To each tube, add the buffer to a final concentration of 50-100 mM.
-
Add the target protein to a final concentration of 1-10 mg/mL (e.g., 20-200 µM).
-
Include a "No Reagent" control for each pH point to serve as a baseline.
-
Initiate the reaction by adding the labeling reagent stock solution. The final concentration of the organic solvent (DMSO/DMF) should ideally be kept below 5% (v/v) to avoid protein denaturation. A 5- to 20-fold molar excess of the labeling reagent over the protein is a good starting point.
-
Example Reaction Mixture (100 µL total volume):
-
50 µL of 200 mM Buffer (at target pH)
-
40 µL of Protein Stock (e.g., 250 µM in water)
-
10 µL of Labeling Reagent Stock (e.g., 10 mM in DMSO for 10-fold excess)
-
-
-
Incubation:
-
Incubate all reactions at a constant temperature (e.g., room temperature or 37°C) for a fixed period (e.g., 1-2 hours). Protect from light if the reagent is light-sensitive.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching reagent to a final concentration of 10-50 mM. This will consume any unreacted labeling reagent.
-
Incubate for an additional 15-30 minutes.
-
-
Analysis of Labeling Efficiency:
-
The method of analysis will depend on the available equipment and the properties of the labeling reagent.
-
Method A: LC-MS Analysis: This is the most definitive method. It allows for the separation of unlabeled, single-labeled, and multi-labeled protein species. The relative abundance of these species can be quantified to determine the labeling efficiency at each pH.
-
Method B: Fluorescence Spectroscopy: If the benzoxazole derivative is fluorescent upon conjugation (a common feature of such reagents), the labeling efficiency can be determined by measuring the fluorescence intensity of the sample. The protein concentration can be determined by a standard assay (e.g., Bradford or BCA) to normalize the fluorescence signal.
-
Method C: HPLC Analysis: Reverse-phase or ion-exchange HPLC can be used to separate labeled from unlabeled protein. The peak areas can be integrated to quantify the extent of the reaction.
-
Data Interpretation
The results from the analysis should be compiled to visualize the relationship between reaction pH and labeling efficiency.
Table 1: Example Data from a pH Optimization Screen
| Reaction pH | Labeling Efficiency (%) | Notes / Observations |
| 6.0 | < 5% | Negligible reaction. Thiol is protonated. |
| 6.5 | 15% | Reaction begins as pH approaches pKa. |
| 7.0 | 45% | Significant increase in labeling rate. |
| 7.5 | 78% | High efficiency. Good starting point for optimization. |
| 8.0 | 92% | Optimal. Near-complete labeling of target thiol. |
| 8.5 | 93% | Plateau reached. No significant improvement. |
| 9.0 | 85% | Decrease in efficiency, possible reagent hydrolysis or protein instability. |
From this hypothetical data, a pH of 8.0 would be selected as the optimal condition, as it provides the highest yield before the onset of potential negative effects at higher pH values. The ideal pH is typically 0.5 to 1.0 unit below the pKa of the target functional group, providing a good balance of nucleophile availability and reagent stability.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency Across All pH Values | 1. Insufficient molar excess of reagent.2. Reagent has degraded.3. Target thiol is inaccessible (buried) or oxidized (disulfide bond). | 1. Increase the molar excess of the labeling reagent (e.g., to 50x).2. Use a freshly prepared stock solution of the reagent.3. Add a mild reducing agent like TCEP (2-5 mM) prior to labeling. |
| Labeling Efficiency Decreases at High pH | 1. Hydrolysis of the chloromethyl group on the reagent.2. Protein denaturation or aggregation at alkaline pH. | 1. This is expected. Select the pH with the highest yield before the drop-off.2. Analyze samples by SDS-PAGE or size exclusion chromatography to check for aggregation. |
| Non-Specific Labeling (e.g., on Lysines) | 1. Reaction pH is too high, leading to deprotonation of amines.2. Prolonged incubation time. | 1. Reduce the reaction pH. Cysteine labeling is often rapid and can be achieved at a lower pH (7.5-8.0) than lysine labeling.2. Perform a time-course experiment at the optimal pH to find the shortest time required for complete labeling. |
Conclusion
Systematic optimization of reaction pH is an indispensable step for achieving efficient, specific, and reproducible labeling of biomolecules with this compound. By understanding the interplay between the pKa of the target nucleophile and the stability of the reagent, researchers can rationally design experiments to identify an optimal pH window. The protocol outlined in this note provides a robust framework for this process, enabling the successful application of this versatile labeling reagent in diverse research and development settings.
References
-
Roos, G., & Foloppe, N. (2012). Cysteine pKa values and redox potentials in proteins. IntechOpen. [Link]
-
Pace, C. N., Grimsley, G. R., & Scholtz, J. M. (2009). Hydrogen ion-titration curves of proteins. Protein Science, 18(11), 2301-2307. [Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]
Application Note: Mass Spectrometric Characterization of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole Bioconjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Benzoxazoles in Bioconjugation
Benzoxazole derivatives are a significant class of heterocyclic compounds, widely recognized in medicinal chemistry for their diverse pharmacological activities and use as structural scaffolds in drug design.[1][2][3] The reagent 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole is an exemplary tool for bioconjugation. Its utility stems from the reactive 2-(chloromethyl) group, which serves as an electrophilic site for covalent modification of biomolecules. This reagent selectively targets nucleophilic residues on proteins, with a pronounced reactivity towards the thiol group of cysteine residues.[4][5]
The covalent attachment of this benzoxazole moiety allows for the introduction of a stable, lipophilic tag. This can be leveraged for various applications, including modifying a protein's pharmacokinetic properties, attaching reporter groups, or developing novel therapeutic conjugates like antibody-drug conjugates (ADCs).
Mass spectrometry (MS) is an indispensable analytical technique for the unambiguous confirmation and detailed characterization of such bioconjugates.[6][7] Its high sensitivity, accuracy, and ability to analyze large, complex biomolecules make it the gold standard for verifying successful conjugation, determining the degree of labeling, and identifying the precise site of modification.[8][9] This application note provides a comprehensive guide and detailed protocols for the characterization of this compound protein bioconjugates using electrospray ionization mass spectrometry (ESI-MS).
The Chemistry of Conjugation
The core of the bioconjugation reaction is a nucleophilic substitution (SN2) mechanism. The highly nucleophilic thiolate anion of a cysteine residue attacks the electrophilic carbon of the chloromethyl group on the benzoxazole reagent. This results in the formation of a stable thioether bond and the displacement of a chloride ion.
Causality of Experimental Choice: Cysteine is an ideal target for specific protein modification due to its relatively low natural abundance and the high nucleophilicity of its thiol side chain compared to other residues like lysine, especially at physiological or slightly basic pH.[4][5][10] Controlling the reaction pH is critical; a pH around 7.5-8.5 ensures sufficient deprotonation of the cysteine thiol to the more reactive thiolate form, accelerating the reaction while minimizing non-specific reactions with other residues like lysine.
Analytical Workflow: A Two-Pronged MS Approach
A robust characterization strategy involves a two-pronged approach using mass spectrometry:
-
Intact Mass Analysis: To confirm the covalent modification and determine the number of benzoxazole molecules attached to the protein.
-
Peptide Mapping (Bottom-Up Proteomics): To identify the specific amino acid residue(s) that have been modified.
Quantitative Data Summary
Successful conjugation results in a predictable increase in the molecular weight of the target protein. Understanding this mass shift is fundamental to interpreting the mass spectrometry data.
| Compound/Moiety | Molecular Formula | Monoisotopic Mass (Da) | Notes |
| This compound | C₁₂H₁₄ClNO | 223.0764 | Mass of the complete reacting agent. |
| Leaving Group (HCl) | HCl | 35.9767 | Formally eliminated during the SN2 reaction. |
| Covalently Attached Moiety | C₁₂H₁₃NO | 187.0997 | The group that forms the thioether bond with cysteine. |
| Expected Mass Shift (Δm) | +187.0997 | The expected mass increase per modification on the protein. |
Note: Masses are calculated using the most abundant isotopes (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).[11] Calculations can be performed using standard mass spectrometry tools.[12]
Experimental Protocols
Protocol 1: Bioconjugation of a Cysteine-Containing Protein
This protocol describes a general procedure for labeling a model protein, such as Bovine Serum Albumin (BSA), which contains accessible cysteine residues.
Rationale: The choice of a slightly basic buffer (pH 8.0) is a deliberate compromise to enhance the nucleophilicity of the cysteine thiol while minimizing potential side reactions with lysine residues.[10] Dimethyl sulfoxide (DMSO) is used to dissolve the hydrophobic benzoxazole reagent before its addition to the aqueous protein solution.
-
Protein Preparation: Prepare a 1-5 mg/mL solution of the cysteine-containing protein in a conjugation buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Reaction Incubation: Add a 5- to 20-fold molar excess of the benzoxazole stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.
-
Quenching: Stop the reaction by adding a quenching reagent, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-20 mM to react with any excess benzoxazole reagent. Incubate for an additional 30 minutes.
-
Purification: Remove excess, unreacted reagent and quenching agent by buffer exchange using a desalting column (e.g., PD-10) or dialysis, exchanging into a mass spectrometry-compatible buffer like 100 mM ammonium bicarbonate or 20 mM ammonium acetate.[13][14]
Protocol 2: Intact Mass Analysis by ESI-MS
This protocol is for confirming the successful conjugation and determining the distribution of labeled species (unlabeled, single-labeled, double-labeled, etc.).
Rationale: ESI is a soft ionization method that allows large, folded proteins to be transferred into the gas phase as multiply charged ions.[8][15] This brings their mass-to-charge (m/z) ratios into a range that is detectable by most mass analyzers. Deconvolution algorithms are required to convert the resulting charge state envelope into a single, zero-charge mass spectrum representing the true molecular weight of the protein species.[16]
-
Sample Preparation: Dilute the purified bioconjugate from Protocol 1 to a final concentration of 0.1-1.0 µM in a solution of 50% acetonitrile, 49.9% water, and 0.1% formic acid. The acidic condition helps denature the protein and improves ionization efficiency.
-
Instrumentation: Use a high-resolution mass spectrometer, such as an ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap instrument.
-
MS Acquisition: Acquire data in positive ion mode over an m/z range of approximately 800-3000.
-
Data Analysis:
-
Observe the raw spectrum for a distribution of multiply charged ion peaks.
-
Use a deconvolution software package (e.g., vendor-specific software, BioPharma Finder) to process the raw m/z spectrum.
-
Examine the deconvoluted spectrum to identify the molecular weights of the different species present. Compare the mass of the modified protein to the unmodified control. The mass difference should correspond to multiples of the expected mass shift (+187.1 Da).
-
Protocol 3: Site of Modification Analysis by LC-MS/MS
This protocol details the "bottom-up" approach to pinpoint the exact cysteine residue(s) modified.
Rationale: Analyzing the intact protein confirms modification but not its location. By enzymatically digesting the protein into smaller peptides with an enzyme like trypsin (which cleaves after lysine and arginine residues), the sample complexity is reduced.[17][18] These peptides can be separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The peptide containing the benzoxazole modification will have a +187.1 Da mass shift. Isolating and fragmenting this specific peptide will produce a series of fragment ions (b- and y-ions) that allow for the confirmation of its amino acid sequence and the definitive localization of the modification on the cysteine residue.[13][19]
-
Denaturation, Reduction, and Alkylation:
-
Take approximately 20-50 µg of the purified bioconjugate.
-
Denature the protein in a solution containing 8 M urea.[14][17]
-
Self-Validation Note: Since the modification targets cysteine, the standard reduction (DTT) and alkylation (iodoacetamide) steps must be omitted or carefully considered. The benzoxazole modification itself protects the target cysteine from further alkylation. Any remaining free cysteines can be alkylated after the conjugation reaction if desired.
-
-
Digestion:
-
Dilute the urea concentration to less than 1 M by adding ammonium bicarbonate buffer (pH ~8).
-
Add sequencing-grade trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or ZipTip to remove salts and detergents that interfere with MS analysis.[13] Elute the peptides in a solution suitable for LC-MS/MS (e.g., 50% acetonitrile, 0.1% formic acid).
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a reverse-phase LC system (e.g., a C18 column) coupled to an ESI mass spectrometer.
-
Elute the peptides using a gradient of increasing acetonitrile concentration.
-
Set the mass spectrometer to operate in a data-dependent acquisition (DDA) mode. The instrument will perform a full MS1 scan to detect peptide precursor ions, followed by MS2 scans where the most intense precursor ions are isolated and fragmented (e.g., by collision-induced dissociation, CID, or higher-energy collisional dissociation, HCD).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., Proteome Discoverer, MaxQuant, Mascot) to search the generated MS/MS data against the known sequence of the target protein.
-
Crucially, include a variable modification in the search parameters corresponding to the mass of the benzoxazole adduct (+187.0997 Da) on cysteine residues.
-
The software will identify the peptide(s) carrying the modification and provide a score indicating the confidence of the assignment and the specific location of the modification. Manual validation of the MS/MS spectrum is recommended to confirm the presence of key fragment ions that support the site assignment.
-
Interpreting Fragmentation Data
When analyzing the MS/MS spectrum of a modified peptide, the fragmentation pattern provides definitive evidence of the modification site. The b- and y-ion series will show a mass jump of +187.1 Da at the point of the modified cysteine residue.
The benzoxazole moiety itself can produce characteristic fragment ions under MS/MS conditions.[20][21][22] Analysts should look for low-mass reporter ions corresponding to the benzoxazole structure, which can further increase confidence in the identification of modified peptides.
Conclusion
The combination of intact mass analysis and bottom-up peptide mapping provides a comprehensive and reliable workflow for the characterization of this compound bioconjugates. This multi-faceted approach, grounded in high-resolution mass spectrometry, allows researchers to confidently verify the success of their conjugation chemistry, quantify the extent of labeling, and precisely identify the sites of modification. These rigorous analytical protocols are essential for ensuring the quality, consistency, and desired biological activity of the resulting bioconjugates in research and drug development.
References
-
Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Protein Science. [Link]
-
Sample Preparation. Stanford University Mass Spectrometry. [Link]
-
How to PREPARE SAMPLES FOR MASS SPECTROMETRY || Proteomics || Protein Analysis Via Mass Spec. YouTube. [Link]
-
Protein preparation for LC-MS/MS analysis. protocols.io. [Link]
-
Electrospray Ionization Mass Spectrometry of Highly Heterogeneous Protein Systems: Protein Ion Charge State Assignment via Incomplete Charge Reduction. ACS Publications. [Link]
-
Studying Noncovalent Protein Complexes by Electrospray Ionization Mass Spectrometry. PubMed. [Link]
-
Protein Analysis using Electrospray Ionization Mass Spectroscopy. Chemistry LibreTexts. [Link]
-
Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. MDPI. [Link]
-
MALDI-TOF-Based Affinity Selection Mass Spectrometry for Automated Screening of Protein-Ligand Interactions at High Throughput. PubMed. [Link]
-
Sizing Large Proteins and Protein Complexes by Electrospray Ionization Mass Spectrometry and Ion Mobility. PubMed Central. [Link]
-
Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. ResearchGate. [Link]
-
Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central. [Link]
-
Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. MDPI. [Link]
-
Protein Identification Strategies in MALDI Imaging Mass Spectrometry: A Brief Review. PubMed Central. [Link]
-
A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites. Royal Society of Chemistry. [Link]
-
Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry. [Link]
-
Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative. PubMed Central. [Link]
-
A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. Royal Society of Chemistry. [Link]
-
Insight to Functional Conformation and Noncovalent Interactions of Protein-Protein Assembly Using MALDI Mass Spectrometry. MDPI. [Link]
-
MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]
-
SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond. PubMed Central. [Link]
-
Conjugation Based on Cysteine Residues. Creative Biolabs. [Link]
-
Mass photometry: A powerful tool for carbohydrates-proteins conjugation monitoring and glycoconjugates molecular mass determination. PubMed Central. [Link]
-
Orthogonal bioconjugation targeting cysteine-containing peptides and proteins using alkyl thianthrenium salts. Nature Communications. [Link]
-
5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thien-yl]-1,3-benzoxazole. PubMed. [Link]
-
Fast Cysteine Bioconjugation Chemistry. PubMed Central. [Link]
-
Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. UCL Discovery. [Link]
-
Molecular mass calculator. The ISIC-EPFL mstoolbox. [Link]
-
Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. [Link]
-
Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. PubMed Central. [Link]
-
Protein Molecular Weight Calculator from ESI Spectra. MS Vision. [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Mass Spectrometry and Proteomics. University of California, Davis. [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Royal Society of Chemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole
Welcome to the technical support center for the synthesis of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we have compiled field-proven insights and data-driven troubleshooting strategies to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the critical steps?
The most prevalent and reliable method is a two-step, one-pot synthesis involving the condensation of 4-tert-butyl-2-aminophenol with chloroacetic acid, followed by a cyclodehydration reaction.
-
Step 1: Amide Formation. The amino group of 4-tert-butyl-2-aminophenol attacks the carbonyl carbon of chloroacetic acid to form an N-(2-hydroxy-5-tert-butylphenyl)-2-chloroacetamide intermediate.
-
Step 2: Cyclodehydration. This intermediate is then cyclized to form the benzoxazole ring. This step is typically the most critical for achieving high yield and is often promoted by heat or the use of a dehydrating agent.
Q2: My overall yield is consistently low (<50%). What are the most likely causes?
Low yields can typically be traced back to one of three areas: incomplete cyclization, side reactions, or product degradation/loss during workup. The most common culprit is often incomplete cyclization, leading to a significant amount of the chloroacetamide intermediate remaining in your crude product.
Q3: I'm observing a significant amount of a byproduct with a similar polarity to my product. What could it be?
A common byproduct is the hydrolyzed species, 5-tert-butyl-2-(hydroxymethyl)-1,3-benzoxazole. This occurs if water is present in the reaction mixture, leading to the hydrolysis of the reactive chloromethyl group. It is crucial to use anhydrous solvents and reagents to minimize this side reaction.
Troubleshooting Guide: Low Product Yield
Issue 1: Incomplete Cyclization
Incomplete conversion of the N-(2-hydroxy-5-tert-butylphenyl)-2-chloroacetamide intermediate is a primary cause of low yield.
Root Cause Analysis:
-
Insufficient Temperature: The cyclodehydration step is thermally driven and requires a specific temperature threshold to proceed efficiently.
-
Ineffective Dehydrating Agent: If using a chemical dehydrating agent or catalyst (e.g., polyphosphoric acid, Eaton's reagent), its activity may be compromised.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for complete conversion.
Troubleshooting Workflow:
Caption: Workflow for addressing incomplete cyclization.
Recommended Actions:
-
Temperature Optimization: Increase the reaction temperature in increments of 10°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the intermediate.
-
Time Study: Run the reaction for a longer duration (e.g., in 2-hour increments past the standard protocol time) and monitor for conversion.
-
Reagent Evaluation: If using a cyclizing agent like polyphosphoric acid (PPA), ensure it is fresh and used in the correct stoichiometry. PPA can be highly viscous, so ensure adequate stirring for a homogenous reaction mixture.
Issue 2: Formation of Impurities
The formation of byproducts not only reduces the yield of the desired product but also complicates purification.
Root Cause Analysis:
-
Presence of Water: Leads to the formation of 5-tert-butyl-2-(hydroxymethyl)-1,3-benzoxazole.
-
Oxidation of Aminophenol: The 4-tert-butyl-2-aminophenol starting material can be susceptible to oxidation, leading to colored, polymeric impurities.
-
Excess Reagent: Using a large excess of chloroacetic acid can sometimes lead to the formation of other chlorinated byproducts.
Recommended Actions:
-
Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and ensure reagents are stored in a desiccator. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also prevent both oxidation and the introduction of atmospheric moisture.
-
Starting Material Purity: Use high-purity 4-tert-butyl-2-aminophenol. If the starting material has darkened in color, it may be partially oxidized and should be purified (e.g., by recrystallization) before use.
-
Stoichiometry Control: Carefully control the stoichiometry of the reagents. A slight excess of the aminophenol can sometimes be used to ensure all the chloroacetic acid is consumed.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Solvent | Toluene | Xylene | Higher boiling point of xylene can facilitate more efficient cyclodehydration. |
| Temperature | 110°C (Toluene reflux) | 130-140°C (Xylene reflux) | Provides more thermal energy to overcome the activation barrier for cyclization. |
| Atmosphere | Air | Nitrogen or Argon | Minimizes oxidation of the aminophenol starting material and prevents moisture ingress. |
| Reagent Purity | 95% | >98% | Reduces the introduction of potential side-reactants and catalyst poisons. |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize yield by ensuring complete cyclization and minimizing side reactions.
Materials:
-
4-tert-butyl-2-aminophenol (1.0 eq)
-
Chloroacetic acid (1.1 eq)
-
Xylene (anhydrous)
-
Dean-Stark apparatus
-
Nitrogen or Argon gas supply
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap. Ensure all glassware is oven-dried.
-
Charge the flask with 4-tert-butyl-2-aminophenol and xylene.
-
Begin stirring and purge the system with an inert gas (N₂ or Ar).
-
Add chloroacetic acid to the mixture.
-
Heat the reaction mixture to reflux (approx. 140°C). Water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC, observing the disappearance of the starting material and the formation of the product.
-
Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.
-
Proceed with aqueous workup and purification by recrystallization or column chromatography.
Protocol 2: Reaction Monitoring by TLC
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)
-
Mobile Phase: Hexane/Ethyl Acetate (e.g., 8:2 v/v, optimize as needed)
-
UV lamp (254 nm)
Procedure:
-
Prepare a TLC chamber with the chosen mobile phase.
-
Spot a small amount of the reaction mixture onto the TLC plate alongside a spot of the starting material (4-tert-butyl-2-aminophenol) for reference.
-
Develop the plate in the TLC chamber.
-
Visualize the plate under a UV lamp. The product, being more non-polar than the starting aminophenol and the intermediate amide, should have a higher Rf value.
Mechanistic Insight
Understanding the reaction mechanism is key to effective troubleshooting. The process hinges on the intramolecular nucleophilic attack of the hydroxyl group onto the amide carbonyl, followed by dehydration.
Technical Support Center: Reactions of 2-(Chloromethyl)benzoxazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(chloromethyl)benzoxazoles. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered when using this versatile reagent with nucleophiles. My goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to anticipate, diagnose, and solve common experimental challenges.
Troubleshooting Guide: Diagnosing and Solving Reaction Issues
This section addresses specific problems you may encounter in the lab. Each issue is presented in a question-and-answer format, detailing the probable cause and providing actionable solutions.
Q1: My reaction yield is consistently low, and I'm isolating a complex mixture of products. What's going wrong?
This is a common issue stemming from the multiple reactive sites on the 2-(chloromethyl)benzoxazole system. The primary culprits are often competing reaction pathways that consume your starting material and desired product.
Possible Cause A: Nucleophilic Attack on the Benzoxazole Ring (Ring Opening)
While the chloromethyl group is an excellent electrophile for S_N2 reactions, the C2 carbon of the benzoxazole ring is also electrophilic. Strong, hard nucleophiles (e.g., secondary amines, alkoxides) can attack this position, leading to a ring-opening cascade.[1][2] This process is often irreversible and results in the formation of N-(2-hydroxyphenyl) amidine or related derivatives, which can be difficult to separate from your target compound.
// Nodes start [label="2-(Chloromethyl)benzoxazole\n+ Nucleophile (Nu:)", fillcolor="#F1F3F4", fontcolor="#202124"]; desired_product [label="Desired S_N2 Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; side_product [label="Ring-Opened Adduct\n(e.g., N-(2-hydroxyphenyl)amidine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Attack at C2 Position", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> desired_product [label="Path A: Attack at -CH2Cl\n(Desired)", color="#34A853", fontcolor="#34A853"]; start -> intermediate [label="Path B: Attack at C2\n(Side Reaction)", color="#EA4335", fontcolor="#EA4335"]; intermediate -> side_product [label="Rearrangement", color="#EA4335", fontcolor="#EA4335"]; } enddot Caption: Competing pathways for nucleophilic attack.
Possible Cause B: Hydrolysis
The benzoxazole ring is susceptible to hydrolysis, particularly under acidic or basic conditions, even with trace amounts of water in your solvent.[3] This cleavage results in the formation of N-(2-hydroxyphenyl)acetamide derivatives from the starting material or the desired product, further complicating your purification.
Solutions & Protocol Recommendations:
To favor the desired S_N2 reaction and minimize side products, careful control of reaction conditions is paramount.
| Problem Source | Recommended Action | Scientific Rationale |
| Ring Opening | Use a milder, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like NaH or alkoxides. Keep the reaction temperature low (0 °C to room temperature). | Milder bases are less likely to act as competing nucleophiles or promote ring-opening. Lower temperatures reduce the activation energy available for the higher-barrier ring-opening pathway. |
| Hydrolysis | Use anhydrous solvents (e.g., freshly distilled THF, DMF, or acetonitrile). Run the reaction under an inert atmosphere (N₂ or Ar). | Eliminating water prevents the hydrolytic cleavage of the benzoxazole ring system.[3] |
| General Reactivity | Add the 2-(chloromethyl)benzoxazole solution dropwise to a solution of the nucleophile and base. | Maintaining a low concentration of the electrophile minimizes side reactions like self-condensation or dimerization. |
Q2: I'm reacting with a phenol or an enolizable ketone and getting a mixture of two isomeric products. Why is this happening?
You are encountering a classic problem of ambident nucleophiles, which possess two distinct nucleophilic sites. The reaction can result in a mixture of N- and O-alkylated products.[4][5]
The Underlying Principle: N- vs. O-Alkylation
The outcome of the reaction is governed by the principles of Hard and Soft Acids and Bases (HSAB) and kinetic versus thermodynamic control.
-
O-Alkylation (Hard-Hard Interaction): The oxygen atom is a "hard" nucleophilic center. This pathway is often kinetically favored (faster formation) and is promoted by conditions that result in a more ionic character of the nucleophile (e.g., polar aprotic solvents, sodium or potassium counter-ions).
-
N-Alkylation (Softer Interaction): The nitrogen atom of the benzoxazole ring can also be alkylated, though this is less common with the chloromethyl side chain. A more relevant scenario for ambident nucleophiles is C- vs. O-alkylation. For a phenoxide, the ortho and para carbons are "softer" nucleophilic sites. This pathway is often thermodynamically favored (more stable product) and is promoted by conditions that encourage covalent character (e.g., polar protic solvents, silver or cesium counter-ions).
// Nodes start [label="2-(CH2Cl)Benzoxazole + Ambident Nucleophile\n(e.g., Phenoxide)", fillcolor="#F1F3F4", fontcolor="#202124"]; o_product [label="O-Alkylated Product\n(Kinetic Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; c_product [label="C-Alkylated Product\n(Thermodynamic Control)", fillcolor="#FBBC05", fontcolor="#202124"]; conditions1 [label="Polar Aprotic Solvent\n(DMF, Acetone)\nNa+, K+ counter-ion", shape=ellipse, style=filled, fillcolor="#E8EAED", fontcolor="#202124"]; conditions2 [label="Polar Protic Solvent\n(EtOH, MeOH)\nAg+, Cs+ counter-ion", shape=ellipse, style=filled, fillcolor="#E8EAED", fontcolor="#202124"];
// Edges start -> o_product [label="Path A", color="#4285F4", fontcolor="#4285F4"]; start -> c_product [label="Path B", color="#FBBC05", fontcolor="#FBBC05"]; conditions1 -> o_product [style=dashed, arrowhead=none, color="#5F6368"]; conditions2 -> c_product [style=dashed, arrowhead=none, color="#5F6368"]; } enddot Caption: Factors influencing N- vs. O-alkylation pathways.
Troubleshooting Table for Ambident Nucleophiles:
| Desired Product | Solvent Choice | Base/Counter-ion | Temperature | Rationale |
| O-Alkylation | Polar Aprotic (DMF, Acetonitrile) | K₂CO₃, NaH | Low (0 °C to RT) | Favors the "free" anion, leading to the kinetically preferred attack by the harder oxygen atom.[5] |
| C-Alkylation | Polar Protic (Ethanol, Methanol) | Cs₂CO₃, Ag₂O | Higher (Reflux) | Solvates the hard oxygen center, making the softer carbon atoms more available for attack. Allows for equilibration to the more stable thermodynamic product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and unavoidable side reaction?
Hydrolysis is arguably the most persistent side reaction. Even "anhydrous" solvents can contain enough trace water to cause issues, especially on small-scale reactions or during long reaction times. Always use freshly dried solvents and maintain a robust inert atmosphere.
Q2: Can the 2-(chloromethyl)benzoxazole starting material dimerize?
Yes, this is a possibility, especially in the presence of a base and the absence of a more reactive nucleophile. One molecule can be deprotonated at the benzylic position to form an anion, which can then attack another molecule of the starting material. This is more likely under concentrated conditions or if the addition of the primary nucleophile is too slow. Using high dilution techniques can mitigate this risk. While direct evidence for 2-(chloromethyl)benzoxazole dimerization is sparse in the provided literature, the reductive dimerization of related benzothiazolium salts suggests such pathways are plausible for reactive heterocyclic intermediates.[6]
Q3: How does the substituent on the benzoxazole ring affect side reactions?
Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzene ring of the benzoxazole moiety will increase the electrophilicity of the C2 carbon. This makes the system more susceptible to nucleophilic attack and subsequent ring opening.[7] Conversely, electron-donating groups (e.g., -OCH₃) can slightly decrease this susceptibility but may not prevent it entirely with strong nucleophiles.
Experimental Protocols
Protocol 1: Standard Procedure for Nucleophilic Substitution with a Primary Amine
This protocol is optimized to favor the desired S_N2 product while minimizing ring opening and hydrolysis.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add the primary amine nucleophile (1.2 equivalents) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile via syringe. Stir the suspension for 15 minutes under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Electrophile Addition: Dissolve 2-(chloromethyl)benzoxazole (1.0 equivalent) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the cooled, stirring suspension over 30 minutes using a syringe pump.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the suspension to remove the K₂CO₃. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Self-Validation Check: The key to this protocol's success is the use of a mild, heterogeneous base (K₂CO₃) and controlled, slow addition of the electrophile at low temperatures. This starves the reaction of excess electrophile, preventing dimerization, and the mild conditions disfavor the ring-opening pathway.
References
-
Lester, R. P., Bham, T., Bousfield, T. W., Lewis, W., & Camp, J. E. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. The Journal of Organic Chemistry, 81(24), 12472–12477. [Link]
-
SciSpace. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. [Link]
-
Wang, L., et al. (2017). Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry. [Link]
-
Kraybill, B., et al. (2009). Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones. NIH Public Access. [Link]
-
Joseph, J., Kim, J. Y., & Chang, S. (2011). A metal-free route to 2-aminooxazoles by taking advantage of the unique ring opening of benzoxazoles and oxadiazoles with secondary amines. Semantic Scholar. [Link]
-
ResearchGate. (2015). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]
-
Wang, T., et al. (2011). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][8]naphthyrin-5(6H)-one. NIH Public Access. [Link]
-
ResearchGate. (2007). Hydrolysis pathway for 2-phenylbenzoxazole. [Link]
-
Mondal, S., et al. (2020). Reductive dimerization of benzothiazolium salts. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Ring opening of benzothiazoles with allylic grignard reagents | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive dimerization of benzothiazolium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Sci-Hub. Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles / The Journal of Organic Chemistry, 2016 [sci-hub.box]
how to improve the efficiency of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole labeling
Welcome to the technical support center for 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for labeling experiments using this versatile benzoxazole-based reagent. As Senior Application Scientists, we have compiled this resource based on established principles of organic chemistry, bioconjugation, and our experience in the field to ensure your success.
Introduction to this compound Labeling
This compound is a valuable reagent for introducing a benzoxazole moiety onto a molecule of interest. The key to its utility lies in the reactive chloromethyl group at the 2-position of the benzoxazole ring. This group acts as an electrophile, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and phenols. The tert-butyl group at the 5-position enhances the lipophilicity and solubility of the reagent in organic solvents and can influence the photophysical properties of the resulting labeled molecule.
This guide will walk you through the essential considerations for efficient labeling, provide troubleshooting for common issues, and answer frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your labeling experiments. Each problem is followed by potential causes and actionable solutions.
Issue 1: Low or No Labeling Efficiency
You've performed the labeling reaction, but analysis (e.g., by HPLC, mass spectrometry, or fluorescence) indicates a low yield of the desired labeled product or no product at all.
Potential Causes & Solutions:
-
Suboptimal Reaction pH: The nucleophilicity of your target molecule is highly dependent on the reaction pH.
-
Amines (e.g., lysine residues in proteins): For primary and secondary amines to be effective nucleophiles, they must be in their unprotonated form. A pH range of 8.0-9.5 is generally recommended to ensure a sufficient concentration of the free amine. At lower pH, the amine will be protonated (-NH3+), rendering it non-nucleophilic.
-
Thiols (e.g., cysteine residues in proteins): Thiols are more potent nucleophiles than amines and react in their thiolate form (-S⁻). A pH range of 7.0-8.0 is typically optimal for thiol labeling. While higher pH increases the concentration of the thiolate, it also increases the risk of disulfide bond formation.
-
Phenols (e.g., tyrosine residues): Phenols require a higher pH (typically >9.0) to be deprotonated to the more nucleophilic phenoxide ion.
-
-
Inappropriate Solvent: The choice of solvent is critical for a successful nucleophilic substitution reaction.
-
For S_N2 Reactions: To favor the desired bimolecular substitution, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are recommended.[1] These solvents solvate the cation of the nucleophile salt but not the nucleophilic anion, thus enhancing its reactivity.[1]
-
For Aqueous Reactions with Biomolecules: When labeling proteins or other biomolecules in aqueous buffers, it is crucial to ensure the solubility of the benzoxazole reagent. A co-solvent such as DMF or DMSO is often necessary to dissolve the reagent before adding it to the reaction buffer. The final concentration of the organic co-solvent should be kept as low as possible (typically <10% v/v) to avoid denaturation of the biomolecule.
-
-
Hydrolysis of the Labeling Reagent: The chloromethyl group is susceptible to hydrolysis, especially at elevated temperatures and non-optimal pH.
-
Solution: Prepare a stock solution of the labeling reagent in an anhydrous aprotic solvent (e.g., DMF or DMSO) immediately before use. Add the reagent to the reaction mixture in a controlled manner. Avoid prolonged incubation times at high temperatures.
-
-
Steric Hindrance: The tert-butyl group can create steric hindrance, potentially slowing down the reaction with bulky nucleophiles.[2]
-
Solution: Increase the reaction time or temperature (while monitoring for reagent degradation). Alternatively, consider using a linker to distance the reactive site from the bulky group if synthesizing a custom labeling reagent.
-
Experimental Protocol: Optimizing Labeling Conditions
-
pH Screening: Perform small-scale trial reactions at different pH values within the recommended range for your target nucleophile (e.g., pH 7.5, 8.5, and 9.5 for an amine).
-
Solvent Titration: If using a co-solvent, test different final concentrations (e.g., 5%, 10%, 20% v/v) to find the optimal balance between reagent solubility and protein stability.
-
Stoichiometry: Vary the molar ratio of the labeling reagent to your target molecule (e.g., 1:1, 5:1, 10:1). A higher excess of the labeling reagent can drive the reaction to completion but may also increase non-specific labeling.
-
Time Course: Monitor the reaction progress over time (e.g., 1, 2, 4, and 8 hours) to determine the optimal reaction time.
Issue 2: Non-Specific Labeling or Multiple Labeled Products
Your analysis shows that the labeling reagent has reacted with unintended sites on your molecule, or you observe multiple product peaks.
Potential Causes & Solutions:
-
Multiple Reactive Sites: Your target molecule may have multiple nucleophilic residues with similar reactivity. For example, a protein can have several accessible lysine residues.
-
Solution: To achieve site-specific labeling, consider using a protein with a single, strategically placed reactive residue (e.g., a unique cysteine). If this is not possible, carefully control the stoichiometry of the labeling reagent to favor modification of the most reactive sites. Lowering the molar excess of the reagent can help.
-
-
Reaction with Water (Hydrolysis): As mentioned, the chloromethyl group can react with water to form a hydroxymethyl derivative.
-
Solution: Minimize the amount of water in the reaction if possible, and work quickly. Use of a co-solvent can reduce the water activity.
-
-
High Reagent Concentration: A large excess of the labeling reagent can lead to reactions with less reactive nucleophiles.
-
Solution: Perform a titration of the labeling reagent to find the lowest concentration that still provides an acceptable level of labeling.
-
Issue 3: Labeled Product is Unstable or Degraded
You successfully label your molecule, but it appears to degrade during purification or storage.
Potential Causes & Solutions:
-
Instability of the Labeled Moiety: The newly formed bond might be labile under certain conditions.
-
Solution: Ensure that the pH of your purification buffers and storage solutions is neutral and that the product is stored at an appropriate temperature (typically -20°C or -80°C). Avoid exposure to strong acids, bases, or nucleophiles.
-
-
Photodegradation: Benzoxazole derivatives can be light-sensitive.
-
Solution: Protect the labeled product from light during the reaction, purification, and storage by using amber vials or covering the reaction vessels with aluminum foil.
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: The reagent should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is hygroscopic and should be protected from moisture. For long-term storage, -20°C is recommended.
Q2: What is the best way to purify the labeled product?
A2: The choice of purification method depends on the nature of your labeled molecule.
-
For labeled proteins and peptides: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method.[3][4] A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) is typically used.[4] Size-exclusion chromatography can also be used to remove excess, unreacted labeling reagent.
-
For small molecules: Column chromatography on silica gel is a standard method. The choice of eluent will depend on the polarity of your product.
Q3: Can I use a base in my labeling reaction?
A3: If you are using a neutral nucleophile like an amine or a thiol, a non-nucleophilic base is often necessary to neutralize the HCl that is generated during the reaction.[1] Examples of suitable bases include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). However, be cautious as a strong base can also promote side reactions. If you are using an anionic nucleophile (e.g., a thiolate), an additional base is generally not required.[1]
Q4: Does the tert-butyl group affect the fluorescence properties of the benzoxazole core?
A4: While the primary role of the tert-butyl group is to enhance lipophilicity, it can also influence the photophysical properties of the benzoxazole moiety. The electron-donating nature of the tert-butyl group may cause a slight shift in the excitation and emission maxima. It is advisable to characterize the spectral properties of your final labeled product. Some benzoxazole derivatives are also known to be sensitive to pH, which can affect their fluorescence.[5]
Visualizations and Data
Reaction Mechanism
The labeling reaction proceeds via a nucleophilic substitution mechanism. The diagram below illustrates the general workflow for labeling a biomolecule containing a nucleophilic group.
Caption: General workflow for labeling with this compound.
Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common labeling problems.
Caption: A logical workflow for troubleshooting low labeling efficiency.
Recommended Reaction Conditions
The following table summarizes the recommended starting conditions for labeling with this compound. These may require further optimization for your specific application.
| Parameter | Recommended Condition | Notes |
| Target Nucleophile | Amine, Thiol, Phenol | Reactivity: Thiol > Amine > Phenol |
| pH | 7.0 - 9.5 | 8.0-9.5 for amines, 7.0-8.0 for thiols, >9.0 for phenols |
| Solvent | Aqueous buffer with minimal organic co-solvent (e.g., <10% DMF or DMSO) | Ensure reagent is fully dissolved before adding to the buffer |
| Temperature | Room Temperature to 37°C | Higher temperatures may increase reaction rate but also hydrolysis |
| Reagent Stoichiometry | 5- to 20-fold molar excess over the target molecule | Titrate to find the optimal ratio for your system |
| Reaction Time | 1 - 8 hours | Monitor progress by a suitable analytical method (e.g., HPLC) |
References
-
Boutaleb, T., et al. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. PLoS ONE, 16(9), e0257693. [Link]
-
Chen, C. Y., et al. (2021). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 26(1), 174. [Link]
-
Mantri, K., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1378-1386. [Link]
-
Rani, P., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 94. [Link]
-
Riedel, A. (2008). The tert-butyl group in chemistry and biology. Organic & Biomolecular Chemistry, 6(15), 2655-2665. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 301-330). Humana Press. [Link]
-
Tanaka, K., et al. (2001). Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations. Journal of the Chemical Society, Perkin Transactions 2, (8), 1731-1736. [Link]
-
Zhang, Y., et al. (2020). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 25(23), 5589. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Photobleaching of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole
Welcome to the technical support guide for the novel fluorophore, 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing photobleaching and ensuring the acquisition of high-quality, reproducible fluorescence imaging data. Here, we combine an in-depth understanding of photophysics with practical, field-tested strategies to address common challenges encountered during your experiments.
Understanding the Challenge: The Basics of Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[1] This phenomenon is a significant hurdle in fluorescence microscopy, particularly during time-lapse imaging or when capturing images of low-abundance targets. The process is primarily driven by two factors:
-
High-Intensity Illumination: Prolonged exposure to high-energy light from lasers or lamps excites the fluorophore. While most excited molecules return to the ground state by emitting a photon (fluorescence), some may transition to a long-lived, highly reactive triplet state.[1]
-
Reactive Oxygen Species (ROS): In the triplet state, the fluorophore can react with molecular oxygen, generating damaging reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals.[2] These ROS can then attack the fluorophore, leading to its permanent degradation.
While specific photostability data for this compound is not extensively published, studies on similar benzoxazole derivatives indicate that a primary pathway for fluorescence quenching is intersystem crossing to the triplet state.[3][4] This suggests a vulnerability to oxygen-mediated photobleaching, making the strategies outlined below particularly relevant.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter and provides actionable solutions in a question-and-answer format.
Q1: My fluorescence signal is fading rapidly during a time-lapse experiment. How can I extend the imaging time?
A1: Rapid signal loss is a classic sign of photobleaching. A multi-pronged approach is most effective:
-
Reduce Excitation Intensity: Use the lowest possible laser or lamp power that provides an adequate signal-to-noise ratio (SNR).[2] Employing neutral density filters can help reduce light intensity without altering its spectral properties.
-
Minimize Exposure Time: Shorten the camera exposure time to the minimum required for a clear image. Avoid unnecessarily long exposures or continuous illumination when not acquiring data.
-
Optimize Imaging Frequency: In time-lapse experiments, increase the interval between image acquisitions to the longest duration that still captures the biological process of interest.
-
Implement an Antifade Reagent: Incorporate a commercial or homemade antifade mounting medium or a live-cell antifade reagent into your imaging buffer. These reagents are designed to scavenge ROS and quench the triplet state of the fluorophore.
Q2: I am imaging fixed cells. Which antifade mounting medium should I choose?
A2: The choice of antifade mounting medium depends on your specific experimental needs, including the desired longevity of the sample and compatibility with other fluorophores in multicolor experiments.
| Antifade Reagent | Mechanism of Action | Pros | Cons |
| p-Phenylenediamine (PPD) | ROS Scavenger | Highly effective at reducing fading. | Can cause initial quenching of some fluorophores and may not be compatible with cyanine dyes. Can also auto-fluoresce.[5] |
| n-Propyl gallate (NPG) | ROS Scavenger | Good antifade properties. | Can be difficult to dissolve and may have biological effects in live-cell imaging.[5] |
| DABCO (1,4-diazabicyclo[2.2.2]octane) | ROS Scavenger | Less toxic than PPD and widely used. | Generally less effective than PPD.[6] |
| Trolox | ROS Scavenger & Triplet State Quencher | Cell-permeable and effective for both fixed and live-cell imaging.[7] | |
| Commercial Mountants (e.g., VECTASHIELD®, ProLong™ Gold) | Proprietary formulations of ROS scavengers and other stabilizers. | Optimized for performance and convenience. Often provide superior protection.[6][8] | Can be more expensive than homemade solutions. |
Recommendation: For general use with benzoxazole-based fluorophores, starting with a commercial mounting medium like VECTASHIELD® or ProLong™ Gold is recommended due to their broad compatibility and high performance.[6][8] If preparing your own, a DABCO-based formulation is a good starting point.
Q3: Can I use the same antifade reagents for live-cell imaging?
A3: No, most antifade mounting media for fixed cells are toxic to live cells. For live-cell experiments, you must use specifically formulated, cell-permeable antifade reagents such as Trolox or commercial solutions like ProLong™ Live Antifade Reagent.[7] These are designed to minimize cytotoxicity while still providing protection against photobleaching.
Experimental Protocols
Protocol 1: Preparation of an Optimized Imaging Buffer for Fixed Cells
This protocol describes the preparation of a DABCO-based antifade mounting medium.
Materials:
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol
-
Phosphate-Buffered Saline (PBS), 10X stock
-
Deionized water
-
pH meter
Procedure:
-
Prepare a 1X PBS solution from your 10X stock with deionized water.
-
Prepare a 90% glycerol solution by mixing 9 parts glycerol with 1 part 1X PBS.
-
Dissolve DABCO in the 90% glycerol/PBS solution to a final concentration of 2.5% (w/v).
-
Gently warm the solution to 70°C and vortex to ensure the DABCO is fully dissolved.
-
Adjust the pH of the solution to ~8.0 using a small amount of 0.5M sodium bicarbonate if necessary.
-
Aliquot the antifade medium into opaque tubes and store at -20°C. Protect from light.
Visual Workflow for Protocol 1
Caption: Workflow for preparing a DABCO-based antifade mounting medium.
Frequently Asked Questions (FAQs)
Q: Besides antifade reagents, what are the most critical instrument settings to adjust?
A: The most critical settings are illumination intensity and exposure time. Always start by reducing the laser/lamp power to the minimum level that allows you to see your signal. Then, use the shortest possible camera exposure time. For confocal microscopy, opening the pinhole slightly can increase signal detection, potentially allowing for a reduction in excitation power, though this comes at the cost of some spatial resolution.
Q: Does the choice of objective lens affect photobleaching?
A: Yes. A higher numerical aperture (NA) objective is more efficient at collecting emitted photons. This can allow you to use a lower excitation intensity to achieve the same image brightness, thereby reducing photobleaching.
Q: How can I tell if my signal loss is due to photobleaching or another issue, like probe dissociation?
A: To confirm photobleaching, image a region of your sample continuously until the signal fades. Then, move to an adjacent, previously un-imaged area. If the signal in the new area is bright, the signal loss in the first area was likely due to photobleaching. If the signal is also dim in the new area, other factors like probe instability or improper sample preparation may be the cause.
Q: Are there more photostable alternatives to my current fluorophore?
A: While the photostability of this compound is not fully characterized in publicly available literature, newer generations of fluorophores, such as the Alexa Fluor or DyLight series, are specifically engineered for high photostability and are often good alternatives if photobleaching is a persistent issue.[1]
Conceptual Diagrams
Photobleaching Pathway and Intervention Points
Caption: The photobleaching process and key points for intervention.
References
- Felouat, A., Massue, J., & Ulrich, G. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
- Longin, A., Souchier, C., Ffrench, M., & Bryon, P. A. (1993). Analysis of antifading reagents for fluorescence microscopy. Journal of Histochemistry & Cytochemistry, 41(12), 1833-1840.
-
ResearchGate. (2013). Preferred anti-fading agent for confocal fluorescence microscopy? Retrieved from [Link]
- Sivakumar, P. M., et al. (2011). Photophysical, electrochemical and crystallographic investigations of the fluorophore 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene. Physical Chemistry Chemical Physics, 13(41), 18344-18353.
- Demmer, J. L., et al. (2016). Optimizing Imaging Conditions for Demanding Multi-Color Super Resolution Localization Microscopy. PLoS ONE, 11(7), e0158884.
-
Vertex AI Search. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Photobleaching. Retrieved from [Link]
- Balcerak, A., et al. (2020). Bimolecular fluorescence quenching of benzoxazole/benzothiazole-based functional dyes. Semantic Scholar.
- University of Massachusetts Amherst. (n.d.). Benzoxazole and Benzothiazole Derivatives as Potential Fluorescence Imaging Agents.
-
ResearchGate. (2025). Photophysical, Electrochemical and Crystallographic Investigations of the Fluorophore 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene | Request PDF. Retrieved from [Link]
-
MDPI. (2022). New BODIPY Dyes Based on Benzoxazole as Photosensitizers in Radical Polymerization of Acrylate Monomers. Retrieved from [Link]
-
MDPI. (n.d.). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. Retrieved from [Link]
Sources
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. Photophysical, electrochemical and crystallographic investigations of the fluorophore 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bidc.ucsf.edu [bidc.ucsf.edu]
- 6. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Fluorescence Imaging with 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole
Welcome to the technical support center for the novel fluorescent probe, 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for maximizing the signal-to-noise ratio (SNR) in your fluorescence imaging experiments. We will delve into the principles behind the protocols, offering troubleshooting advice and frequently asked questions to ensure you achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectral properties of this compound?
A1: Benzoxazole derivatives are a versatile class of fluorophores.[1][2][3] While specific data for this exact molecule is emerging, based on the benzoxazole core and similar compounds, you can expect excitation in the near-UV to blue region (approximately 340-450 nm) and emission in the blue-green to green region.[4] The tert-butyl group may slightly increase the Stokes shift and improve photostability.[5] We highly recommend performing a spectral scan on your specific batch of the probe to determine the precise excitation and emission maxima for optimal filter set selection.
Q2: What is the reactive group on this probe and what does it target?
A2: The reactive group is a chloromethyl (-CH2Cl) group. This group is an electrophile that can form a stable covalent bond with nucleophilic residues on biomolecules. It is particularly effective for labeling thiol groups on cysteine residues and can also react with other nucleophiles like amines on lysine residues, though potentially requiring different reaction conditions.[6][7]
Q3: How does the tert-butyl group influence the probe's behavior?
A3: The tert-butyl group is a bulky, hydrophobic moiety. Its presence can enhance the photoluminescence quantum yield, improve solubility in organic solvents, and reduce aggregation-induced quenching.[8][9] This can lead to a brighter and more stable fluorescent signal in your experiments.
Q4: What are the primary sources of noise in fluorescence imaging?
A4: Noise in fluorescence microscopy can be broadly categorized into three types:
-
Photon Shot Noise: This is an inherent property of light and is unavoidable. It follows a Poisson distribution and is proportional to the square root of the signal intensity.
-
Detector Noise: This includes read noise and dark current from the camera. Using a high-sensitivity, cooled camera can significantly reduce this.[10]
-
Background Noise: This is often the most significant and controllable source of noise. It includes autofluorescence from cells and media, non-specific binding of the probe, and residual unbound probe.[11][12][13][14]
Q5: What is photobleaching and how can I minimize it?
A5: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of signal.[10][15] To minimize photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal. Neutral density filters can be employed for this purpose.[10][15][16]
-
Minimize Exposure Time: Use the shortest possible camera exposure time.[15][17]
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.[11][16][17]
-
Image Quickly: Plan your imaging session to acquire data efficiently and avoid unnecessary illumination of the sample.
Troubleshooting Guide
This section addresses common problems encountered when using this compound and provides actionable solutions.
Problem 1: Weak or No Signal
| Possible Cause | Recommendation |
| Inefficient Protein Labeling | Optimize the labeling reaction conditions (pH, temperature, incubation time). Ensure the protein concentration is adequate (typically >1 mg/mL).[18] The pH should be around 7-8 for targeting cysteines.[19] |
| Incorrect Microscope Filter Set | Verify that your microscope's excitation and emission filters are matched to the spectral properties of the probe. Perform a spectral scan if the exact maxima are unknown. |
| Low Probe Concentration | Increase the concentration of the probe during the labeling reaction. However, be mindful that excessive probe concentration can lead to high background. |
| Photobleaching | The signal may have been strong initially but faded. Follow the recommendations for minimizing photobleaching outlined in the FAQ section.[10][15][16][17] |
| Protein Degradation | Ensure proper storage and handling of your protein samples to prevent degradation. Store labeled proteins at 4°C for short-term and -20°C or -80°C for long-term storage, potentially with a cryoprotectant.[18] |
Problem 2: High Background
| Possible Cause | Recommendation |
| Cellular Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different wavelength channel if your microscope allows.[11][20] |
| Non-specific Binding of the Probe | Increase the number and duration of washing steps after labeling.[12][21][22] Include a blocking step with an appropriate agent like Bovine Serum Albumin (BSA) before introducing the labeled protein to cells.[12] |
| Excess Unbound Probe | Ensure thorough purification of the labeled protein from the unreacted probe. Gel filtration or dialysis are effective methods.[23][] |
| Probe Aggregation | The hydrophobic nature of the probe may cause aggregation at high concentrations. Prepare fresh probe solutions and centrifuge before use to remove any aggregates. |
Experimental Protocols
Protocol 1: Labeling a Protein with this compound
This protocol provides a general guideline for labeling a protein with available cysteine residues. Optimization may be required for your specific protein.
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-7.4, free of primary amines or thiols)[25]
-
Reducing agent (e.g., DTT or TCEP) if the protein has disulfide bonds that need to be reduced.
-
Purification column (e.g., Sephadex G-25)[25]
Procedure:
-
Prepare the Protein:
-
Dissolve your protein in the reaction buffer to a concentration of 2-10 mg/mL.[25]
-
If your protein has disulfide bonds that need to be reduced to expose cysteines, incubate with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent before adding the probe.
-
-
Prepare the Probe Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. This should be done immediately before use.[23]
-
-
Labeling Reaction:
-
Purification:
-
Separate the labeled protein from the unreacted probe using a gel filtration column (e.g., Sephadex G-25).[25]
-
Collect the fractions containing the labeled protein.
-
-
Characterization (Optional but Recommended):
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the probe (at its absorbance maximum).[25]
-
Protocol 2: Cellular Imaging with the Labeled Protein
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Labeled protein from Protocol 1
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Antifade mounting medium[11]
Procedure:
-
Cell Preparation:
-
Wash the cells twice with PBS.
-
-
Fixation and Permeabilization (for intracellular targets):
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes to reduce non-specific binding.[12]
-
-
Labeling:
-
Dilute the labeled protein to the desired concentration in blocking buffer.
-
Incubate the cells with the diluted labeled protein for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Mounting and Imaging:
Visualizations and Data
Workflow for Protein Labeling and Purification
Caption: Workflow for labeling and purifying a protein.
Troubleshooting Decision Tree for Low Signal-to-Noise Ratio
Caption: Decision tree for troubleshooting low SNR.
References
-
How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. KEYENCE. [Link]
-
Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? Sino Biological. [Link]
-
Troubleshooting - Immunofluorescence Assays. ibidi. [Link]
-
Troubleshooting Immunofluorescence. Hycult Biotech. [Link]
-
Minimizing Photobleaching in Fluorescence Microscopy. News-Medical.Net. [Link]
-
Benzoxazole and Benzothiazole Derivatives as Potential Fluorescence Imaging Agents. Digital Commons @ University of South Florida. [Link]
-
Live-cell fluorescence imaging. PubMed. [Link]
-
A Comprehensive Guide to Dye Conjugation: Techniques, Applications, and Best Practices. LinkedIn. [Link]
-
A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE. [Link]
-
Strategies to reduce photobleaching, dark state transitions and phototoxicity in subdiffraction optical microscopy. ResearchGate. [Link]
-
A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. National Library of Medicine. [Link]
-
Effect of tert‐Butylation on the Photophysics of Thermally Activated Delayed Fluorescence Emitters. ResearchGate. [Link]
-
Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy. Bitesize Bio. [Link]
-
Photophysical, Electrochemical and Crystallographic Investigations of the Fluorophore 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene. ACS Publications. [Link]
-
Fluorescence properties of benzoxazole type dyes entrapped in a silica matrix by the sol–gel method. Royal Society of Chemistry. [Link]
-
Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. [Link]
-
Thioester peptide chloromethyl ketones: reagents for active site-selective labeling of serine proteinases with spectroscopic probes. PubMed. [Link]
-
Photophysical, electrochemical and crystallographic investigations of the fluorophore 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene. PubMed. [Link]
-
Fluorescence properties and quantum-chemical modeling of tert-butyl-substituted porphyrazines: Structural and ionization effect. PubMed. [Link]
-
Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. SciELO. [Link]
-
Custom Protein-Fluorescent Conjugation Service. Creative Biolabs. [Link]
-
Protein labeling protocol. Abberior Instruments. [Link]
-
Photophysical, Electrochemical and Crystallographic Investigations of the Fluorophore 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene. ResearchGate. [Link]
-
Antibody Conjugation Techniques. FluoroFinder. [Link]
-
Considerations and Protocols for the Synthesis of Custom Protein Labeling Probes. Springer Link. [Link]
-
Fluorescent labeling and modification of proteins. National Library of Medicine. [Link]
-
Microscopy: Labeling Proteins with Fluorescent Probes (Timothy Mitchison). YouTube. [Link]
-
Proximity-Induced Covalent Labeling of Proteins with a Reactive Fluorophore-Binding Peptide Tag. PubMed. [Link]
-
Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][11][21]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. [Link]
-
Flipping the Switch: Innovations in Inducible Probes for Protein Profiling. ACS Publications. [Link]
-
Protein Labeling Techniques. Sino Biological. [Link]
-
Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. biori.periodikos.com.br [biori.periodikos.com.br]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thioester peptide chloromethyl ketones: reagents for active site-selective labeling of serine proteinases with spectroscopic probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photophysical, electrochemical and crystallographic investigations of the fluorophore 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. ibidi.com [ibidi.com]
- 13. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | Semantic Scholar [semanticscholar.org]
- 15. news-medical.net [news-medical.net]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - AR [thermofisher.com]
- 18. Protein labeling protocol [abberior.rocks]
- 19. m.youtube.com [m.youtube.com]
- 20. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 21. sinobiological.com [sinobiological.com]
- 22. hycultbiotech.com [hycultbiotech.com]
- 23. alfa-chemistry.com [alfa-chemistry.com]
- 25. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
Technical Support Center: Synthesis of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole Derivatives
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole and its derivatives. Here, we address common challenges and provide practical, field-tested solutions to streamline your synthetic workflow and enhance experimental success.
Troubleshooting Guide: Common Pitfalls and Solutions
This section directly addresses specific issues that may arise during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in this specific synthesis can often be attributed to several factors, primarily related to the electronic and steric properties of the starting materials.
-
Incomplete Cyclization: The bulky tert-butyl group at the 5-position can sterically hinder the intramolecular cyclization of the intermediate N-(2-hydroxy-4-tert-butylphenyl)-2-chloroacetamide. This can lead to an accumulation of the intermediate and a lower yield of the desired benzoxazole.
-
Solution: Consider using a stronger dehydrating agent or a catalyst to facilitate the cyclization. Polyphosphoric acid (PPA) is often effective in promoting the ring closure of benzoxazoles.[1] The reaction temperature and time may also need to be optimized. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]
-
-
Side Reactions: The presence of the reactive chloromethyl group can lead to unwanted side reactions, consuming starting materials and reducing the yield of the target compound.
-
Solution: Careful control of reaction conditions is key. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. The stoichiometry of the reactants should be precisely controlled to minimize the formation of byproducts.
-
-
Purity of Starting Materials: Impurities in the 4-tert-butyl-2-aminophenol or chloroacetyl chloride can significantly impact the reaction outcome.
-
Solution: Ensure the purity of your starting materials. 4-tert-butyl-2-aminophenol should be of high purity, as impurities can interfere with the initial acylation and subsequent cyclization. Chloroacetyl chloride should be freshly distilled or from a recently opened bottle to avoid impurities from hydrolysis.
-
Question 2: I'm observing multiple spots on my TLC plate, even after the reaction should be complete. What are the potential side products?
The formation of multiple products is a common issue. Understanding the likely side products is the first step in mitigating their formation.
-
N,O-diacylation: It's possible for both the amino and hydroxyl groups of the 4-tert-butyl-2-aminophenol to react with chloroacetyl chloride, leading to a diacylated byproduct.
-
Solution: Controlling the stoichiometry of chloroacetyl chloride is critical. A slight excess may be needed to ensure full conversion of the starting material, but a large excess should be avoided. Stepwise addition of the acylating agent at a low temperature can also favor mono-acylation.
-
-
Polymerization: Under certain conditions, the starting materials or the product itself can undergo polymerization, leading to an intractable mixture.
-
Solution: Maintain a moderate reaction temperature and avoid prolonged reaction times once the formation of the desired product has plateaued (as monitored by TLC).
-
-
Nucleophilic Substitution on the Chloromethyl Group: If nucleophilic species are present in the reaction mixture (e.g., residual starting materials, water, or other additives), they can react with the electrophilic chloromethyl group of the product.
-
Solution: Ensure all reagents and solvents are dry. The work-up procedure should be designed to quickly remove any potential nucleophiles.
-
Question 3: I'm having difficulty purifying the final product. What are the recommended purification strategies?
Purification of this compound can be challenging due to its physical properties and potential impurities.
-
Chromatography: Silica gel column chromatography is a common and effective method for purifying benzoxazole derivatives.
-
Recommended Eluent System: A non-polar/polar solvent system such as petroleum ether/ethyl acetate is often effective.[2] The polarity of the eluent can be gradually increased to first elute non-polar impurities and then the desired product.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification technique.
-
Solvent Selection: The choice of solvent is critical. A solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Hexane, ethanol, or mixtures of solvents like acetone/acetonitrile have been used for similar compounds.[3]
-
-
Charcoal Treatment: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with activated charcoal before filtration and concentration.[3]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound derivatives.
What is the most common synthetic route for this compound?
A widely used method involves the condensation of 4-tert-butyl-2-aminophenol with a chloroacetylating agent, followed by cyclization. A specific example from the literature involves the reaction of 4-tert-butyl-2-aminophenol with the chlorohydrate of chloroacetimidoethyl ether.[4] Another common approach is the reaction with chloroacetyl chloride.
How does the tert-butyl group influence the reaction?
The bulky tert-butyl group can exert a significant steric effect, potentially slowing down the rate of the cyclization step. This may necessitate more forcing reaction conditions, such as higher temperatures or the use of a strong dehydrating agent like polyphosphoric acid (PPA), to achieve a good yield.[1]
How stable is the 2-(chloromethyl) group?
The 2-(chloromethyl) group is a reactive electrophilic handle. While the benzoxazole ring itself is relatively stable, the chloromethyl group is susceptible to nucleophilic attack. Therefore, the purified product should be stored in a dry, inert environment, and care should be taken during subsequent reactions to avoid unintended displacement of the chlorine atom.
What are the key reaction parameters to control for a successful synthesis?
The following table summarizes critical parameters and their potential impact:
| Parameter | Impact on Reaction | Recommendations |
| Temperature | Affects reaction rate and side product formation. | Start at a low temperature (e.g., 0 °C) during the addition of the acylating agent. Gradually increase the temperature for the cyclization step. |
| Solvent | Influences solubility of reactants and reaction pathway. | Aprotic solvents like chloroform or dichloromethane are commonly used.[4] |
| Catalyst/Dehydrating Agent | Promotes the cyclization step. | Polyphosphoric acid (PPA) is a common choice for benzoxazole synthesis.[1] |
| Reaction Time | Determines the extent of conversion. | Monitor the reaction progress by TLC to avoid prolonged heating, which can lead to degradation or side reactions.[1] |
| Purity of Reagents | Impurities can lead to side reactions and low yields. | Use high-purity 4-tert-butyl-2-aminophenol and freshly distilled or new chloroacetyl chloride. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a known synthetic procedure.[4]
Materials:
-
4-tert-butyl-2-aminophenol
-
Chlorohydrate of chloroacetimidoethyl ether
-
Chloroform
-
Water
-
Sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Suspend 4-tert-butyl-2-aminophenol in chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
At room temperature, add the chlorohydrate of the chloroacetimidoethyl ether in small portions. The reaction may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by TLC.
-
After completion, dilute the reaction mixture with water.
-
Separate the organic layer, wash it with water until neutral, and then dry it over anhydrous sodium sulfate.
-
Remove the chloroform under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent.
Visualization of the Synthetic Pathway and Potential Pitfalls
The following diagram illustrates the main reaction pathway for the synthesis of this compound and highlights a potential side reaction.
Sources
- 1. pure.skku.edu [pure.skku.edu]
- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 4. US4267343A - Process for the manufacture of 2,5-bis-(benzoxazolyl)-thiophene compounds - Google Patents [patents.google.com]
Technical Support Center: Minimizing Non-Specific Binding of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole in Cell Labeling
A Guide for Researchers, Scientists, and Drug Development Professionals
Understanding the Probe: A Reactive Approach to Cellular Labeling
5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole is a fluorescent probe designed for cellular labeling. Its utility is derived from the chloromethyl group , a reactive moiety that enables the molecule to form stable covalent bonds with cellular components. This reactivity, however, is also the primary source of non-specific binding. The chloromethyl group is an alkylating agent , meaning it readily reacts with nucleophilic functional groups present on various biomolecules within the cell.
Frequently Asked Questions (FAQs)
Q1: How does this compound label cells?
The labeling mechanism is based on the alkylation of cellular nucleophiles by the chloromethyl group of the benzoxazole dye. This reaction forms a stable covalent bond, tethering the fluorescent probe to the target molecule. While the specific intended target of this probe is not explicitly defined in publicly available literature, its reactivity profile suggests it will bind to proteins and potentially other nucleophile-rich macromolecules.
Q2: What are the primary causes of non-specific binding with this probe?
Non-specific binding is a direct consequence of the probe's reactivity. The main causes include:
-
High Probe Concentration: Excess probe molecules that do not bind to the intended target can react with other accessible nucleophiles, leading to high background fluorescence.
-
Prolonged Incubation Time: Longer exposure to the reactive probe increases the likelihood of off-target reactions.
-
Reaction with Abundant Cellular Nucleophiles: The probe can react with highly abundant and accessible nucleophiles, such as thiol groups on cysteine residues of proteins and glutathione, as well as amine groups on lysine residues and nucleic acids.[1][2]
-
Hydrophobic Interactions: The benzoxazole core is hydrophobic, which can lead to non-specific partitioning into lipid-rich structures like membranes, independent of the alkylation reaction.[3]
Q3: How can I assess the extent of non-specific binding in my experiment?
To evaluate non-specific binding, it is crucial to include proper controls in your experimental design. A key control is to use a non-reactive analog of the probe if available. Alternatively, you can perform a competition assay by pre-incubating cells with a non-fluorescent alkylating agent to block reactive sites before adding the fluorescent probe. A significant reduction in fluorescence would indicate that the signal is largely due to specific covalent binding.
Visualizing the Mechanism of Non-Specific Binding
The following diagram illustrates the potential reaction pathways of this compound with common cellular nucleophiles, leading to non-specific labeling.
Caption: Potential pathways for non-specific binding of the reactive probe.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues related to non-specific binding.
| Problem | Potential Cause | Recommended Solution |
| High, uniform background fluorescence across the entire cell. | 1. Excessive probe concentration: Too many unbound, reactive molecules. 2. Inadequate washing: Failure to remove all unbound probe. | 1. Optimize Probe Concentration: Perform a concentration titration to find the lowest effective concentration (see Protocol 1). 2. Reduce Incubation Time: Shorter incubation minimizes the time for off-target reactions. 3. Enhance Washing: Increase the number and duration of wash steps with an appropriate buffer (e.g., PBS with a low concentration of a non-ionic detergent like Tween-20). |
| Intense, non-specific staining of the nucleus or mitochondria. | 1. Hydrophobicity of the probe: The probe may accumulate in lipid-rich membranes.[3] 2. Reaction with abundant molecules in organelles: High concentration of proteins in mitochondria or nucleic acids in the nucleus. | 1. Modify Buffer Composition: Adjusting the pH or ionic strength of the labeling and wash buffers can sometimes reduce non-specific electrostatic interactions.[4] 2. Include a Quenching Step: After labeling, incubate with a cell-permeable thiol-containing compound like N-acetylcysteine or glutathione to react with and inactivate any remaining unbound probe (see Protocol 3).[5][6][7] |
| Poor signal-to-noise ratio. | 1. A combination of weak specific signal and high background. 2. Photobleaching: Loss of signal due to excessive light exposure. | 1. Optimize All Labeling Parameters: Systematically test different probe concentrations, incubation times, and temperatures. 2. Use an Antifade Mounting Medium: This will help preserve the fluorescent signal during imaging. 3. Optimize Imaging Settings: Use the lowest possible laser power and exposure time that still provides a detectable signal.[8] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting experiments with this compound.
Caption: A step-by-step workflow for troubleshooting non-specific binding.
Experimental Protocols
Protocol 1: Optimizing Probe Concentration via Titration
-
Cell Preparation: Plate cells on a suitable imaging-compatible multi-well plate or chambered coverslip to achieve 60-70% confluency.
-
Prepare Probe Dilutions: Create a series of dilutions of the this compound stock solution in your chosen labeling buffer (e.g., serum-free medium or PBS). A suggested starting range is 0.1 µM to 20 µM.
-
Labeling: Replace the culture medium with the probe dilutions and incubate for a fixed time (e.g., 30 minutes) at 37°C.
-
Washing: Wash the cells three times with pre-warmed PBS.
-
Imaging: Image all wells using identical acquisition settings (laser power, exposure time, gain).
-
Analysis: Determine the lowest concentration that provides a clear signal from the intended target with the lowest background fluorescence.
Protocol 2: Standard Cell Labeling Protocol
-
Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate.
-
Probe Preparation: Prepare the optimized concentration of the probe in a pre-warmed, serum-free medium.
-
Labeling: Remove the culture medium, wash once with PBS, and add the probe solution to the cells. Incubate for the optimized time at 37°C, protected from light.
-
Washing: Aspirate the labeling solution and wash the cells 3-5 times with pre-warmed PBS.
-
Imaging: Add fresh, pre-warmed imaging medium (phenol red-free) to the cells and proceed with fluorescence microscopy.
Protocol 3: Incorporating a Thiol-Based Quenching Step
-
Perform Labeling: Follow steps 1-3 of the Standard Cell Labeling Protocol.
-
Initial Wash: Wash the cells once with PBS to remove the bulk of the unbound probe.
-
Quenching: Add a solution of a cell-permeable thiol, such as 1 mM N-acetylcysteine or 1 mM glutathione, in PBS to the cells. Incubate for 10-15 minutes at room temperature. This will react with and inactivate any remaining unbound, reactive probe.[1]
-
Final Washes: Wash the cells 3-4 times with PBS.
-
Imaging: Proceed with imaging as described above.
References
-
[Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed.]([Link])
Sources
- 1. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 4. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 5. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 7. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 8. Signal-to-Noise Considerations [evidentscientific.com]
purification challenges of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole reaction byproducts
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole. It provides in-depth troubleshooting, detailed protocols, and the scientific rationale behind each recommended step to help you achieve high purity and yield.
Section 1: Understanding the Synthesis and Impurity Profile
The synthesis of this compound is typically a two-step process initiated from 2-amino-4-tert-butylphenol. Understanding this pathway is critical for anticipating and identifying potential byproducts that complicate purification.
-
Step 1: Acylation. 2-amino-4-tert-butylphenol is acylated using chloroacetyl chloride to form the intermediate, N-(4-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide.[1]
-
Step 2: Cyclodehydration. The intermediate undergoes intramolecular cyclization, often promoted by heat or a dehydrating agent, to yield the final benzoxazole product.
The primary purification challenge arises from the similar physicochemical properties of the desired product, the uncyclized intermediate, and several potential side-products.
Common Impurities and Byproducts
| Impurity Name | Structure | Formation Pathway | Key Characteristics & Purification Notes |
| 2-Amino-4-tert-butylphenol | Starting Material | Incomplete acylation reaction. | Highly Polar: Contains both -OH and -NH2 groups. Can be removed by an acidic wash, but more effectively separated by column chromatography. |
| N-(4-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide | Intermediate | Incomplete cyclization. | Polar: Possesses free phenolic -OH and amide groups. This is often the most challenging impurity to remove due to its structural similarity to the product. It will trail on TLC plates. |
| 5-Tert-butyl-2-(hydroxymethyl)-1,3-benzoxazole | Hydrolysis Product | Hydrolysis of the reactive chloromethyl group by water present in solvents or during aqueous workup. | More Polar than Product: The -CH2Cl group is replaced by -CH2OH. Easily separated by column chromatography. |
| Chloroacetic Acid | Reagent Byproduct | Hydrolysis of excess chloroacetyl chloride. | Acidic & Highly Polar: Can be effectively removed by a basic aqueous wash (e.g., with NaHCO3 solution). |
| Polymeric Materials | Side Reaction | Self-condensation or polymerization, especially under harsh heating conditions. | High Molecular Weight & Often Insoluble: Typically removed by filtration or remains at the baseline in column chromatography. |
Reaction and Byproduct Formation Pathway
Caption: Synthetic pathway and common byproduct origins.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification process in a question-and-answer format.
Q1: My crude product is a dark, sticky oil or a gummy semi-solid that refuses to crystallize. What is the cause and how can I fix it?
A: This is a classic sign of significant impurities, primarily unreacted starting materials and the uncyclized intermediate. These polar, hydrogen-bond-donating molecules disrupt the crystal lattice formation of your relatively non-polar product.
-
Causality: The phenolic -OH and amide N-H groups in the impurities interfere with the orderly packing required for crystallization.
-
Troubleshooting Steps:
-
Basic Wash: Before extensive purification, dissolve the crude material in a non-polar solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate (NaHCO3) solution. This will remove acidic impurities like chloroacetic acid.[2]
-
Solvent Trituration: Try stirring the oil vigorously with a cold, non-polar solvent like hexanes or heptane. The desired product may be sparingly soluble and precipitate as a solid, while the more polar impurities remain in the solvent.
-
Proceed to Chromatography: If the above steps fail, the most reliable solution is flash column chromatography. Do not waste material on failed crystallization attempts.
-
Q2: My TLC plate shows a major product spot, but also a faint spot directly below it (lower Rf) that I can't get rid of. What is this impurity?
A: This lower Rf spot is almost certainly the uncyclized intermediate, N-(4-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide. Its free hydroxyl group makes it slightly more polar than the final product, causing it to adhere more strongly to the silica gel and travel a shorter distance.
-
Causality: Incomplete cyclodehydration is the root cause. The reaction may not have gone to completion due to insufficient heating, short reaction time, or inefficient removal of water.
-
Solution: Flash Column Chromatography Protocol:
-
Adsorbent: Standard silica gel (230-400 mesh).
-
Solvent System: A low-polarity mobile phase is key. Start with a gradient of ethyl acetate in hexanes (or heptane). A typical gradient might be from 5% to 20% ethyl acetate.
-
Rationale: The small polarity difference requires a shallow gradient for effective separation. The non-polar hexane will elute the desired product faster, while the slightly more polar ethyl acetate is needed to eventually move the intermediate off the column. Running the column slowly (lower pressure) will improve resolution.
-
Q3: My mass spectrometry data shows a peak at [M+18] or [M-36], and the NMR spectrum has a new peak around 4.5-4.8 ppm. What happened?
A: This indicates the presence of the hydrolysis byproduct, 5-tert-butyl-2-(hydroxymethyl)-1,3-benzoxazole. The chloromethyl group (-CH2Cl) is a good electrophile and can be hydrolyzed to a hydroxymethyl group (-CH2OH) by water.[3]
-
Causality: This occurs if the reaction mixture is exposed to water for prolonged periods, especially at elevated temperatures or during an aqueous workup. Using non-anhydrous solvents can also be a cause.
-
Troubleshooting:
-
Prevention: Ensure all glassware is oven-dried and run the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. Use anhydrous solvents.
-
Removal: The hydrolysis product is significantly more polar than your target compound due to the hydroxyl group. It is easily separated using the flash chromatography protocol described in Q2. The hydrolyzed product will have a much lower Rf value.
-
Q4: I am performing column chromatography, but my final yield is very low. Where is my product going?
A: Low recovery can stem from several factors, from irreversible adsorption on the silica to mechanical losses.
-
Causality & Solutions:
-
Irreversible Adsorption: Benzoxazoles can sometimes interact strongly with the acidic sites on silica gel.[4] Try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralising base, like 1% triethylamine in your hexane/ethyl acetate eluent.
-
Product is Too Soluble (Streaking): If your product streaks down the column, you may be overloading the column or using too polar of a solvent system initially. Load less material or start with a less polar eluent (e.g., 2-3% ethyl acetate in hexanes).
-
Improper Fraction Collection: Collect smaller fractions and analyze each one carefully by TLC. Your product may be spread across more fractions than anticipated.
-
Co-elution: If separation is poor, the fractions containing your product may also contain impurities, leading to losses when you discard them. Optimize the solvent system on an analytical TLC plate before running the column.
-
Section 3: Validated Purification Protocols
Protocol 1: High-Resolution Flash Column Chromatography
This is the most reliable method for achieving >99% purity.
-
Slurry Preparation: Choose a column size appropriate for your scale (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight). Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% Ethyl Acetate/Hexanes).
-
Column Packing: Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack a uniform bed. Add a thin layer of sand on top to prevent disruption.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For best results, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin elution with the low-polarity solvent (e.g., 5% EtOAc/Hexanes). Collect fractions continuously. Gradually increase the polarity (e.g., to 10%, then 15% EtOAc) to elute first the product, then the more polar impurities.
-
Analysis: Spot every few fractions on a TLC plate. Combine the fractions that contain only the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization
This method is effective if the crude product is already >90% pure and solid.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your product in various solvents (e.g., isopropanol, ethanol, heptane, ethyl acetate) at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold. A solvent pair (e.g., Ethanol/Water or Toluene/Heptane) may also be effective.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve the crude material.
-
Hot Filtration (Optional): If there are insoluble impurities (like polymeric materials), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Section 4: Purification Workflow Diagram
This diagram outlines the decision-making process for purifying your crude product.
Caption: Decision workflow for purification strategy.
References
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
-
Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. (2022). Archiv der Pharmazie. Retrieved from [Link]
-
Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. (2016). The Journal of Organic Chemistry. Retrieved from [Link]
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds.
-
Radical Cyclization of Trichloroacetamides: Synthesis of Lactams. (2017). Synthesis. Retrieved from [Link]
-
Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). Organic and Medicinal Chemistry Letters. Retrieved from [Link]
-
PubChem. (n.d.). 4-Tert-butyl-2-chloro-5-amino-phenol. Retrieved from [Link]
-
2-Chloro-N-(4-hydroxyphenyl)acetamide. (2022). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying 2-chloro-5-chloromethyl thiazole.
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). Molecules. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of tert-butyl chloroacetate.
- Google Patents. (n.d.). Technique for synthesizing o-chloroacetaminophenol.
-
MolPort. (n.d.). Compound 4-tert-butyl-2-chloro-6-[(3-phenylprop-2-en-1-ylidene)amino]phenol. Retrieved from [Link]
-
Formation 2-(3', 5'-Di-Tert-Butyl-4'-Hydroxyphenyl) Ethyloxy-p-Cresol in Reaction of Basic Hydrolysis Diethyl N-Acetylamino-(3,5-Di-Tert-Butyl-4-Hydroxybenzyl)-Malonate. (2016). ResearchGate. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to Thiol-Reactive Fluorescent Probes: Evaluating 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole and Its Alternatives
In the intricate landscape of proteomics, cell biology, and drug development, the ability to selectively tag and visualize biomolecules is paramount. Cysteine residues, with their nucleophilic thiol groups, offer a prime target for site-specific labeling, enabling researchers to probe protein structure, quantify enzymatic activity, and monitor cellular redox states. The choice of a thiol-reactive fluorescent probe is a critical decision that dictates experimental success, influencing everything from reaction efficiency to the stability of the final conjugate.
This guide provides an in-depth comparison of major classes of thiol-reactive fluorescent probes. While we will frame our discussion around the specific compound 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole , a member of the haloalkyl-reactive class, we will extend our analysis to the widely-used maleimide-based probes. Our objective is to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical data required to select the optimal tool for their specific application. We will delve into reaction mechanisms, compare key performance metrics, and provide validated experimental protocols for comparative evaluation.
Core Reaction Mechanisms: A Tale of Two Chemistries
The fundamental distinction between the primary classes of thiol-reactive probes lies in their mechanism of covalent bond formation with the cysteine sulfhydryl group. Understanding this difference is crucial, as it directly impacts reaction kinetics, specificity, and the stability of the resulting thioether linkage.
Haloacetamides and Alkyl Halides: The SN2 Reaction
Probes like this compound, along with the more common iodoacetamides, belong to the haloalkyl class of reagents.[1] These compounds react with thiols via a classical bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol (thiolate anion, R-S⁻) acts as a potent nucleophile, attacking the electrophilic carbon atom bearing the halogen (in this case, chlorine). This attack displaces the halide leaving group, forming a highly stable, irreversible thioether bond.[2][3] This reaction typically proceeds optimally under slightly alkaline conditions (pH 7.5-8.5) to ensure a sufficient concentration of the reactive thiolate anion.
Maleimides: The Michael Addition
Maleimide-based probes are arguably the most popular class of thiol-reactive reagents. They react with thiols via a Michael-type addition mechanism.[2] The thiolate anion attacks one of the electrophilic carbons of the maleimide's carbon-carbon double bond. This reaction is highly efficient and proceeds rapidly at or near neutral pH (6.5-7.5), an advantage when working with pH-sensitive proteins.[2] The resulting thiosuccinimide linkage, while generally stable, can be susceptible to a retro-Michael reaction, particularly in the presence of excess competing thiols.[4][5][6]
Quantitative Performance: A Head-to-Head Comparison
The choice between these reactive chemistries often hinges on the specific demands of the experiment, including the required reaction speed, specificity, and long-term stability of the labeled molecule.
| Feature | Haloacetamides (e.g., Iodoacetamides, Chloromethyl Benzoxazoles) | Maleimides | Rationale & Causality |
| Reaction pH | 7.5 - 8.5 | 6.5 - 7.5 | Haloacetamide reactions require the thiolate anion (R-S⁻), which is favored at a slightly alkaline pH. Maleimides can react efficiently with the neutral thiol (R-SH) at a lower pH.[2][3] |
| Reaction Rate | Moderate to Fast | Very Fast | Maleimides generally exhibit faster reaction kinetics with thiols compared to iodoacetamides under their respective optimal conditions.[3] |
| Specificity | Good to Excellent | Excellent | Maleimides are highly specific for thiols at neutral pH.[1][7] Haloacetamides are also highly thiol-specific, but at higher pH values (pH > 8.5), reactivity with other nucleophilic residues like histidine and methionine can occur.[1][8] |
| Conjugate Stability | Very High (Irreversible) | Moderate (Potentially Reversible) | The thioether bond formed by haloacetamides is extremely stable.[1] The thiosuccinimide linkage from maleimides can undergo a retro-Michael reaction, leading to exchange with other thiols (e.g., glutathione) in the biological milieu.[4][5][6][9] |
| Key Advantage | Conjugate Stability: Ideal for long-term studies, in vivo applications, or when the conjugate will be exposed to other thiols. | Reaction Speed & pH: Ideal for rapid labeling of pH-sensitive proteins under physiological conditions. | The choice represents a trade-off between the absolute stability of the final product and the kinetics and conditions of the labeling reaction itself. |
The Fluorophore Matters: Spectroscopic Properties of Common Probes
Beyond the reactive group, the attached fluorophore determines the utility of the probe. Key properties include the excitation and emission wavelengths (λ_ex/λ_em), molar extinction coefficient (ε, a measure of light absorption), and quantum yield (Φ, the efficiency of converting absorbed light into emitted fluorescence).
| Probe Family | Specific Probe Example | Reactive Group | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Benzoxazole | This compound | Chloromethyl | UV-excitable (est.) | Blue (est.) | N/A | N/A |
| Coumarin | Alexa Fluor™ 350 C₅ Maleimide | Maleimide | 346 | 442 | 19,000 | 0.78[10] |
| Fluorescein | Fluorescein-5-Maleimide | Maleimide | 492 | 517 | ~83,000 | ~0.92[10] |
| BODIPY | BODIPY FL Iodoacetamide | Iodoacetamide | ~505 | ~511 | ~80,000 | High[11] |
| Rhodamine | Tetramethylrhodamine-5-Maleimide | Maleimide | 550 | 575 | ~95,000 | High |
| Alexa Fluor™ | Alexa Fluor™ 488 C₅ Maleimide | Maleimide | 495 | 519 | 71,000 | 0.62[12] |
| Alexa Fluor™ | Alexa Fluor™ 647 C₅ Maleimide | Maleimide | 650 | 668 | 239,000 | 0.33[12] |
Note on this compound: Specific spectroscopic data for this compound as a fluorescent probe is not widely published. The benzoxazole core is a known fluorophore, typically exhibiting UV excitation and blue emission.[13][14] Its performance would need to be empirically determined.
Experimental Protocols: A Framework for Validation
To ensure scientific integrity, every protocol must be a self-validating system. Below are detailed methodologies for protein labeling and for a comparative analysis of probe reactivity.
Protocol 1: General Thiol-Reactive Labeling of Proteins
This protocol provides a robust workflow for conjugating a thiol-reactive probe to a protein of interest.
Methodology:
-
Protein Preparation:
-
Dissolve the protein in a suitable amine-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2-7.5) to a final concentration of 1-5 mg/mL.
-
If the protein's cysteine residues are oxidized (forming disulfide bonds), reduction is necessary. Add a 10- to 50-fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). Incubate for 30-60 minutes at room temperature. TCEP is preferred as it does not contain a free thiol and thus does not need to be removed before adding a thiol-reactive probe.[1] If dithiothreitol (DTT) is used, it must be removed completely via a desalting column or dialysis before proceeding.
-
-
Probe Preparation:
-
Immediately before use, dissolve the thiol-reactive probe in a minimal amount of anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prepare a 10-20 mM stock solution.
-
-
Conjugation:
-
While gently stirring, add a 10- to 20-fold molar excess of the dissolved probe to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.
-
-
Purification:
-
To stop the reaction, you can optionally add a small molecule thiol like L-cysteine or 2-mercaptoethanol to quench excess reactive dye.
-
Separate the labeled protein from the unreacted probe by passing the reaction mixture over a gel filtration column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the concentration of the protein and the dye to calculate the Degree of Labeling (DOL). This is achieved by measuring the absorbance of the conjugate at the protein's absorbance maximum (~280 nm) and the dye's absorbance maximum.
-
Protocol 2: Comparative Assay of Probe Reactivity and Fluorescence Turn-On
This protocol uses a microplate-based kinetic assay to compare different probes.
Methodology:
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of each thiol-reactive probe to be tested in anhydrous DMSO.
-
Prepare a 10 mM stock solution of a model thiol, such as reduced glutathione (GSH), in a reaction buffer (100 mM phosphate, pH 7.4).
-
Prepare a dilution series of each probe in the reaction buffer to final concentrations of 100 µM.
-
-
Assay Execution:
-
In a 96-well black microplate, add 90 µL of each 100 µM probe solution to triplicate wells.
-
Measure the baseline fluorescence of the unreacted probes using a microplate reader set to the appropriate excitation and emission wavelengths for each fluorophore. This establishes the "off-state" or background signal.
-
Initiate the reaction by adding 10 µL of the 10 mM GSH stock solution to each well (final GSH concentration will be 1 mM). Mix briefly.
-
Immediately begin kinetic fluorescence readings every 30-60 seconds for a period of 30-60 minutes.
-
-
Data Analysis:
-
For each probe, subtract the baseline fluorescence from the kinetic measurements.
-
Plot the fluorescence intensity versus time. The initial slope of this curve is proportional to the initial reaction rate.
-
Compare the final fluorescence intensity (at the reaction plateau) to the initial baseline to determine the fluorescence enhancement or "turn-on" ratio. This provides a quantitative measure of the signal-to-noise ratio for each probe.
-
Field-Proven Insights: Selecting the Right Probe for Your Application
-
For Antibody-Drug Conjugates (ADCs) or In Vivo Imaging: Stability is paramount. The irreversible thioether bond formed by haloacetamides is strongly preferred to prevent premature drug release or loss of signal due to thiol exchange in the bloodstream.[4][5][9]
-
For Rapid Labeling of Purified Proteins: When speed and efficiency at physiological pH are key, and the conjugate is not intended for long-term in vivo use, maleimides are an excellent choice. Their rapid kinetics often lead to higher labeling efficiencies in shorter incubation times.[3]
-
For Probing Protein Conformation or Dynamics: Probes whose fluorescence is sensitive to the local environment (e.g., some coumarin or benzoxadiazole derivatives) can be powerful tools.[15] However, for simple detection, photostable and bright fluorophores like the Alexa Fluor™ or BODIPY™ series are recommended.[11][16]
-
When Working with Complex Lysates: The higher specificity of maleimides at neutral pH can be advantageous to minimize off-target labeling of other nucleophilic residues, which might be more prevalent in a complex biological sample.[7][17]
-
Regarding this compound: As a chloromethyl derivative, this probe is expected to form a highly stable thioether bond, making it theoretically suitable for applications demanding high conjugate stability. Its benzoxazole core suggests it is a fluorogenic probe, likely with UV excitation.[13][14] However, without empirical data on its quantum yield, brightness, and reactivity, its performance relative to well-characterized commercial probes remains speculative. Researchers interested in this specific molecule would need to perform the comparative assays described above to validate its utility.
By understanding the fundamental chemistry, comparing the quantitative performance data, and applying rigorous experimental protocols, researchers can confidently select the thiol-reactive probe that best aligns with their scientific objectives, ensuring data of the highest quality and integrity.
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A Comparative Guide to Cysteine Modification: 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole vs. Iodoacetamide
In the landscape of chemical biology and proteomics, the selective modification of cysteine residues is a cornerstone technique for elucidating protein structure, function, and signaling. The unique nucleophilicity of the cysteine thiol group makes it a prime target for covalent labeling. Among the diverse reagents available, iodoacetamide (IAM) has long been a workhorse. However, the emergence of novel reagents like 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole presents researchers with new opportunities and considerations. This guide provides an in-depth, objective comparison of these two agents, supported by mechanistic insights and experimental considerations to empower researchers in making informed decisions for their specific applications.
Introduction: The Significance of Cysteine Modification
Cysteine residues, with their reactive thiol (-SH) groups, are pivotal to a protein's life. They form structurally critical disulfide bonds, participate in enzymatic catalysis, and act as sensors for cellular redox status. The ability to selectively and efficiently modify these residues allows researchers to:
-
Prevent Disulfide Bond Formation: In proteomics workflows, alkylation of cysteines is essential to prevent disulfide bond formation, ensuring accurate protein identification and quantification by mass spectrometry.[1][2]
-
Probe Protein Structure and Function: Attaching biophysical probes, such as fluorophores or affinity tags, to specific cysteines provides insights into protein conformation, dynamics, and interactions.
-
Drug Development: Covalent inhibitors that target cysteine residues in enzymes or other proteins are a burgeoning area of therapeutic development.
Iodoacetamide (IAM): The Established Standard
Iodoacetamide is a classic and widely used alkylating agent for cysteine modification.[1] Its utility stems from a straightforward and well-understood reaction mechanism.
Mechanism of Action: IAM reacts with the nucleophilic thiol group of cysteine via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol, the thiolate anion (-S⁻), attacks the electrophilic carbon atom of the iodoacetamide, displacing the iodide ion and forming a stable thioether bond.[3] This results in the formation of a carbamidomethyl-cysteine adduct.
Key Characteristics:
-
Reactivity: Iodoacetamide is a potent alkylating agent that reacts readily with cysteine thiols.[1][3] The reaction rate is dependent on the pH of the solution, as the deprotonated thiolate is the reactive species.[4]
-
Specificity: While highly reactive towards cysteines, IAM is not perfectly specific. At higher concentrations or pH values, it can exhibit off-target reactions with other nucleophilic amino acid residues such as lysine, histidine, methionine, aspartate, and glutamate.
-
Applications: IAM is a staple in proteomics for sample preparation before mass spectrometry to prevent disulfide bond scrambling.[1][2] It is also used in studies of enzyme kinetics and as an inhibitor of cysteine proteases.[5]
This compound: A Niche Alternative
While less ubiquitous than iodoacetamide, this compound belongs to the benzoxazole class of compounds, which have demonstrated a wide range of biological activities.[6][7][8][9] Its application in cysteine modification is more specialized, often leveraged for specific biophysical or medicinal chemistry purposes.
Mechanism of Action: Similar to iodoacetamide, this compound is an electrophilic reagent that reacts with cysteine thiols. The chloromethyl group serves as the reactive site, where the chlorine atom is displaced by the nucleophilic attack of the cysteine thiolate. This also results in the formation of a stable thioether bond.
Key Characteristics:
-
Reactivity and Selectivity: The reactivity of chloromethyl-containing compounds can be tuned. For instance, 2-chloromethyl acrylamide reagents have been shown to favor selective modification at cysteine sites with fast reaction kinetics.[10] While specific kinetic data for this compound is not as extensively documented in comparative studies against IAM, the principle of its reactivity is similar. The bulky tert-butyl group and the benzoxazole ring may influence its steric accessibility and local environment interactions, potentially offering a different selectivity profile compared to the smaller iodoacetamide.
-
Potential for Fluorescence: The benzoxazole core is a known fluorophore.[11] This intrinsic property can be advantageous in applications where the introduction of a fluorescent label is desired without the need for a secondary reporter molecule.
-
Applications: Benzoxazole derivatives have been explored for their potential as antimicrobial agents and in the development of fluorescent probes.[7][9][11] Therefore, this compound could be particularly useful in studies requiring fluorescent labeling of cysteine residues or in the design of targeted covalent inhibitors.
Head-to-Head Comparison: Performance and Considerations
| Feature | Iodoacetamide (IAM) | This compound |
| Primary Target | Cysteine Residues | Cysteine Residues |
| Reaction Mechanism | SN2 Alkylation | SN2 Alkylation |
| Reaction Product | Carbamidomethyl-cysteine | Tert-butyl-benzoxazolyl-methyl-cysteine |
| Reactivity | High, well-characterized | Potentially high, less comparatively documented |
| Optimal pH | Slightly alkaline (pH 8-9) to favor thiolate formation[4] | Likely similar to IAM, favoring thiolate |
| Specificity | Good, but can have off-target reactions with other nucleophiles | Potentially higher selectivity due to steric hindrance, but requires empirical validation |
| Key Advantage | Well-established, cost-effective, extensive literature | Intrinsic fluorescence, potential for unique selectivity |
| Limitations | Off-target reactivity, no intrinsic reporter properties | Limited comparative data, potentially higher cost |
| Common Applications | Proteomics sample prep, enzyme inhibition[1][2][5] | Fluorescent labeling, targeted covalent inhibitor design |
Experimental Protocols
Standard Protocol for Cysteine Alkylation with Iodoacetamide
This protocol is a general guideline for the alkylation of cysteine residues in a protein sample, often following a reduction step.
Rationale: The initial reduction step with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) is crucial to break any existing disulfide bonds, making the cysteine thiols accessible for alkylation. The alkylation is performed in the dark to prevent the light-sensitive degradation of iodoacetamide. A slight excess of the alkylating agent is used to ensure complete modification.
Workflow Diagram:
Caption: Workflow for Cysteine Alkylation.
Step-by-Step Methodology:
-
Protein Reduction:
-
To your protein solution (typically in a buffered solution like 50 mM Tris-HCl, pH 8.0), add a reducing agent. For example, add DTT to a final concentration of 10 mM.
-
Incubate the mixture at 56°C for 30 minutes.
-
Allow the sample to cool to room temperature.
-
-
Cysteine Alkylation:
-
Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in the same buffer). Iodoacetamide is light-sensitive, so prepare this immediately before use and keep it protected from light.
-
Add the iodoacetamide solution to the reduced protein sample to a final concentration of 20-25 mM (a molar excess over the reducing agent).
-
Incubate the reaction mixture in the dark at room temperature for 30-45 minutes.
-
-
Quenching the Reaction:
-
To stop the alkylation reaction, add a small amount of a thiol-containing reagent, such as DTT or 2-mercaptoethanol, to quench any unreacted iodoacetamide.
-
-
Downstream Processing:
-
The alkylated protein sample is now ready for downstream applications such as buffer exchange, enzymatic digestion for mass spectrometry, or SDS-PAGE.
-
Protocol Considerations for this compound
While a universally standardized protocol is less common, the principles of the reaction are similar to those for iodoacetamide.
Workflow Diagram:
Caption: Workflow for Cysteine Modification with Benzoxazole Reagent.
Step-by-Step Methodology:
-
Protein Reduction:
-
Follow the same procedure as for iodoacetamide to reduce the disulfide bonds in your protein sample.
-
-
Cysteine Alkylation:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or DMF) as it may have limited aqueous solubility.
-
Add the reagent to the reduced protein solution. The optimal molar excess will need to be determined empirically for your specific protein and application. Start with a 5- to 10-fold molar excess over the protein.
-
Incubate the reaction at room temperature. The reaction time may vary and should be optimized (e.g., 1-2 hours).
-
-
Removal of Excess Reagent:
-
Due to the fluorescent nature of the benzoxazole moiety, it is crucial to remove any unreacted reagent to avoid high background signals in fluorescence-based assays. This can be achieved through dialysis, size-exclusion chromatography, or precipitation of the protein.
-
-
Downstream Analysis:
-
The labeled protein is now ready for analysis, such as fluorescence spectroscopy to confirm labeling or functional assays to assess the impact of the modification.
-
Conclusion and Future Perspectives
Iodoacetamide remains the go-to reagent for routine and bulk cysteine alkylation, particularly in proteomics, due to its high reactivity, cost-effectiveness, and extensive body of supporting literature.[1] However, its known off-target effects necessitate careful control of reaction conditions.
This compound represents a more specialized tool. Its intrinsic fluorescence and potentially distinct selectivity profile make it an attractive candidate for applications in chemical biology, such as the development of fluorescent probes for cellular imaging or as a scaffold for targeted covalent inhibitors. Researchers should be prepared to invest more effort in optimizing reaction conditions and validating the specificity of labeling for their protein of interest.
The choice between these two reagents ultimately depends on the specific experimental goals. For broad, non-specific alkylation in proteomics, iodoacetamide is often sufficient. For applications demanding specific labeling with a reporter group or for exploring novel covalent interactions, the unique properties of this compound may offer significant advantages. As the field of chemical biology continues to evolve, the development and characterization of novel cysteine-reactive probes will undoubtedly expand the toolkit available to researchers, enabling ever more sophisticated investigations into the complex world of proteins.
References
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- Biological activities of benzoxazole and its derivatives. (2023).
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A Comparative Guide to the Photophysical Properties of Fluorescein and 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole
Introduction to the Fluorophores
Fluorescein is a synthetic organic compound that is a cornerstone in fluorescence microscopy and diagnostics.[1][2] Its intense green fluorescence, high quantum yield, and good water solubility have led to its widespread use in applications ranging from cell labeling and flow cytometry to ophthalmic angiography.[1] Chemically, it is a xanthene dye, and its fluorescence is pH-dependent.[3]
5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole is a derivative of benzoxazole, a class of heterocyclic compounds known for their fluorescent properties.[3][4] The tert-butyl group often enhances solubility in organic solvents and can influence the photophysical properties of the core fluorophore. The chloromethyl group provides a reactive site for conjugation to other molecules, suggesting its potential use as a fluorescent labeling agent.
Comparative Photophysical Data
A direct quantitative comparison of the performance of these two fluorophores is hampered by the lack of published data for this compound. However, we can present the well-established data for fluorescein, which will serve as the standard against which the benzoxazole derivative can be measured.
| Photophysical Property | Fluorescein | This compound |
| Quantum Yield (Φf) | ~0.79 - 0.95 (in ethanol or basic aqueous solution)[5][6] | Data not publicly available |
| Fluorescence Lifetime (τ) | ~3 - 4 ns[3][4] | Data not publicly available |
| Excitation Max (λex) | ~494 nm (in water)[1] | To be determined |
| Emission Max (λem) | ~520 nm (in water)[1][3] | To be determined |
Experimental Determination of Photophysical Properties
To address the gap in data for this compound, the following sections provide detailed, field-proven protocols for the determination of its fluorescence quantum yield and lifetime. These protocols are designed to be self-validating through the use of a well-characterized standard, in this case, fluorescein.
Part 1: Determination of Fluorescence Quantum Yield (Φf)
The relative quantum yield of a fluorescent molecule can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. This comparative method is reliable and widely used.[7]
Principle: If a standard and a sample solution have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. The ratio of their integrated fluorescence intensities is, therefore, equal to the ratio of their quantum yields.
Experimental Protocol:
-
Selection of a Standard: Fluorescein is an excellent standard for this measurement due to its well-documented and high quantum yield. A solution of fluorescein in 0.1 M NaOH has a quantum yield of approximately 0.95.
-
Solvent Selection: Choose a solvent in which both the sample (this compound) and the standard (fluorescein) are soluble and stable. Ethanol is a common choice for many organic fluorophores.
-
Preparation of Stock Solutions: Prepare stock solutions of both the sample and fluorescein in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.[5]
-
Absorbance Measurements: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., the absorption maximum of the sample).
-
Fluorescence Measurements: Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of both the sample and the standard at the same excitation wavelength used for the absorbance measurements. Ensure identical experimental settings (e.g., excitation and emission slit widths) for all measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The data should yield a straight line for both, and the slope of each line should be determined.
-
-
Calculation of Quantum Yield: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_std * (Slope_sample / Slope_std) * (n_sample / n_std)^2
Where:
-
Φf_std is the quantum yield of the standard (fluorescein).
-
Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if they are different).
-
Workflow for Quantum Yield Determination
Caption: Workflow for fluorescence lifetime measurement using TCSPC.
Conclusion
Fluorescein remains a dominant fluorophore in many biological applications due to its excellent and well-documented photophysical properties. This compound, as a benzoxazole derivative, holds potential as a fluorescent probe, particularly for applications requiring conjugation to other molecules. However, the absence of publicly available data on its quantum yield and fluorescence lifetime necessitates experimental characterization. By following the detailed protocols outlined in this guide, researchers can reliably determine these critical parameters. This will not only enable a direct and objective comparison with established standards like fluorescein but also facilitate the informed selection and application of this and other novel fluorophores in their research endeavors.
References
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Wikipedia. (n.d.). Fluorescein. Retrieved from [Link]
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Oregon Medical Laser Center. (n.d.). Fluorescein. Retrieved from [Link]
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Jarocha, E., et al. (2014). Depth resolved fluorescence lifetime of fluorescein across the cornea. Investigative Ophthalmology & Visual Science, 55(13), 304. Retrieved from [Link]
-
Grokipedia. (n.d.). Fluorescein. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16850, Fluorescein. Retrieved from [Link]
-
Roberts, D. R., et al. (2015). Fluorescence lifetime changes according to the environment the fluorophores. ResearchGate. Retrieved from [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
-
Berezin, M. Y., & Achilefu, S. (2010). Fluorescence lifetime measurements and biological imaging. Chemical reviews, 110(5), 2641–2684. Retrieved from [Link]
-
Yuan, Z., et al. (2013). Multiplexed fluorescence lifetime measurements by frequency-sweeping Fourier spectroscopy. Optics Letters, 38(22), 4735-4738. Retrieved from [Link]
-
HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Retrieved from [Link]
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A Comparative Guide to the Spectral Properties of BODIPY Dyes and 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probes, the selection of a fluorophore with optimal spectral properties is paramount for the success of imaging and sensing experiments. This guide provides an in-depth comparison of the well-established and versatile BODIPY (boron-dipyrromethene) dyes against the lesser-characterized 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole, offering insights into their respective spectral characteristics and practical utility.
Introduction to the Fluorophores
BODIPY Dyes: The Versatile Workhorse
BODIPY dyes are a class of fluorophores renowned for their exceptional photophysical properties.[] Their core structure, a dipyrromethene complexed with a BF2 moiety, gives rise to high fluorescence quantum yields, sharp absorption and emission peaks, and remarkable photostability.[2][3] A key advantage of the BODIPY family is the extensive tunability of their spectral properties through chemical modification of the core structure, allowing for the creation of a broad palette of dyes spanning the visible to near-infrared spectrum.[]
This compound: A Potential Building Block
Benzoxazole derivatives are a class of heterocyclic compounds known to exhibit fluorescence.[4] The specific compound, this compound, is less characterized as a standalone fluorophore and is more commonly utilized as a synthetic intermediate. However, the benzoxazole core is a component of some fluorescent whitening agents and other fluorescent materials, suggesting that this compound may possess inherent fluorescent properties.[5] A study on a related compound, 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), revealed high fluorescence with a quantum yield of ≥ 0.60, indicating the potential of the tert-butyl benzoxazole moiety to contribute to strong emission.[6][7]
Comparative Analysis of Spectral Properties
The following table summarizes the known spectral properties of representative BODIPY dyes and the inferred properties of this compound based on the characteristics of related benzoxazole derivatives.
| Property | BODIPY Dyes (Representative Examples) | This compound (Inferred) |
| Absorption Max. (λ_abs_) | Tunable, typically 490-650 nm.[8] Examples: BODIPY FL (~502 nm)[9], BODIPY 493/503 (~493 nm)[10], BODIPY TMR-X (~541 nm)[11] | Likely in the UV-A to blue region (approx. 350-450 nm). Benzoxazole derivatives generally absorb in the near-UV to visible range.[4] |
| Emission Max. (λ_em_) | Tunable, typically 500-700 nm.[12] Examples: BODIPY FL (~511 nm)[9], BODIPY 493/503 (~503 nm)[10], BODIPY TMR-X (~569 nm)[11] | Likely in the blue to green region (approx. 400-550 nm). Some benzoxazole derivatives show emission in this range.[13][14] |
| Quantum Yield (Φ_F_) | Generally high, often approaching 1.0 in organic solvents.[2] | Variable. Can be high in some derivatives (e.g., ≥ 0.60 for BBT)[6][7], but may be lower and more sensitive to the molecular structure and environment. |
| Stokes Shift | Typically small (10-20 nm).[8][15] | Moderate to large. Benzoxazole derivatives can exhibit significant Stokes shifts.[14] |
| Molar Extinction Coefficient (ε) | High (typically >80,000 M⁻¹cm⁻¹).[2][8] | Moderate to high, depending on the extent of conjugation.[4] |
| Spectral Bandwidth | Narrow, leading to sharp, well-defined peaks.[] | Generally broader than BODIPY dyes.[4] |
| Photostability | Excellent resistance to photobleaching.[] | Generally considered to be good, but can be susceptible to photodegradation under prolonged UV exposure. |
| Solvatochromism | Relatively insensitive to solvent polarity.[2] | Can be sensitive to solvent polarity, affecting emission wavelength and intensity. |
In-Depth Discussion
BODIPY dyes stand out for their exceptional brightness, a direct consequence of their high molar extinction coefficients and near-perfect quantum yields.[2] Their narrow emission spectra are highly advantageous for multiplexing applications, minimizing spectral bleed-through between different fluorescent channels.[] The ability to fine-tune their absorption and emission wavelengths by introducing various substituents makes them adaptable to a wide range of laser lines and filter sets.[]
In contrast, while this compound is part of a fluorescent chemical family, its specific spectral properties are not well-documented. Based on related structures, it is expected to absorb in the near-UV and emit in the blue-green region of the spectrum.[13][14] The quantum yield of benzoxazole derivatives can be substantial, as seen with BBT[6][7], but it is not as consistently high across the class as it is for BODIPY dyes. The chloromethyl group on the benzoxazole offers a reactive site for conjugation to other molecules, which could potentially modulate its spectral properties.
Experimental Protocols for Spectral Characterization
To facilitate a direct and objective comparison, the following are detailed protocols for measuring key spectral properties.
Measurement of Absorption and Emission Spectra
This protocol outlines the procedure for determining the wavelengths of maximum absorption and emission.
Caption: Workflow for measuring absorption and emission spectra.
Determination of Fluorescence Quantum Yield (Relative Method)
The comparative method of Williams et al. is a reliable technique for determining the fluorescence quantum yield (Φ_F_) relative to a known standard.[16]
Caption: Workflow for relative quantum yield determination.
Equation Legend:
-
Φ_X : Quantum yield of the test sample.
-
Φ_ST : Quantum yield of the standard.
-
Grad_X, Grad_ST : Gradients from the plots for the test and standard samples.
-
η_X, η_ST : Refractive indices of the solvents for the test and standard samples.[16]
Measurement of Fluorescence Lifetime
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common method for its measurement.[17][18]
Caption: Workflow for fluorescence lifetime measurement using TCSPC.
Conclusion
BODIPY dyes offer a superior and well-characterized platform for a vast array of fluorescence-based applications, owing to their exceptional brightness, photostability, and spectral tunability.[][2] While this compound belongs to a class of compounds with known fluorescent properties, its specific spectral characteristics require experimental determination for a definitive comparison.[4] The reactive chloromethyl group presents an opportunity for its use as a fluorescent tag, but its performance relative to the established BODIPY dyes would need to be thoroughly evaluated using the standardized protocols outlined in this guide. For researchers requiring high-performance and predictable fluorescence, BODIPY dyes remain the benchmark. However, for applications where the specific chemical properties of the benzoxazole moiety are desired, its characterization as a fluorophore could be a worthwhile endeavor.
References
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Spectral properties of BODIPY FL C 16 in buffer, methanol and bound to... - ResearchGate. Available at: [Link]
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Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid - MDPI. Available at: [Link]
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Relative and absolute determination of fluorescence quantum yields of transparent samples - OPUS. Available at: [Link]
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BODIPY 493/503 Dye Profile - FluoroFinder. Available at: [Link]
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Determination of Fluorescence Quantum Yield of a Fluorophore - Virtual Labs. Available at: [Link]
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Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC - NIH. Available at: [Link]
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Photophysical, electrochemical and crystallographic investigations of the fluorophore 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene - PubMed. Available at: [Link]
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Photophysical, Electrochemical and Crystallographic Investigations of the Fluorophore 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
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General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. Available at: [Link]
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. Available at: [Link]
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Synthesis and Electronic Absorption and Fluorescence of 2-arylbenzothiazole Derivatives. Available at: [Link]
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Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - MDPI. Available at: [Link]
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A Researcher's Guide to Validating Novel Fluorophores: Control Experiments for 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole
For researchers, scientists, and drug development professionals, the quest for novel fluorescent probes is driven by the need for brighter, more stable, and highly specific tools to illuminate complex biological processes. While the synthesis of new fluorophores is a significant achievement, the true measure of their utility lies in rigorous validation. This guide provides a comprehensive framework for designing and executing the essential control experiments required to characterize a new fluorescent probe, using the hypothetical labeling agent, 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole, as a case study.
The benzoxazole core is a well-established scaffold for fluorescent compounds, often exhibiting desirable photophysical properties.[1] The introduction of a 2-(chloromethyl) group provides a reactive handle for covalent attachment to biomolecules, making this compound a plausible candidate for a fluorescent labeling reagent.[2][3] However, before it can be confidently deployed in complex biological experiments, a series of control experiments are paramount to establish its performance and reliability.
The Covalent Labeling Mechanism: A Hypothesis
The 2-(chloromethyl) group is an electrophilic moiety that can readily react with nucleophilic functional groups found in proteins, primarily the thiol groups of cysteine residues and the primary amines of lysine residues.[4][5] This reaction forms a stable covalent bond, permanently tethering the benzoxazole fluorophore to the protein of interest.
Part 1: Foundational Validation - Confirming Covalent Labeling and Specificity
The initial set of experiments aims to answer two fundamental questions: Does the probe form a stable covalent bond with the target protein? And, is this labeling specific?
Experiment 1.1: Confirmation of Covalent Labeling
Scientific Rationale: To confirm that the fluorescence signal is due to a stable, covalent attachment and not transient, non-specific interactions, it is essential to separate the labeled protein from the unreacted probe and then subject it to denaturing conditions. If the fluorescence co-migrates with the protein after denaturation, it indicates a covalent bond.
Experimental Protocol: SDS-PAGE Analysis of Labeled Protein
-
Labeling Reaction: Incubate a purified protein with a known number of cysteine or lysine residues (e.g., Bovine Serum Albumin - BSA) with a molar excess of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for a defined period.
-
Removal of Unbound Probe: Use size-exclusion chromatography or dialysis to remove any unreacted fluorophore.
-
Denaturation and Electrophoresis: Denature the labeled protein sample by boiling in SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol). Run the sample on a polyacrylamide gel.
-
In-Gel Fluorescence Imaging: Image the gel using a fluorescence imager with appropriate excitation and emission filters for the benzoxazole fluorophore.
-
Protein Staining: Subsequently, stain the same gel with a total protein stain (e.g., Coomassie Brilliant Blue or SYPRO Ruby) to visualize all protein bands.
-
Analysis: Overlay the fluorescence image with the protein stain image. A fluorescent band that co-migrates with the protein band confirms covalent labeling.
Experiment 1.2: Assessing Labeling Specificity
Scientific Rationale: A crucial characteristic of a reliable fluorescent probe is its specificity for the intended target. Non-specific binding to other cellular components or the experimental apparatus can lead to misleading results and high background signals.[6][7][8]
Experimental Protocol: Competition Assay and Negative Controls
-
Competition Assay:
-
Pre-incubate the target protein with a large molar excess of a non-fluorescent competitor molecule that also reacts with the same functional groups (e.g., N-ethylmaleimide for cysteine labeling or an unlabeled chloromethyl compound).
-
Add this compound and proceed with the labeling reaction and analysis as in Experiment 1.1.
-
A significant reduction in the fluorescence signal from the protein band compared to a non-competitor control indicates specific labeling.
-
-
Negative Protein Control:
-
Perform the labeling reaction on a protein that lacks the target functional group (e.g., a protein with no accessible cysteine residues if targeting thiols).
-
The absence of a fluorescent signal from this protein after removal of the unbound probe demonstrates specificity for the intended amino acid residue.
-
-
Cell-Based Negative Control:
-
For cellular imaging applications, use a cell line that does not express the target protein.[9]
-
Incubate these cells with the fluorescent probe under the same conditions as the target-expressing cells.
-
Low fluorescence signal in the negative control cell line indicates good target specificity.
-
Part 2: Performance Metrics - A Comparative Analysis
Once the fundamental labeling characteristics are established, the performance of this compound must be quantified and compared against well-established, commercially available fluorescent probes. This provides a benchmark for its utility in various applications.
Key Performance Parameters and Benchmark Data
| Parameter | This compound (Hypothetical Data) | Alexa Fluor 488 C5 Maleimide (Benchmark) | Cy5 NHS Ester (Benchmark) |
| Excitation Max (nm) | ~350-400 | ~495[10] | ~649 |
| Emission Max (nm) | ~450-500 | ~519[10] | ~666 |
| Quantum Yield (Φ) | To be determined | ~0.92[11] | ~0.2[12] |
| Extinction Coefficient (M⁻¹cm⁻¹) | To be determined | ~72,000[11] | ~250,000 |
| Photostability | To be determined | High | Moderate to High |
Note: The data for this compound is hypothetical and represents the values that would be measured in the following experiments.
Experiment 2.1: Measuring Photostability
Scientific Rationale: Photostability, the resistance of a fluorophore to photodegradation upon exposure to light, is a critical parameter, especially for time-lapse imaging.[13][14] A direct comparison with a known standard provides a reliable measure of the new probe's performance.
Experimental Protocol: Time-Lapse Imaging and Fluorescence Intensity Decay
-
Sample Preparation: Prepare slides with your target protein labeled with this compound and a benchmark dye (e.g., Alexa Fluor 488).
-
Image Acquisition: Using a fluorescence microscope, continuously acquire images of the labeled samples under constant illumination. Use identical acquisition settings (laser power, exposure time) for both probes.
-
Data Analysis: Measure the fluorescence intensity of the labeled structures in each image over time. Plot the normalized fluorescence intensity as a function of time.
-
Comparison: Compare the rate of fluorescence decay for the benzoxazole probe to that of the benchmark dye. A slower decay rate indicates higher photostability.
Experiment 2.2: Assessing the Impact on Protein Function
Scientific Rationale: The act of attaching a fluorescent label can sometimes alter the structure and, consequently, the function of the protein of interest.[15][16][17] It is crucial to validate that the labeling does not interfere with the biological activity being studied.
Experimental Protocol: Functional Assay of Labeled vs. Unlabeled Protein
-
Select a Functional Assay: Choose an assay that measures a known biological activity of your target protein (e.g., enzyme kinetics, protein-protein interaction binding assay, or a cell-based functional assay).
-
Perform the Assay: Conduct the functional assay with three samples in parallel:
-
The unlabeled protein.
-
The protein labeled with this compound.
-
The protein labeled with a benchmark fluorescent probe.
-
-
Analyze and Compare: Compare the activity of the labeled proteins to that of the unlabeled protein. No significant difference in activity suggests that the fluorescent label does not perturb the protein's function.
Part 3: Visualizing the Workflow
Clear diagrams of the experimental workflows are essential for understanding the logic and execution of these control experiments.
Figure 1: Workflow for the validation of a novel fluorescent probe.
By systematically performing these control experiments, researchers can build a comprehensive performance profile for a new fluorescent probe like this compound. This rigorous validation is not merely a formality; it is the cornerstone of reproducible and reliable fluorescence-based research, ensuring that the light we see in our experiments is a true reflection of the biological reality we seek to understand.
References
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New Journal of Chemistry. (n.d.). Synthesis and fluorescence properties of benzoxazole-1,4-dihydropyridine dyads achieved by a multicomponent reaction. RSC Publishing. Retrieved from [Link]
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Biotechnology Research and Innovation Journal. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Retrieved from [Link]
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PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]
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University of North Texas Health Science Center. (n.d.). Benzoxazole and Benzothiazole Derivatives as Potential Fluorescence Imaging Agents. Retrieved from [Link]
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ResearchGate. (2025). The synthesis and properties of benzoxazole fluorescent brighteners for application to polyester fibers. Retrieved from [Link]
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PMC. (n.d.). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. Retrieved from [Link]
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PMC. (n.d.). Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors. Retrieved from [Link]
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PMC. (n.d.). New strategies for fluorescently labeling proteins in the study of amyloids. Retrieved from [Link]
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Addgene. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Retrieved from [Link]
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ResearchGate. (2017). How can I determine if tagging a protein with fluorescent tag affects protein functionality?. Retrieved from [Link]
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PMC. (n.d.). Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags. Retrieved from [Link]
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Nicoya. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. Retrieved from [Link]
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Central Laser Facility. (n.d.). Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. Retrieved from [Link]
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ACS Publications. (n.d.). Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. Retrieved from [Link]
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NIH. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Schematic representation of the covalent labeling approach of.... Retrieved from [Link]
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PLOS One. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. Retrieved from [Link]
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Barrick Lab. (n.d.). Evolutionary Stability of Fluorescent Protein or Chromoprotein Expression. Retrieved from [Link]
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YouTube. (2018). Non Specific Binding. Retrieved from [Link]
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Figshare. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Retrieved from [Link]
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MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]
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PubMed. (n.d.). Proximity-Induced Covalent Labeling of Proteins with a Reactive Fluorophore-Binding Peptide Tag. Retrieved from [Link]
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Utah State University DigitalCommons@USU. (1996). Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applications. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. Retrieved from [Link]
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DigitalCommons@USU. (n.d.). Covalent Labeling of Protein and RNA Using Fluorescent Dyes. Retrieved from [Link]
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eLife. (2021). Photobleaching step analysis for robust determination of protein complex stoichiometries. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Stability of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole-Protein Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug development, the stability of a protein-small molecule conjugate is a critical quality attribute that dictates its efficacy, safety, and shelf-life. This guide provides an in-depth, technical framework for assessing the stability of a specific conjugate: a protein modified with 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole. As Senior Application Scientists, we move beyond mere protocol recitation to explain the causal logic behind our experimental choices, ensuring a robust and self-validating stability assessment.
The this compound moiety, a reactive electrophile, is designed to form a covalent bond with nucleophilic residues on a protein surface, such as cysteine or lysine. The stability of the resulting conjugate is paramount, as cleavage of the linker or degradation of the protein can lead to loss of function and the generation of potentially immunogenic species. This guide will compare and contrast various analytical techniques to provide a comprehensive stability profile.
The Conjugation Reaction: A Mechanistic Overview
The conjugation of this compound to a protein typically proceeds via nucleophilic substitution, where a deprotonated thiol group from a cysteine residue or the epsilon-amino group of a lysine residue attacks the chloromethyl group of the benzoxazole derivative. Understanding this linkage is the first step in predicting its potential liabilities.
A Technical Guide to the Applications of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole: A Versatile Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the benzoxazole scaffold stands out as a "privileged" structure, consistently appearing in a multitude of biologically active compounds.[1][2][3][4][5] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihyperglycemic properties.[6][7][8][9][10] Among the various functionalized benzoxazoles, 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole emerges as a pivotal, reactive intermediate. The presence of a chloromethyl group at the 2-position provides a convenient handle for synthetic chemists to introduce a diverse array of functionalities through nucleophilic substitution, paving the way for the creation of novel therapeutic agents.
This guide provides an in-depth comparison of the synthetic utility of this compound against alternative synthetic strategies for accessing 2-substituted benzoxazole derivatives. We will delve into the experimental methodologies, compare the performance of resulting compounds, and offer insights into the rationale behind choosing a particular synthetic route.
The Central Role of the 2-(Chloromethyl) Group: A Gateway to Functional Diversity
The primary application of this compound lies in its role as an electrophilic building block. The chlorine atom on the methylene bridge is a good leaving group, making the adjacent carbon atom susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in drug discovery, allowing for the systematic modification of the benzoxazole core to explore structure-activity relationships (SAR).
Diagram: Nucleophilic Substitution at the 2-Position of this compound
Caption: General reaction scheme for the functionalization of this compound.
This straightforward reaction pathway allows for the synthesis of extensive libraries of compounds for high-throughput screening. The tert-butyl group at the 5-position can enhance lipophilicity, potentially improving membrane permeability and metabolic stability of the final compounds.
Comparative Analysis: Two Main Synthetic Approaches
Researchers aiming to synthesize 2-substituted benzoxazoles have two primary strategic options:
-
Stepwise Synthesis via a 2-(Chloromethyl) Intermediate: This classic approach involves the initial synthesis and isolation of this compound, followed by its reaction with a desired nucleophile.
-
One-Pot Synthesis: These methods construct the final 2-substituted benzoxazole directly from simpler starting materials, such as a substituted o-aminophenol and a carboxylic acid or aldehyde, bypassing the need to isolate the chloromethyl intermediate.[1][2][4]
The choice between these strategies depends on several factors, including the availability of starting materials, desired scale of the reaction, and the nature of the substituent to be introduced.
| Feature | Stepwise Synthesis via 2-(Chloromethyl) Intermediate | One-Pot Synthesis |
| Versatility | High. The isolated intermediate can be reacted with a wide range of nucleophiles. | Moderate to High. The scope can be limited by the compatibility of the starting materials with the reaction conditions. |
| Efficiency | Generally lower due to multiple steps and purification of the intermediate. | Higher, as it involves fewer steps and purifications. |
| Control | Excellent. Each step is controlled and optimized independently. | Can be more challenging to control, with potential for side reactions. |
| Scalability | Can be less amenable to large-scale synthesis due to the handling of a reactive intermediate. | Often more suitable for large-scale production due to process simplification. |
Experimental Protocols and Performance Data
Protocol 1: Synthesis of N-((5-tert-butyl-1,3-benzoxazol-2-yl)methyl)amines
This protocol exemplifies the use of this compound as a reactive intermediate.
Step 1: Synthesis of this compound
A common method for the synthesis of the parent 2-(chloromethyl)benzoxazole involves the reaction of o-aminophenol with chloroacetic acid. The tert-butylated analogue can be prepared similarly from 4-tert-butyl-2-aminophenol.
Step 2: Reaction with a Primary or Secondary Amine
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add the desired amine (1.1 eq) and a base like triethylamine or potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-((5-tert-butyl-1,3-benzoxazol-2-yl)methyl)amine.
Protocol 2: One-Pot Synthesis of 2-Substituted Benzoxazoles from o-Aminophenols and Carboxylic Acids
This protocol provides a more direct route to the final products, avoiding the isolation of the chloromethyl intermediate.[1][2]
-
In a reaction vessel, combine 4-tert-butyl-2-aminophenol (1.0 eq), the desired carboxylic acid (1.1 eq), and a coupling agent such as methanesulfonic acid or in the presence of a dehydrating agent like polyphosphoric acid (PPA).[2]
-
Heat the mixture at a temperature ranging from 80 to 140 °C for 4-12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into a stirred solution of sodium bicarbonate or ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize or purify the crude product by column chromatography to obtain the pure 2-substituted benzoxazole.
Performance Comparison: Antimicrobial Activity
To illustrate the practical implications of these synthetic choices, let's consider a hypothetical comparison of the antimicrobial activity of two sets of benzoxazole derivatives.
| Compound Series | Synthetic Route | Target Organism | Representative MIC (µg/mL) |
| Series A: N-((5-tert-butyl-1,3-benzoxazol-2-yl)methyl)amines | Protocol 1 | Staphylococcus aureus | 8 - 64 |
| Escherichia coli | 16 - 128 | ||
| Series B: 2-Alkyl/Aryl-5-tert-butyl-1,3-benzoxazoles | Protocol 2 | Staphylococcus aureus | 4 - 32 |
| Escherichia coli | 8 - 64 |
Note: The above data is illustrative and based on general trends observed in the literature for benzoxazole derivatives. Actual values would depend on the specific substituents.
Generally, the biological activity of 2-substituted benzoxazoles is highly dependent on the nature of the substituent at the 2-position. While the use of this compound allows for the introduction of a wide variety of amine functionalities, one-pot methods directly incorporating alkyl or aryl groups from carboxylic acids can sometimes lead to more potent antimicrobial agents. The choice of synthetic route should therefore be guided by the specific therapeutic target and the desired chemical space to be explored.
Alternative Reagents and Future Directions
While this compound is a valuable tool, researchers should be aware of alternative reagents and methodologies.
-
2-(Bromomethyl) and 2-(Tosylmethyl)benzoxazoles: These analogues can offer different reactivity profiles and may be advantageous in certain synthetic contexts.
-
Mitsunobu Reaction: This reaction allows for the direct coupling of 2-(hydroxymethyl)benzoxazoles with acidic nucleophiles, providing an alternative to the chloromethyl intermediate.
-
Catalytic C-H Functionalization: Emerging methods for the direct C-H functionalization of the benzoxazole ring at the 2-position offer a more atom-economical approach to derivatization, though substrate scope can be a limitation.
Diagram: Alternative Synthetic Pathways to 2-Substituted Benzoxazoles
Caption: Comparison of stepwise and one-pot synthetic routes to 2-substituted benzoxazoles.
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of novel benzoxazole derivatives for drug discovery. Its utility stems from the ease with which the chloromethyl group can be displaced by a wide range of nucleophiles, enabling the rapid generation of compound libraries for biological screening. However, for the synthesis of certain classes of 2-substituted benzoxazoles, particularly those with simple alkyl or aryl substituents, one-pot methods can offer a more efficient and scalable alternative. The informed choice of synthetic strategy, based on the specific research goals and available resources, is crucial for the successful development of new benzoxazole-based therapeutic agents.
References
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- Kim, T. H., Kim, D. G., Lee, M., & Lee, T. S. (2020). Synthesis of Reversible Fluorescent Organogel Containing 2-(2'-Hydroxyphenyl)benzoxazole. Polymers, 12(9), 1987.
- Hamid, I., Nadeem, H., Ansari, S. F., Khiljee, S., Abbasi, I., Bukhari, A., ... & Imran, M. (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Medicinal Chemistry, 18(7), 791-809.
- Lester, R. P., Bham, T., Bousfield, T. W., Lewis, W., & Camp, J. E. (2016). Exploring the reactivity of 2-trichloromethylbenzoxazoles for access to substituted benzoxazoles. The Journal of organic chemistry, 81(24), 12472-12477.
- Estiarte, M. A., Johnson, R. J., Kaub, C. J., Gowlugari, S., O'Mahony, D. J., Nguyen, M., ... & Duncton, M. A. (2012). 2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm, 3(5), 611-616.
- Shreedhara, S. H., Vagdevi, H. M., Jayanna, N. D., Ramappa, R., Pamidimukkala, K., Prabhu, D., & Mohammed, S. (2017). The in vitro Cytotoxic and Molecular Docking Studies of Newly Synthesized Fused Benzoxazole-Triazole Derivatives. Journal of Chemical and Pharmaceutical Research, 9(10), 108-116.
- Aiello, S., Wells, G., Stone, E. L., Kadri, H., Bazzi, R., Bell, D. R., ... & Westwell, A. D. (2008). Synthesis and biological properties of benzothiazole, benzoxazole, and chromen-4-one analogues of the potent antitumor agent 2-(3, 4-dimethoxyphenyl)-5-fluorobenzothiazole. Journal of medicinal chemistry, 51(16), 5135-5139.
- Paliwal, R., & Bhargava, S. (2014). A review on synthesis and various reaction of benzoxazole. International Journal of Advanced Research in Pharmaceutical & Bio Sciences, 4(1), B1-B10.
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A Senior Scientist's Comparative Guide to Benzoxazole-Based Fluorophores in Bioimaging
For researchers at the forefront of cellular biology and drug development, the choice of a fluorescent probe is a decision that dictates the clarity, reliability, and depth of experimental insight. While the landscape has been long dominated by classical fluorophores, the benzoxazole class of dyes has emerged as a versatile and powerful alternative, offering unique photophysical properties and a high degree of tunability.[1]
This guide provides an in-depth comparative analysis of benzoxazole-based fluorophores. We will move beyond a simple catalog of options to explore the fundamental principles that make these probes effective, the rationale behind their application-specific designs, and the practical methodologies for their successful implementation. Our focus is on empowering you to not only select the right tool but to understand its mechanism of action and validate its performance within your experimental context.
The Benzoxazole Scaffold: A Foundation for Versatility
The core of a benzoxazole fluorophore is a fused benzene and oxazole ring system.[1] This heterocyclic structure is the foundation of its photoluminescent properties. However, its true power lies in the ease with which it can be chemically modified, particularly at the 2-position of the oxazole ring.[2] These modifications allow for the rational design of probes with tailored characteristics, from shifting emission wavelengths across the visible spectrum to imparting sensitivity to specific biological analytes.[2][3]
The general structure allows for strategic modifications to tune the fluorophore's properties. Substitutions on the phenyl ring or the benzoxazole core can alter the electron density and steric hindrance, directly impacting the dye's absorption/emission profile, quantum yield, and environmental sensitivity.
Caption: General structure and modification logic of benzoxazole fluorophores.
Performance Characteristics: A Comparative Overview
The utility of any fluorophore is defined by a key set of performance indicators. Benzoxazole derivatives offer a compelling profile, though the optimal choice is always application-dependent.
| Property | Description | Importance in Bioimaging & Benzoxazole Performance |
| Quantum Yield (Φ) | The efficiency of converting absorbed photons into emitted fluorescent photons.[3] | A higher quantum yield means a brighter signal, improving the signal-to-noise ratio and reducing the required excitation power, which minimizes phototoxicity.[3] Some benzoxazole-BODIPY hybrids exhibit outstanding quantum yields, reaching up to 0.98.[4] |
| Stokes Shift | The separation between the absorption and emission maxima.[3] | A large Stokes shift is highly desirable as it minimizes self-absorption and simplifies the separation of excitation and emission signals, leading to cleaner images.[3] Many benzoxazole derivatives are noted for their large Stokes shifts; for example, 2-(2'-Hydroxyphenyl)benzoxazole (HBO) has a Stokes shift of approximately 125 nm.[1] |
| Photostability | The fluorophore's resistance to photochemical degradation (photobleaching) upon exposure to light.[3] | High photostability is crucial for long-term imaging experiments and time-lapse studies. While variable, many benzoxazole derivatives show good photostability.[4] |
| Environmental Sensitivity | The degree to which a probe's fluorescence properties change in response to its local microenvironment (e.g., polarity, viscosity, pH).[3] | This property is the basis for "smart" probes that can sense and report on specific physiological parameters within the cell.[1] Benzoxazoles are a cornerstone of this probe category. |
| Cytotoxicity | The degree to which the probe is toxic to cells.[5] | Low cytotoxicity is essential for live-cell imaging to ensure that the observed cellular processes are not artifacts of probe-induced stress.[5] |
Benzoxazoles vs. Other Fluorophore Classes
To provide context, the table below compares the general properties of benzoxazole probes with other widely used classes of fluorescent dyes.
| Fluorophore Class | Typical Quantum Yield | Typical Stokes Shift | Key Advantages | Common Applications |
| Benzoxazole Derivatives | Moderate to High | Large | High environmental sensitivity, large Stokes shifts, tunable properties.[1][3] | Viscosity sensing, pH monitoring, enzyme activity assays, DNA probes.[1][6] |
| Fluorescein & Derivatives | High | Small | High brightness, well-established protocols, pH sensitivity.[3] | Immunofluorescence, flow cytometry, pH sensing.[3] |
| Rhodamine & Derivatives | High | Small to Moderate | High photostability and brightness.[3] | Immunofluorescence, single-molecule tracking, mitochondrial staining.[3] |
| BODIPY Dyes | High | Small | Sharp emission peaks, high photostability, relatively insensitive to solvent polarity.[3][4] | Membrane and protein labeling, fluorescence polarization assays.[3] |
Key Applications & Comparative Analysis
The true strength of benzoxazole fluorophores lies in their application as functional probes that report on the cellular microenvironment.
A. Probes for Intracellular Viscosity
Causality: Intracellular viscosity is a critical parameter reflecting the state of the cellular microenvironment and is linked to processes like protein aggregation and apoptosis.[1] Benzoxazole-based "molecular rotors" are designed to exploit this. In low-viscosity environments, parts of the molecule can rotate freely, leading to non-radiative energy decay and low fluorescence. In viscous environments, this rotation is hindered, forcing the molecule to release energy via fluorescence, causing a significant increase in signal intensity.[1]
-
Exemplar Probe: 2-(2'-Hydroxyphenyl)benzoxazole (HBO) is a classic example.
-
Performance: It exhibits a dramatic fluorescence intensity increase in response to restricted rotation in viscous media.[1]
-
Excitation: ~360 nm
-
Emission: ~485 nm
-
B. Sensors for pH Fluctuations
Causality: Intracellular pH is tightly regulated and crucial for functions like enzyme activity and cell growth.[1] By functionalizing the benzoxazole scaffold with acidic or basic groups, probes can be created whose fluorescence properties change upon protonation or deprotonation. This allows for the ratiometric imaging of pH, providing a robust readout that is independent of probe concentration.[1]
-
Exemplar Probes: Amino-functionalized 2-arylbenzoxazole derivatives.
-
Performance: These probes exhibit distinct fluorescence profiles at different pH levels, enabling quantitative measurements of pH fluctuations in cellular compartments like lysosomes, which have a naturally acidic environment.[1][5]
C. Enzyme-Activatable Probes
Causality: The dysregulation of enzyme activity is a hallmark of many diseases.[1] Benzoxazole probes can be designed as "caged" or activatable sensors. In this design, the fluorescent benzoxazole core is masked with a chemical group that quenches its fluorescence. This group is specifically designed to be cleaved by a target enzyme. Upon enzymatic cleavage, the fluorescent core is released, leading to a "turn-on" fluorescence signal that is directly proportional to enzyme activity.[1][7]
-
Exemplar Probes: Probes designed for Monoamine Oxidase (MAO), an important enzyme in neurotransmitter metabolism.[1]
-
Performance: These probes are highly specific and can detect enzyme activity in the nanomolar range within minutes, enabling in-situ imaging of MAO activity in live cells and tissues.[1]
Caption: A self-validating workflow for imaging enzyme activity.
D. Probes for Nucleic Acids
Causality: Many benzoxazole derivatives have a planar structure that facilitates binding to DNA, typically through intercalation between base pairs.[6] Upon binding, the probe's microenvironment becomes more rigid and hydrophobic, which restricts molecular motion and protects it from solvent quenching. This leads to a significant enhancement of fluorescence, making them effective stains for nucleic acids.[6][8]
-
Exemplar Probe: Oxazole Yellow (YO).[6]
-
Performance: Benzoxazole and naphthoxazole derivatives show a marked increase in fluorescence emission intensity with higher concentrations of DNA, making them promising and potentially safer alternatives to traditional, often mutagenic, DNA probes.[6][8]
Experimental Protocols
The following protocols are designed to be self-validating, incorporating control experiments that are essential for confirming the specificity and reliability of the results.
Protocol 1: Monitoring Intracellular Viscosity with a Molecular Rotor
-
Probe Preparation: Prepare a 1 mM stock solution of a benzoxazole viscosity probe (e.g., HBO) in anhydrous DMSO. Store at -20°C, protected from light.[1]
-
Cell Culture: Plate cells on a glass-bottom dish suitable for fluorescence microscopy and culture to the desired confluence.
-
Probe Loading: Dilute the stock solution in pre-warmed culture medium to a final concentration of 1-10 µM. Remove the existing medium from the cells and replace it with the probe-containing medium. Incubate for 30-60 minutes at 37°C.
-
Rationale: This incubation period allows for passive diffusion of the probe across the cell membrane and equilibration within the cytoplasm.
-
-
Washing: Gently wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS) to remove any extracellular probe that would contribute to background signal.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for the probe (e.g., ~360 nm excitation, ~485 nm emission for HBO).[1]
-
Validation (Inducing Viscosity Change): To confirm the probe is responding to viscosity, treat a parallel sample of cells with a substance known to increase intracellular viscosity (e.g., a protein aggregation inducer or an apoptosis-inducing agent). A significant increase in fluorescence intensity compared to an untreated control sample validates the probe's function.
Protocol 2: Imaging Enzyme Activity with an Activatable Probe
-
Probe Preparation: Prepare a 1 mM stock solution of the enzyme-activatable benzoxazole probe in DMSO.[1]
-
Cell/Tissue Preparation: Culture cells on a glass-bottom dish or prepare tissue slices for imaging.[1]
-
Control Sample Preparation (Inhibition): For a negative control, pre-incubate a separate dish of cells or tissue slice with a known inhibitor of the target enzyme for 30-60 minutes.
-
Rationale: This step is critical for validation. If the probe is specific, its activation should be significantly reduced or eliminated in the presence of the inhibitor.
-
-
Probe Incubation: Dilute the probe stock solution in a suitable buffer or medium to the final concentration (e.g., 1-10 µM). Add the probe solution to both the test sample and the inhibitor-treated control sample. Incubate for 30-60 minutes at 37°C.[1]
-
Washing: Gently wash the samples twice with PBS to remove the excess, unactivated probe.[1]
-
Fluorescence Imaging: Image both the test and control samples using a fluorescence microscope with the appropriate filter set for the activated fluorophore.[1]
-
Analysis: Compare the fluorescence intensity between the test and control samples. A significantly lower signal in the inhibitor-treated sample provides strong evidence that the observed fluorescence is a direct result of the target enzyme's activity.[1]
Conclusion and Future Outlook
Benzoxazole-based fluorophores represent a significant advancement in the field of bioimaging. Their chemical tractability allows for the creation of a vast arsenal of probes that can report on specific physiological parameters far beyond simple anatomical staining.[8] From monitoring the biophysical properties of the cytoplasm to quantifying the activity of disease-relevant enzymes, these probes provide a window into the dynamic processes of the living cell.[1] As synthetic methodologies become more sophisticated, we can anticipate the development of next-generation benzoxazole probes with enhanced brightness, greater photostability, and novel sensing capabilities for multiplexed, real-time imaging in complex biological systems.
References
- BenchChem. (2025). Application Notes and Protocols for Benzoxazole Probes in Fluorescence Microscopy.
- New Journal of Chemistry. Synthesis and fluorescence properties of benzoxazole-1,4-dihydropyridine dyads achieved by a multicomponent reaction.
- Biotechnology Research and Innovation Journal.
- MDPI. (2022).
- ResearchGate. Synthesis, photophysical properties and two-photon absorption of benzothiazole/benzoxazole π-expanded carbazole dyes.
- BenchChem. (2025).
- PMC, NIH. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs).
- YouTube. (2020). In Vivo Rapid Cancer Imaging Using Small Molecule-Based Fluorogenic Probes.
- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
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- 4. New BODIPY Dyes Based on Benzoxazole as Photosensitizers in Radical Polymerization of Acrylate Monomers [mdpi.com]
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- 8. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
Safety Operating Guide
Navigating the Disposal of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole, a halogenated organic compound. By integrating established safety protocols with the chemical's known and inferred properties, this document serves as an essential resource for maintaining a safe and regulatory-compliant laboratory environment.
Immediate Safety and Hazard Assessment
Before initiating any disposal-related activities, a thorough understanding of the potential hazards is paramount. Based on the known risks of structurally similar compounds such as 2-(chloromethyl)-1,3-benzoxazole, the following hazards should be anticipated[1]:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.
-
Potential for Alkylating Activity: The chloromethyl group suggests that this compound may act as an alkylating agent, a class of compounds that requires careful handling due to potential mutagenic or carcinogenic effects.
Given these potential hazards, strict adherence to personal protective equipment (PPE) protocols is non-negotiable.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | To prevent contact with the eyes, which are highly susceptible to irritation and damage from chemical splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific breakthrough times. | To prevent skin contact, which can lead to irritation and potential absorption of the chemical. |
| Body Protection | A flame-resistant lab coat, worn fully buttoned. | To protect the skin and clothing from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling outside of a fume hood or if aerosolization is possible. | To prevent the inhalation of potentially harmful vapors or aerosols. The necessity should be determined by a risk assessment of the specific handling procedure. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Due to its chlorinated nature, it falls under the category of halogenated organic waste[2][3].
-
Segregation at the Source:
-
Container Selection and Labeling:
-
Use a chemically compatible and leak-proof container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap[5].
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazard pictograms (e.g., irritant)[3].
-
-
Waste Accumulation:
-
Arranging for Disposal:
-
Once the container is full or has reached the designated accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for its collection.
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request through an online portal or contacting the EHS office directly[5].
-
-
Documentation:
-
Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation. This documentation is crucial for regulatory compliance.
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a well-defined emergency plan is a critical component of laboratory safety.
Spill Response
In the event of a spill, immediate and decisive action is required to mitigate the risks.
-
Evacuate and Alert:
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify your institution's emergency response team.
-
-
Control and Contain:
-
For minor spills that you are trained to handle, ensure you are wearing the appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit[5][6]. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Work from the outside of the spill inward to prevent spreading.
-
-
Cleanup and Decontamination:
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container[6].
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.
-
All materials used in the cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste.
-
-
Reporting:
-
Report all spills to your laboratory supervisor and the EHS department, regardless of size[5].
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention[1].
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizing the Disposal Workflow
To provide a clear and concise overview of the decision-making process for the disposal of this compound, the following workflow diagram has been developed.
Caption: Disposal workflow for this compound.
Conclusion: Fostering a Culture of Safety
The proper management and disposal of laboratory chemicals are fundamental to the safety of personnel and the protection of the environment. For compounds like this compound, where specific data may be limited, a conservative and informed approach based on the principles of chemical hygiene and hazardous waste regulations is essential. By following the detailed procedures outlined in this guide, researchers can ensure that their innovative work is conducted with the highest standards of safety and environmental stewardship.
References
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available at: [Link]
-
Halogenated Solvents in Laboratories. Campus Operations, Temple University. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available at: [Link]
-
STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki. Available at: [Link]
-
Halogenated Solvents. Washington State University. Available at: [Link]
-
Emergency Procedures for Pool Chemical Spills. M&M Pool & Spa Services. Available at: [Link]
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- 6. Emergency Procedures for Pool Chemical Spills [mmpoolspaservicescorp.com]
Comprehensive Safety and Handling Guide for 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole
This guide provides essential safety protocols and operational directives for the handling and disposal of 5-Tert-butyl-2-(chloromethyl)-1,3-benzoxazole. The information herein is synthesized from safety data for structurally analogous compounds and established laboratory safety principles to ensure the well-being of researchers, scientists, and drug development professionals. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on related chemical structures is advised.
Hazard Identification and Risk Assessment
Structurally related benzoxazole derivatives and chloromethylated aromatic compounds present a range of health hazards. It is prudent to assume that this compound exhibits similar toxicological properties. Based on data from analogous compounds, this chemical is anticipated to be harmful if swallowed, a cause of skin irritation, a risk for serious eye damage, and a potential respiratory irritant[1][2][3][4][5][6].
Key Potential Hazards:
-
Skin Corrosion/Irritation: Causes skin irritation upon direct contact[2][3][4][5][6].
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage[2][3][4][6].
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as dust or aerosol[2][3][7].
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound to minimize exposure. The following table outlines the recommended PPE, drawing on best practices for handling hazardous chemicals[8][9].
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side-shields or tight-fitting safety goggles. A face shield is recommended when there is a splash hazard. | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is crucial to protect against chemical splashes and airborne particles[1][4]. Contact lenses may absorb and concentrate irritants and should be worn with caution[2]. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron is mandatory. | Prevents direct skin contact, which is a primary route of exposure and can cause irritation[1][2]. Thicker gloves may be necessary where there is a risk of puncture or abrasion[2]. Double gloving is recommended for enhanced protection[8]. |
| Respiratory Protection | To be used in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter should be used. | This minimizes the risk of inhaling chemical dust or aerosols, which can cause respiratory irritation[2][7][10]. |
| Body Protection | A long-sleeved, solid-front protective gown made of low-permeability fabric. | Provides an additional barrier to protect the body from contamination[8][9]. |
| Foot Protection | Closed-toe shoes are required in the laboratory. | Protects the feet from potential spills. |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical to ensure safety and experimental integrity. The following diagram and procedural steps outline the recommended process for handling this compound.
Sources
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- 5. tcichemicals.com [tcichemicals.com]
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- 10. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
